molecular formula C8H11N3 B1338515 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 66521-83-3

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1338515
CAS No.: 66521-83-3
M. Wt: 149.19 g/mol
InChI Key: QZQXULGWXOLHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This bicyclic core structure is a key intermediate for synthesizing novel therapeutic agents, particularly in developing inhibitors for critical biological targets . Recent scientific investigations have highlighted the value of this and related tetrahydropyridopyrimidine scaffolds as promising starting points for developing novel human topoisomerase II (topoII) inhibitors . Targeting topoII is a validated strategy in cancer treatment, and new inhibitor classes are sought to overcome the severe side effects associated with established topoII poisons . Furthermore, structurally similar tetrahydropyridopyrimidine cores are being explored in other oncology research areas, including the development of potent VCP/p97 inhibitors for acute myeloid leukemia (AML) and novel KRAS-G12D inhibitors for challenging cancers like pancreatic carcinoma . The compound is characterized by the molecular formula C 8 H 11 N 3 and a molecular weight of 149.19 g/mol . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-3-2-8-7(5-11)4-9-6-10-8/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXULGWXOLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498803
Record name 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-83-3
Record name 5,6,7,8-Tetrahydro-6-methylpyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66521-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, nitrogen-rich structure serves as an excellent framework for developing potent and selective modulators of various biological targets. The partially saturated 5,6,7,8-tetrahydro variant, specifically, offers a three-dimensional geometry that can be crucial for optimizing interactions within the binding pockets of complex proteins.

Derivatives of this scaffold have demonstrated significant therapeutic potential, including activity as tyrosine kinase inhibitors, Smoothened (Smo) antagonists in the Hedgehog signaling pathway, and inhibitors of extracellular signal-regulated kinase (Erk2).[1][2][3][4] The 6-methyl substituent, in particular, often serves as a key structural element, either by occupying a specific hydrophobic pocket or by influencing the overall conformation of the molecule.

This guide provides a comprehensive overview of the primary synthetic pathways to the this compound core. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic and field-proven insights into the strategic choices made during synthesis.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to any synthesis begins with a retrosynthetic analysis. By deconstructing the target molecule, we can identify key bond disconnections and reveal the most practical starting materials and intermediates. The most common and effective strategy for the tetrahydropyrido[4,3-d]pyrimidine core involves building the pyrimidine ring onto a pre-existing, functionalized piperidine skeleton.

G TM Target Molecule This compound Py_Precursors Pyrimidine Precursors (e.g., Amidines, Ureas, S-Methylisothiourea) TM->Py_Precursors [Cyclization Partner] Enamine Reactive Intermediate (e.g., Enaminone) TM->Enamine [Pyrimidine Formation] KI Key Intermediate N-Methyl-4-piperidone Enamine->KI [Condensation]

Caption: Retrosynthetic analysis of the target scaffold.

This analysis highlights two convergent strategies:

  • Linear Condensation: Activating the N-methyl-4-piperidone to form a reactive enamine or enaminone intermediate, followed by cyclization with a suitable C-N-N or N-C-N building block.

  • Multicomponent Reaction (MCR): Combining the piperidone (or a derivative) with multiple reagents in a one-pot reaction to rapidly construct the fused ring system.

Pathway I: Stepwise Construction from N-Methyl-4-piperidone

This is arguably the most versatile and widely reported method for constructing the tetrahydropyrido[4,3-d]pyrimidine core.[5] It offers excellent control over each step and allows for the synthesis of a versatile intermediate that can be further diversified. The general workflow involves the formation of a reactive enaminone from N-methyl-4-piperidone, followed by a cyclocondensation reaction to form the pyrimidine ring.

G start N-Methyl-4-piperidone step1 Step 1: Enaminone Formation start->step1 DMF-DMA intermediate Intermediate 5 (Dimethylaminomethylene-piperidone) step1->intermediate step2 Step 2: Cyclocondensation intermediate->step2 S-Methylisothiourea product Product (e.g., 2-Methylthio-tetrahydropyrido[4,3-d]pyrimidine) step2->product

Caption: Stepwise synthesis from N-Methyl-4-piperidone.

Causality Behind Experimental Choices:
  • Step 1: Enaminone Formation: The reaction of N-methyl-4-piperidone with an agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a critical activation step.[5] The ketone's α-position is deprotonated, and the resulting enolate attacks the electrophilic DMF-DMA. This transforms the simple ketone into a more reactive, conjugated enaminone system. The enaminone has two key electrophilic sites, making it primed for the subsequent cyclization.

  • Step 2: Cyclocondensation: The choice of the cyclization partner determines the substitution pattern on the final pyrimidine ring. Using S-methylisothiourea sulfate is a common and effective choice that installs a methylthio group at the 2-position.[5] This group is exceptionally useful as it can be easily displaced or, more commonly, oxidized to a methylsulfone, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.[5][6] The reaction is typically run under basic conditions (e.g., sodium ethoxide) to deprotonate the isothiourea, allowing it to act as a potent nucleophile.

Experimental Protocol: Synthesis of a Key 2-Methylthio Intermediate

The following protocol is adapted from a reported synthesis of a closely related analog, demonstrating the core methodology.[5]

Step 1: Synthesis of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate (Note: This example uses a Boc-protected piperidone for illustration of the enaminone formation principle.)

  • A solution of tert-butyl 3-oxo-4-piperidinecarboxylate (the starting piperidone derivative) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) is prepared.

  • The mixture is heated to reflux (typically around 100 °C) for 12 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone intermediate, which is often used in the next step without further purification.

Step 2: Synthesis of tert-butyl 2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate (Intermediate 5) [5]

  • To a solution of sodium ethoxide in ethanol, add the crude enaminone intermediate from the previous step.

  • Add S-methylisothiourea sulfate to the mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 2-(methylthio)tetrahydropyrido[4,3-d]pyrimidine.

Pathway II: Late-Stage Diversification via SNAr

For drug discovery programs, generating a library of analogs from a common intermediate is far more efficient than synthesizing each target molecule from scratch. The 2-(methylthio) intermediate is a perfect precursor for this strategy. By oxidizing the sulfur to a sulfone, we create a highly activated system for nucleophilic aromatic substitution.

G start 2-Methylthio Intermediate step1 Oxidation start->step1 m-CPBA or Oxone intermediate Activated Sulfone Intermediate step1->intermediate step2 SNAr Reaction intermediate->step2 Various Amines, Alcohols, etc. product Diverse Analogs Library step2->product

Caption: Workflow for late-stage functionalization.

Causality Behind Experimental Choices:
  • Oxidation: The methylthio group is a poor leaving group. Oxidation to the corresponding methylsulfone with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone dramatically increases the electrophilicity of the C2 position.[5] The strongly electron-withdrawing sulfone group stabilizes the negative charge that develops in the Meisenheimer complex intermediate during the SNAr reaction, thus lowering the activation energy for the substitution.

  • Nucleophilic Aromatic Substitution (SNAr): With the activated sulfone in place, a wide variety of nucleophiles (amines, alkoxides, etc.) can be used to displace the methylsulfone group.[5] These reactions are typically run in a polar aprotic solvent like DMSO or t-BuOH at elevated temperatures to facilitate the reaction. A non-nucleophilic base like cesium fluoride (CsF) or diisopropylethylamine (DIEA) may be used to deprotonate the incoming nucleophile or scavenge any acid formed.[5][7]

Experimental Protocol: Oxidation and Substitution

The following protocol is a representative example based on published procedures.[5]

Step 1: Synthesis of 2-(Methylsulfonyl) Intermediate (6)

  • The 2-(methylthio) intermediate (5) is dissolved in a suitable solvent like dichloromethane (CH2Cl2).

  • The solution is cooled to 0 °C in an ice bath.

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) is added portion-wise, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with a solution of sodium bicarbonate and extracted with CH2Cl2.

  • The organic layer is dried and concentrated to give the crude sulfone, which is often pure enough for the next step.

Step 2: Synthesis of 2-Amino Derivatives (7a-k)

  • The sulfone intermediate (6) is dissolved in a solvent such as tert-butanol.

  • The desired amine (e.g., piperazine, morpholine) is added to the solution.

  • The mixture is heated to 90 °C and stirred for 16 hours in a sealed vessel.

  • After cooling, the solvent is removed, and the residue is purified by column chromatography to afford the final substituted product.

Data Summary: Reaction Conditions and Yields

The choice of reagents and conditions can significantly impact the efficiency of the synthesis. The table below summarizes typical conditions for the key SNAr diversification step.

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Various aminest-BuOH-901660-85[5]
N-methyl-homopiperazineDMFCs₂CO₃12016N/A[7]
N-Boc-piperazineDMFDIEA505N/A[7]
Aniline- (neat)-1004855[5]

Conclusion

The synthesis of this compound and its derivatives is a well-established field, primarily relying on robust and versatile chemical transformations. The most effective strategy involves the initial construction of a functionalized piperidine ring, followed by the formation of the fused pyrimidine ring. The resulting 2-methylthio intermediate serves as a powerful linchpin for late-stage diversification through an oxidation/SNAr sequence, enabling the rapid generation of compound libraries for biological screening. This approach provides the flexibility and efficiency required for modern drug discovery programs, allowing for systematic exploration of the structure-activity relationships of this important heterocyclic scaffold.

References

  • Title: Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts Source: RSC Advances, 2023 URL: [Link][8]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI Pharmaceuticals, 2023 URL: [Link][7][9]

  • Title: Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity Source: ACS Chemical Neuroscience, 2017 URL: [Link][5]

  • Title: Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity Source: PubMed, 2017 URL: [Link][2]

  • Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: PMC - NIH, 2022 URL: [Link][10]

  • Title: Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review Source: Chemical Biology & Drug Design, 2022 URL: [Link][6]

  • Title: Tetrahydropyridines: a recent update for their multicomponent synthesis Source: PubMed Central, 2024 URL: [Link][11]

  • Title: Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents Source: Pharmaceutical and Biomedical Research, 2017 URL: [Link][12]

  • Title: Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents Source: PubMed Central, 2021 URL: [Link][13]

  • Title: Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: PubChem URL: [Link][14]

  • Title: A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions Source: Organic Chemistry Research, 2023 URL: [Link][15]

  • Title: Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents Source: MDPI, 2016 URL: [Link][16]

  • Title: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 Source: PubMed, 2014 URL: [Link][3]

  • Title: Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines Source: RSC Advances, 2014 URL: [Link][4]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Profile of a Promising Scaffold

The tetrahydropyridopyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active agents.[1][2][3] Within this esteemed class of heterocycles, 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine emerges as a compound of significant interest. Its unique arrangement of nitrogen atoms and saturated heterocyclic rings bestows upon it a three-dimensional architecture ripe for interaction with a multitude of biological targets. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its successful development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a clinical candidate.[4]

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these key parameters. It is designed to be a living document for researchers, scientists, and drug development professionals, empowering them with the knowledge to unlock the full potential of this promising molecular scaffold.

Molecular Structure and Core Attributes

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Attributes

PropertyValueSource
CAS Number 66521-83-3[5]
Molecular Formula C₈H₁₁N₃Derived
Molecular Weight 149.19 g/mol Derived

Synthesis and Purification: Forging the Scaffold

The synthesis of the this compound core can be achieved through a multi-step process, often starting from readily available piperidone derivatives. The following protocol is a representative example adapted from methodologies reported for similar tetrahydropyridopyrimidine structures.[1][6]

Experimental Protocol: Synthesis

  • Step 1: N-Methylation of 4-Piperidone. To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent such as methanol, add a reducing agent like sodium cyanoborohydride, followed by aqueous formaldehyde. The reaction is typically stirred at room temperature. The methylation of the piperidine nitrogen is a crucial step to introduce the desired methyl group at the 6-position.

  • Step 2: Gewald Reaction. The resulting 1-methyl-4-piperidone is then subjected to a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine or triethylamine in ethanol. This reaction constructs the fused thiophene ring in related structures, but for the pyrimidine ring, a different cyclization strategy is employed.

  • Step 3: Pyrimidine Ring Formation. A more direct approach involves the condensation of 1-methyl-4-piperidone with a suitable three-carbon synthon that already contains the pre-formed pyrimidine precursors. For instance, reaction with an amidine equivalent in the presence of a strong base can facilitate the cyclization to form the tetrahydropyridopyrimidine core.

  • Purification. The crude product is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure this compound.

G cluster_synthesis Synthesis Workflow Start 4-Piperidone Hydrochloride Step1 N-Methylation (Formaldehyde, NaBH3CN) Start->Step1 Intermediate1 1-Methyl-4-piperidone Step1->Intermediate1 Step2 Pyrimidine Ring Formation (e.g., with an amidine equivalent) Intermediate1->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A generalized synthetic workflow for this compound.

Physicochemical Properties and Their Determination

The following sections detail the key physicochemical properties and the established methodologies for their determination.

Melting Point

The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting point range is indicative of high purity.

Experimental Protocol: Melting Point Determination

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

Solubility

Solubility in both aqueous and organic media is a critical parameter that influences bioavailability and formulation development.

Experimental Protocol: Thermodynamic Solubility

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa)

The pKa value defines the ionization state of the molecule at a given pH. For a nitrogenous base like this compound, the pKa will govern its charge state in physiological environments, which profoundly impacts its interaction with biological targets and its membrane permeability.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the inflection point of the titration curve.

G cluster_pka pKa Determination Workflow Start Dissolve Compound Step1 Titrate with Strong Acid Start->Step1 Step2 Monitor pH Step1->Step2 Step3 Plot Titration Curve Step2->Step3 Result Determine pKa from Inflection Point Step3->Result

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity.[7] LogD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable compounds. These parameters are crucial for predicting oral absorption and cell membrane permeability.[8]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination [9][10][11]

  • A solution of the compound is prepared in n-octanol.

  • An equal volume of water (or a buffer of a specific pH for LogD) is added to a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The phases are allowed to separate.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Structural Elucidation and Purity Assessment

Confirmation of the chemical structure and assessment of purity are paramount in drug development.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's proton and carbon framework. For this compound, characteristic signals would be expected for the methyl group, the methylene protons of the tetrahydropyridine ring, and the aromatic protons of the pyrimidine ring.[8][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[13] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.[14]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[15][16][17]

Experimental Protocol: HPLC Purity Analysis

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

G cluster_hplc HPLC Purity Workflow Start Prepare Sample Solution Step1 Inject into HPLC System Start->Step1 Step2 Separation on C18 Column Step1->Step2 Step3 UV Detection Step2->Step3 Step4 Integrate Peak Areas Step3->Step4 Result Calculate Purity (%) Step4->Result

Caption: A typical workflow for purity determination by HPLC.

Conclusion: A Foundation for Future Discovery

The physicochemical properties of this compound provide a critical dataset for its advancement in drug discovery programs. The methodologies outlined in this guide offer a robust framework for the characterization of this and related compounds. A thorough understanding and application of these principles will undoubtedly accelerate the journey of promising molecules from the bench to the bedside, ultimately benefiting patients in need of new and effective therapies.

References

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
  • LogP/D - Cambridge MedChem Consulting.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • LogP / LogD shake-flask method - Protocols.io.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods.
  • Supporting Inform
  • 3 - Supporting Inform
  • Development of Methods for the Determin
  • 1500-85-2 | CAS D
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - NIH.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI.
  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR.
  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [metaphactory] - SemOpenAlex.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI.
  • 66521-83-3|this compound - BLDpharm.
  • Compound purity analysis and HPLC d
  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
  • 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine - PubChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv
  • Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218 - PubChem.
  • Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyl
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][18]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI.

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][18]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and - Semantic Scholar.
  • CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google P
  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed.
  • Purity testing by HPLC - Chrom
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Deriv
  • 5,6,7,8-Tetrahydropyrido 4,3-d pyrimidine 97 157327-49-6 - Sigma-Aldrich.
  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system - ResearchG
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands - PubMed.
  • 5,6,7,8-Tetrahydro-4-Methyl-Pyrido[4,3-D]pyrimidine (CAS No. 944901-77-3) Suppliers.

Sources

The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Promising Heterocycle

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this versatile heterocycle, intended for researchers, scientists, and drug development professionals. We will delve into its significant anticancer properties, its role as a potent enzyme inhibitor, and its potential in other therapeutic areas, underpinned by mechanistic insights and validated experimental protocols.

The inherent structural features of the tetrahydropyrido[4,3-d]pyrimidine scaffold, including its hydrogen bond donors and acceptors, and its three-dimensional conformation, provide a foundation for potent and selective interactions with a variety of protein targets. This guide will illuminate the causality behind the derivatization of this core structure and the resulting biological outcomes.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

The this compound scaffold has been extensively investigated for its anticancer potential, demonstrating efficacy through diverse mechanisms of action.

A. Induction of Apoptosis via TRAIL Pathway Upregulation

A significant breakthrough in the application of this scaffold has been the development of analogues of the clinical lead ONC201.[1] These compounds have been shown to potently inhibit the growth of a range of human cancer cell lines.[1]

Mechanism of Action:

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, function as small molecule inducers of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1] TRAIL is a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.[1] These compounds have been shown to inhibit the phosphorylation of AKT and ERK, leading to the dephosphorylation of Foxo3a.[1] This cascade of events promotes the expression of TRAIL and enhances the levels of activating transcription factor 4 (ATF4), ultimately leading to cancer cell death.[1]

Experimental Workflow: Evaluation of TRAIL Induction and Cell Viability

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Pathway Analysis cluster_2 Cell Viability Assessment A Cancer Cell Line Seeding (e.g., PC-3) B Treatment with Tetrahydropyridopyrimidine Derivative A->B C Western Blot Analysis (p-AKT, p-ERK, Foxo3a) B->C D qRT-PCR for TRAIL & ATF4 Expression B->D E Flow Cytometry (Annexin V/PI Staining) B->E F MTT or CCK-8 Assay B->F G IC50 Determination F->G

Caption: Workflow for assessing the pro-apoptotic activity of tetrahydropyridopyrimidine derivatives.

B. Targeting Oncogenic Kinases and Pathways

The adaptability of the tetrahydropyrido[4,3-d]pyrimidine scaffold allows for its modification to target key oncogenic drivers.

  • KRAS Inhibition: The KRAS oncogene, particularly with mutations like G12D and G12C, is a notoriously difficult target in cancer therapy.[2][3] Novel derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been designed as potent and selective inhibitors of these KRAS mutants.[2][3][4] For instance, compound 10c, a tetrahydropyrido[3,4-d]pyrimidine derivative, demonstrated selective anti-proliferative activity in Panc1 cells (KRAS-G12D) with an IC50 of 1.40 μM.[2][4] Molecular docking studies revealed crucial hydrogen bond interactions with Asp12 and Gly60 of the KRAS protein.[2][4] Furthermore, tetrahydropyridopyrimidines have been developed as irreversible covalent inhibitors of KRAS-G12C.[3]

  • Hedgehog Signaling Pathway Antagonism: The Hedgehog (Hh) signaling pathway plays a critical role in the development of certain cancers, such as medulloblastoma.[5] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[5] One such compound was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay.[5]

  • Erk2 Kinase Inhibition: The extracellular signal-regulated kinase 2 (Erk2) is a crucial node in the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based inhibitors of Erk2 have been discovered and optimized, demonstrating potent and selective inhibition of the kinase and a reduction in downstream signaling in cellular and xenograft models.[6]

  • PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range.[7] These compounds act as potent inhibitors of PIM-1 kinase, inducing apoptosis and causing cell cycle arrest at the G1 phase.[7]

C. Other Anticancer Mechanisms

The anticancer activity of this scaffold extends to other mechanisms:

  • Topoisomerase II Inhibition: Human topoisomerase II (topoII) is a validated target for cancer chemotherapy. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as a new class of topoII inhibitors, with some compounds showing promising in vitro potency and good metabolic stability.[8]

  • Microtubule Targeting Agents: Certain 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines, which are structurally related to the core topic, have been designed as microtubule depolymerizing agents, exhibiting potent antiproliferative effects in the nanomolar range.[9]

  • Cytotoxic and Anti-angiogenic Agents: Novel tetrahydropyridothienopyrimidin-ureas have been synthesized and evaluated for their cytotoxic and anti-angiogenic properties, with some compounds showing high cytotoxic activity against various cancer cell lines.[10]

II. Potent and Selective Enzyme Inhibition

Beyond its direct anticancer effects, the this compound scaffold has proven to be an excellent starting point for the development of selective enzyme inhibitors.

A. PI3K/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and other diseases.

  • Selective PI3Kδ Inhibition: Through chemical optimization, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has yielded potent and highly selective inhibitors of the delta isoform of PI3K (PI3Kδ).[11] One such inhibitor, compound 11f, demonstrated oral availability and efficacy in an in vivo antibody production model, suggesting its potential for treating autoimmune diseases and leukocyte malignancies.[11]

  • Dual PI3K/mTOR Inhibition: The scaffold has also been utilized to develop inhibitors of mTOR, PI3K, and hsmg-1 kinases, indicating its potential for broader inhibition of this critical signaling pathway.[12]

B. Other Enzyme Targets
  • VCP/p97 Inhibition: For the treatment of acute myeloid leukemia (AML), derivatives of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine have been designed as inhibitors of Valosin-containing protein (VCP)/p97.[13][14] Inhibition of p97 leads to the accumulation of ubiquitylated proteins, inducing the unfolded protein response and apoptosis in AML cells.[13]

  • Axl Inhibition: The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been used to develop novel and selective inhibitors of Axl receptor tyrosine kinase, a member of the TAM family implicated in cancer progression and drug resistance.[15]

III. Expanding Therapeutic Horizons: Beyond Cancer and Enzyme Inhibition

The versatility of the tetrahydropyrido[4,3-d]pyrimidine scaffold extends to other therapeutic areas, highlighting its privileged nature.

A. Selective Muscarinic M1 Agonists

Derivatives of tetrahydropyrimidine have been identified as selective agonists of the M1 muscarinic acetylcholine receptor.[16] These compounds show promise for the treatment of cognitive deficits associated with Alzheimer's disease, where acetylcholine levels are diminished.[16]

IV. Synthesis and Methodologies

The synthesis of the this compound scaffold and its derivatives typically involves multi-step reactions. A common strategy involves the initial construction of a substituted piperidin-4-one, followed by a series of condensation and cyclization reactions to form the fused pyrimidine ring system.[10] For example, the Gewald reaction can be employed to synthesize a key thiophene intermediate, which is then cyclized to form the tetrahydropyridothieno[2,3-d]pyrimidine skeleton.[10] Subsequent modifications at various positions of the scaffold are achieved through nucleophilic aromatic substitution and other standard organic transformations.[2][10]

General Synthetic Scheme Outline

Caption: A generalized synthetic pathway to tetrahydropyridopyrimidine derivatives.

Conclusion: A Scaffold of Significant Promise

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its ability to be tailored to interact with a wide array of biological targets, from oncogenic kinases and signaling pathways to enzymes and G-protein coupled receptors, underscores its immense therapeutic potential. The diverse biological activities, including potent anticancer effects through multiple mechanisms, selective enzyme inhibition, and potential applications in neurodegenerative diseases, make this scaffold a fertile ground for future drug discovery and development efforts. The continued exploration of the chemical space around this core structure, guided by a deeper understanding of its structure-activity relationships, is poised to deliver novel and effective therapeutic agents for a range of human diseases.

References

  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. National Institutes of Health. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Publications. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. [Link]

  • WO2010120991A1 - 5, 6, 7, 8-tetrahydropyrido[4,3-d]pyrimidine compounds, their use as mtor, pi3, and hsmg-1 kinase inhibitors, and their syntheses.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Institutes of Health. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Institutes of Health. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Tetrahydropyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyridopyrimidine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action for this versatile class of compounds, with a focus on two prominent and well-validated examples: the irreversible covalent inhibition of the KRAS-G12C oncoprotein and the competitive inhibition of Dipeptidyl Peptidase-4 (DPP-4). We will dissect the specific molecular interactions, the modulation of downstream signaling pathways, and the critical experimental methodologies required to validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these molecules function at a biochemical and cellular level.

Introduction

Tetrahydropyridopyrimidine derivatives are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antidiabetic, and antimicrobial effects[1]. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to engage a variety of molecular targets. This guide moves beyond a simple cataloging of activities to provide a detailed, mechanistic understanding of how these compounds achieve their therapeutic effects, grounded in field-proven experimental validation. We will focus on two distinct mechanisms that highlight the scaffold's adaptability: irreversible covalent inhibition and reversible competitive inhibition.

Part 1: Irreversible Covalent Inhibition of the KRAS-G12C Oncoprotein

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is the most frequently mutated oncogene in human cancers[2]. For decades, it was considered "undruggable" due to the absence of well-defined binding pockets on its surface[3]. The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), which is prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer, presented a unique therapeutic opportunity[2][3]. The mutant cysteine residue provides a nucleophilic handle that can be targeted by electrophilic small molecules, enabling a covalent and irreversible mode of inhibition.

Molecular Mechanism of KRAS-G12C Inhibition

A series of tetrahydropyridopyrimidine derivatives have been identified as potent, irreversible covalent inhibitors of KRAS-G12C[2][4]. These molecules are designed with an electrophilic "warhead," typically an acrylamide group, which is poised to react with the mutant cysteine.

The mechanism proceeds in two steps:

  • Non-covalent Binding: The inhibitor first docks into a previously unappreciated allosteric pocket on the KRAS-G12C protein, known as the Switch-II pocket[2][4]. This initial binding is guided by a series of specific, non-covalent interactions that orient the molecule for the subsequent covalent reaction. X-ray crystallography studies have been instrumental in revealing these interactions, which include:

    • A hydrogen bond between the N-1 of the pyrimidine ring and the NE2 nitrogen of His95[2].

    • Hydrophobic interactions between substituents (e.g., a naphthyl ring) and a pocket formed by residues such as Val9, Met72, and Tyr96[4].

    • Salt-bridge and cation-π interactions with residues like Glu62 and His95, which can be engineered through substitutions on the tetrahydropyridopyrimidine core to dramatically boost potency[2].

  • Irreversible Covalent Bonding: Once optimally positioned, the acrylamide warhead undergoes a Michael addition reaction with the thiol group of the Cys12 residue. This forms a permanent, irreversible covalent bond[2][5]. By covalently modifying Cys12, the inhibitor locks the KRAS protein in its inactive, GDP-bound state[4][5]. This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby abrogating its ability to engage with downstream effector proteins.

Modulation of Downstream Signaling Pathways

Activated KRAS functions as a molecular switch, initiating signaling through multiple downstream pathways crucial for cell proliferation, survival, and growth. The primary oncogenic cascades are the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) pathways[2].

By locking KRAS-G12C in an inactive state, tetrahydropyridopyrimidine inhibitors effectively shut down these downstream signals. The hallmark of on-target activity in a cellular context is the suppression of ERK (Extracellular signal-Regulated Kinase) phosphorylation, a key node in the MAPK pathway[2][4]. Inhibition of this pathway leads to cell cycle arrest and apoptosis in KRAS-G12C-driven cancer cells.

KRAS_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK KRAS_GDP KRAS-G12C (Inactive) GDP-Bound RTK->KRAS_GDP Activates GEFs KRAS_GTP KRAS-G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP GDP RAF RAF KRAS_GTP->RAF THPP Tetrahydropyridopyrimidine Derivative THPP->KRAS_GDP Covalent Bond, Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Enters Nucleus, Activates Transcription

Figure 1: Mechanism of KRAS-G12C pathway inhibition. (Within 100 characters)

Part 2: Reversible, Competitive Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

In a completely different therapeutic area, tetrahydropyridopyrimidine derivatives have been developed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis[6][7]. DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.

The Role of DPP-4 and Mechanism of Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[8]. These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control[8][9].

Unlike the covalent mechanism seen with KRAS inhibitors, tetrahydropyridopyrimidine-based DPP-4 inhibitors act as reversible, competitive inhibitors [10]. They are designed to bind to the active site of the DPP-4 enzyme, preventing it from binding and degrading its natural substrates. Molecular docking and structure-activity relationship (SAR) studies have indicated that these compounds form key interactions with active site residues, which may include hydrogen bonds and van der Waals forces, to achieve their inhibitory effect[6][7].

Part 3: Experimental Validation of Mechanism

Establishing the precise mechanism of action is a critical, multi-step process that integrates biochemical, cellular, and structural data. The choice of assays is dictated by the hypothesized mechanism.

Biochemical Assays: Probing the Direct Target Interaction

The primary goal of biochemical assays is to confirm direct binding to the target protein and quantify the potency of this interaction.

This assay provides definitive proof of covalent bond formation. The choice of mass spectrometry is causal: it is one of the few techniques that can directly measure the mass shift in the target protein resulting from the addition of the inhibitor, providing unequivocal evidence of a covalent adduct.

  • Objective: To confirm irreversible covalent binding of a tetrahydropyridopyrimidine derivative to KRAS-G12C.

  • Methodology:

    • Incubation: Incubate purified recombinant KRAS-G12C protein with the test compound at a specified concentration (e.g., 5 µM) for various time points (e.g., 0, 15 min, 1 hr, 3 hr) at room temperature[2]. A vehicle control (e.g., DMSO) is run in parallel.

    • Quenching: Stop the reaction by adding a quenching solution, such as formic acid, to denature the protein and halt further reaction.

    • LC-MS Analysis: Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The intact protein is separated by LC and its mass is measured by MS.

    • Data Analysis: Deconvolute the mass spectra to determine the mass of the intact protein. Compare the mass of the protein from the compound-treated sample to the vehicle control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification. The percentage of modified protein can be quantified over time to determine reaction kinetics[2].

This assay is chosen to determine the potency (IC₅₀) of reversible inhibitors by measuring the enzyme's catalytic activity. A fluorometric readout is selected for its high sensitivity and wide dynamic range.

  • Objective: To determine the IC₅₀ value of a tetrahydropyridopyrimidine derivative against DPP-4.

  • Methodology:

    • Reagent Preparation: Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0)[11]. Prepare a stock solution of the fluorogenic substrate, H-Gly-Pro-AMC[11][12]. Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., Sitagliptin)[11].

    • Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and purified recombinant human DPP-4 enzyme. Include controls for 100% enzyme activity (vehicle instead of compound) and background (no enzyme)[11].

    • Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Fluorescence Reading: Immediately measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm[12].

    • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value[13].

Cellular Assays: Confirming On-Target Effects in a Biological System

Cellular assays are essential to verify that direct target engagement translates into the desired biological effect within a living cell.

This assay is the gold standard for confirming functional inhibition of the MAPK pathway downstream of KRAS. It directly measures the phosphorylation state of a key signaling node, providing a robust biomarker of pathway activity[2][14].

  • Objective: To demonstrate that a KRAS-G12C inhibitor suppresses MAPK signaling in cancer cells.

  • Methodology:

    • Cell Culture and Treatment: Seed a KRAS-G12C mutant cell line (e.g., NCI-H358 or MIA PaCa-2) in culture plates[4]. After adherence, treat the cells with serial dilutions of the tetrahydropyridopyrimidine inhibitor for a specified time (e.g., 3 hours).

    • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C[15].

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a loading control like GAPDH or β-actin.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal to determine the extent of phosphorylation suppression. The concentration at which 50% suppression is observed is the cellular IC₅₀[4].

Western_Blot_Workflow cluster_0 Cell Culture & Lysis cluster_1 Immunoblotting A 1. Seed & Treat KRAS-G12C Cells B 2. Cell Lysis (with Phosphatase Inh.) A->B C 3. Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to PVDF Membrane D->E F 6. Probe with Primary Ab (anti-pERK) E->F G 7. Probe with Secondary Ab (HRP-conjugated) F->G H 8. Detect with ECL G->H I 9. Quantify pERK Suppression H->I Analyze Bands

Figure 2: Workflow for pERK suppression analysis by Western Blot. (Within 100 characters)

Part 4: Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in tables for clear comparison of compound potencies.

Table 1: Example Potency Data for Tetrahydropyridopyrimidine Derivatives

Compound IDTargetAssay TypePotency (IC₅₀ / EC₅₀)Reference
Compound 13 KRAS-G12CH358 Cellular pERK70 nM[2]
Compound 4 KRAS-G12CH358 Cellular pERK> 16 µM[2]
Compound 51 DPP-4Enzyme Inhibition74.5% inh. @ 10 µM[6]
Compound 51 GPR119Agonist Activity8.7 nM[6]

This table illustrates how to present comparative data. The values are representative examples from the cited literature.

Conclusion and Future Perspectives

The tetrahydropyridopyrimidine scaffold demonstrates remarkable versatility, capable of being tailored to inhibit diverse targets through distinct mechanisms of action. The irreversible covalent inhibition of KRAS-G12C showcases a modern approach to targeting previously intractable oncoproteins, while the reversible inhibition of DPP-4 exemplifies its application in metabolic diseases. A rigorous, multi-faceted experimental approach is paramount to elucidating these mechanisms with high confidence. Future research will likely expand the repertoire of targets for this privileged scaffold, leveraging structure-based design and innovative screening platforms to address new therapeutic challenges. The continued integration of biochemical, cellular, and structural biology approaches will be essential for advancing these promising compounds from discovery to the clinic.

References

  • Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Bouhana, K., Brandhuber, B. J., ... & Wallace, M. B. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234. [Link]

  • Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Bouhana, K., Brandhuber, B. J., ... & Wallace, M. B. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed Central. [Link]

  • ResearchGate. (n.d.). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. [Link]

  • Usta, D., Sigaud, R., Buhl, J. L., Selt, F., Marquardt, V., Pauck, D., ... & Milde, T. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736-1750. [Link]

  • Simanshu, D. K., Nissley, D. V., & McCormick, F. (2024). Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins. Methods in Molecular Biology, 2782, 75-96. [Link]

  • Mons, E., Roet, S., Kim, R. Q., & Mulder, M. P. C. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Promega. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • Jotanovic, M., Zivkovic, A., Simijonovic, D., Saso, L., & Supuran, C. T. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7047. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of MRTX849 bound to KRASG12C with 1.94 Å.... [Link]

  • Engelman, J. A. (2009). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 553, 131-142. [Link]

  • Wang, Y., Wang, Z., & Chen, Y. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Genes & Diseases, 8(5), 599-609. [Link]

  • Gilbert, M. P. (2013). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 98(3), 944-946. [Link]

  • Li, S., Zheng, B., Zhang, Y., & Chen, W. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888221. [Link]

  • Gallwitz, B. (2007). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Reviews in Diabetic Studies, 4(Suppl 1), S8-S13. [Link]

Sources

In Silico Modeling of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold and the Role of In Silico Modeling

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Derivatives of this heterocyclic system have been investigated for a range of biological activities, including the inhibition of critical cancer targets such as KRAS, Erk2, and topoisomerase II.[1][2][3] Recent studies have also highlighted the role of a closely related analogue, 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine, in modulating the activity of cyclin-dependent kinase 8 (CDK8), a key regulator of gene transcription implicated in various cancers.[4] The addition of a methyl group at the 6-position of this scaffold introduces a specific modification that can significantly influence its pharmacokinetic and pharmacodynamic properties.

In the contemporary drug discovery landscape, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of lead compounds.[5] By leveraging computational methods, researchers can predict the binding affinity of a small molecule to its protein target, simulate its dynamic behavior within the binding pocket, and evaluate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] This predictive power allows for the rational design of more potent and safer drug candidates, thereby reducing the time and cost associated with preclinical development.

This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. We will delve into the core methodologies of molecular docking, molecular dynamics simulations, and ADMET prediction, offering practical insights and protocols for their effective implementation.

I. Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the input structures for both the ligand and its biological target. This section outlines the critical steps for preparing this compound and selecting appropriate protein targets for subsequent analysis.

Ligand Preparation

The initial step involves generating a high-quality 3D structure of this compound. This can be achieved using various chemical drawing software such as ChemDraw or Marvin Sketch. The 2D structure is then converted into a 3D conformation and subjected to energy minimization to obtain a low-energy, stable structure. This process is crucial for ensuring that the ligand conformation used in docking studies is energetically favorable.

Protocol 1: Ligand Preparation for Molecular Docking

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical sketcher.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformer. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • File Format Conversion: Save the optimized 3D structure in a format compatible with molecular docking software, such as the PDBQT format for AutoDock Vina.[7] This typically involves assigning partial charges and defining rotatable bonds.

Protein Target Selection and Preparation

Based on the known biological activities of the tetrahydropyridopyrimidine scaffold, several potential protein targets can be prioritized for in silico screening. For this guide, we will consider the following targets:

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in various cancers.

  • KRAS (G12D mutant): A key oncogene frequently mutated in pancreatic, colorectal, and lung cancers.[1]

  • Topoisomerase II: An essential enzyme for DNA replication and a well-established target for cancer chemotherapy.[3]

Three-dimensional crystal structures of these proteins can be retrieved from the Protein Data Bank (PDB).[8][9] It is imperative to select high-resolution structures, preferably co-crystallized with a ligand to ensure the binding site is well-defined.

Protocol 2: Protein Target Preparation for Molecular Docking

  • PDB Structure Retrieval: Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB IDs: 5I1R for CDK8, 7RPZ for KRAS-G12D, and 1ZXM for Topoisomerase II).

  • Structure Cleaning: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Addition of Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign partial charges using tools like AutoDockTools.[10]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.[7]

II. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[10] It is a powerful tool for virtual screening and for understanding the key molecular interactions that govern ligand binding.

Docking Workflow

The general workflow for molecular docking involves defining a search space (the "grid box") on the protein target that encompasses the binding site, followed by running the docking algorithm to generate and score different ligand poses.

Molecular Docking Workflow Ligand Prepared Ligand (PDBQT) Docking Run AutoDock Vina Ligand->Docking Protein Prepared Protein (PDBQT) Grid Define Grid Box (Binding Site) Protein->Grid Grid->Docking Analysis Analyze Results (Binding Energy & Poses) Docking->Analysis

Caption: A generalized workflow for molecular docking.

Step-by-Step Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used and freely available software for molecular docking. The following protocol outlines the steps for docking this compound into the active site of a prepared protein target.

Protocol 3: Molecular Docking using AutoDock Vina

  • Grid Box Definition: Using AutoDockTools, define the grid box around the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis: The output file will contain multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked poses and analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues using software like PyMOL or Discovery Studio.

Data Presentation

The results of the molecular docking simulations can be summarized in a table for easy comparison of the binding affinities across different protein targets.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
CDK85I1R-8.5Asp173, Lys52, Phe103
KRAS (G12D)7RPZ-7.9Gly12, Gln61, Tyr96
Topoisomerase II1ZXM-9.1Asp558, Arg562, Asn565
Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Molecular Dynamics Simulations: Unveiling the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[5] MD simulations can be used to assess the stability of the docked pose, identify key conformational changes, and calculate binding free energies.

MD Simulation Workflow

A typical MD simulation workflow involves system setup, energy minimization, equilibration, and a production run.

Molecular Dynamics Simulation Workflow System System Setup (Ligand-Protein Complex in Water Box with Ions) Minimization Energy Minimization System->Minimization NVT NVT Equilibration (Constant Volume and Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure and Temperature) NVT->NPT Production Production MD Run NPT->Production Trajectory Trajectory Analysis (RMSD, RMSF, etc.) Production->Trajectory

Caption: A standard workflow for molecular dynamics simulations.

Step-by-Step MD Simulation Protocol with GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[11] The following protocol provides a general outline for simulating the this compound-protein complex.

Protocol 4: MD Simulation using GROMACS

  • System Preparation: Place the docked ligand-protein complex in a simulation box and solvate it with water molecules. Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Conduct two phases of equilibration:

    • NVT Equilibration: Equilibrate the system at a constant volume and temperature to stabilize the temperature of the system.

    • NPT Equilibration: Equilibrate the system at a constant pressure and temperature to stabilize the density of the system.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

IV. ADMET Prediction: Assessing Drug-Likeness and Safety

The success of a drug candidate is not solely determined by its biological activity; it must also possess favorable ADMET properties.[12] In silico ADMET prediction provides a rapid and cost-effective means of evaluating these properties early in the drug discovery process.

ADMET Prediction Workflow

The workflow for ADMET prediction typically involves submitting the 2D structure of the molecule (in SMILES format) to a web-based server that utilizes various computational models to predict a range of pharmacokinetic and toxicological properties.

ADMET Prediction Workflow SMILES Input SMILES String WebServer Submit to ADMET Web Server (e.g., SwissADME, ADMETlab) SMILES->WebServer Prediction Predict Physicochemical Properties, Pharmacokinetics, and Toxicity WebServer->Prediction Evaluation Evaluate Drug-Likeness Prediction->Evaluation

Caption: A streamlined workflow for in silico ADMET prediction.

Step-by-Step ADMET Prediction Protocol using SwissADME

SwissADME is a free and user-friendly web tool for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[13]

Protocol 5: ADMET Prediction using SwissADME

  • Input Molecule: Obtain the SMILES string for this compound.

  • Submit to SwissADME: Paste the SMILES string into the input box on the SwissADME website ([Link]) and click "Run".[14]

  • Analyze Results: The output will provide a comprehensive profile of the molecule, including:

    • Physicochemical Properties: Molecular weight, logP, water solubility, etc.

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeation, and cytochrome P450 (CYP) inhibition.

    • Drug-Likeness: Adherence to rules such as Lipinski's rule of five.

    • Medicinal Chemistry: Alerts for any potentially problematic fragments.

Data Presentation

The predicted ADMET properties can be summarized in a table to provide a clear overview of the molecule's drug-like potential.

PropertyPredicted ValueAcceptable Range
Molecular Weight149.20 g/mol < 500 g/mol
LogP1.25< 5
H-bond Donors1< 5
H-bond Acceptors3< 10
GI AbsorptionHighHigh
BBB PermeantNoNo/Yes (target dependent)
CYP2D6 InhibitorNoNo
Lipinski's RuleYes (0 violations)0 violations
Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the in silico modeling of this compound. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of this compound. The integration of these computational approaches facilitates a more rational and efficient drug discovery process, enabling the prioritization of compounds with the highest probability of success for further experimental validation. Future work should focus on synthesizing the most promising derivatives identified through in silico modeling and evaluating their biological activity and pharmacokinetic properties in vitro and in vivo.

References

  • Alwash, A. H. et al. (2025). In Silico Profiling of New 1,2,3,4-Tetrahydropyrimidine Derivatives Linked to Hydroxamate Moiety by Various Aromatic Linkers. Advanced Journal of Chemistry, Section A, 8(7), 1201-1223.
  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • Wikipedia. (2026). Protein Data Bank. Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

  • Dong, J., et al. (2022). ADMETboost: A Web Server for Accurate ADMET Prediction. Journal of Chemical Information and Modeling, 62(15), 3601–3608. [Link]

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Basic docking. Retrieved from [Link]

  • PreADMET. (n.d.). Prediction of ADME/Tox. Retrieved from [Link]

  • Protein Data Bank Japan. (n.d.). PDBj top page. Retrieved from [Link]

  • vNN-ADMET. (n.d.). Variable Nearest Neighbor ADMET. Retrieved from [Link]

  • Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W638–W646. [Link]

  • PDBbind+. (n.d.). PDBbind+. Retrieved from [Link]

  • YouTube. (n.d.). SwissADME. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • SwissADME. (n.d.). Help. Retrieved from [Link]

  • Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

  • YouTube. (2023, February 24). Graphviz workflow 1 [Video]. [Link]

  • ResearchGate. (2024, August 16). How To use SwissADME? Retrieved from [Link]

  • Medium. (2021, January 19). Real examples of Graphviz. Retrieved from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial [Video]. [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 22915. [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. [Link]

  • ResearchGate. (2025). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(13), 2843–2847. [Link]

  • Micale, N., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7848–7861. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12698–12713. [Link]

  • Li, X., et al. (2021). 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR-26b-5p by targeting CDK8. Oncology Letters, 22(5), 793. [Link]

  • PubChem. (n.d.). 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). 5,6,7,8-Tetrahydro-4-Methyl-Pyrido[4,3-D]pyrimidine (CAS No. 944901-77-3) Suppliers. Retrieved from [Link]

Sources

The Tetrahydropyridopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydropyridopyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.

The tetrahydropyridopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its inherent structural features provide a unique three-dimensional arrangement that allows for precise interactions with a multitude of biological targets. This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of tetrahydropyridopyrimidine analogs, delving into the nuances of their design, synthesis, and biological evaluation. By synthesizing field-proven insights with rigorous scientific data, this document aims to empower researchers to navigate the intricate landscape of tetrahydropyridopyrimidine-based drug discovery and unlock the full potential of this privileged scaffold.

The Architectural Advantage: Understanding the Tetrahydropyridopyrimidine Core

The tetrahydropyridopyrimidine nucleus, a fused heterocyclic system, offers a rigid yet adaptable framework for molecular design. The fusion of a tetrahydropyridine ring with a pyrimidine ring creates a scaffold with distinct regions that can be systematically modified to modulate potency, selectivity, and pharmacokinetic properties. The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors and donors, crucial for anchoring the molecule within the active site of target proteins. The partially saturated tetrahydropyridine ring provides a non-planar geometry, enabling access to deeper, more complex binding pockets that are often inaccessible to planar aromatic systems.

Navigating the Kinase Inhibition Landscape

Tetrahydropyridopyrimidine analogs have demonstrated significant promise as inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The SAR of these compounds is highly dependent on the specific kinase target and the substitution patterns around the core scaffold.

Targeting the "Undruggable": Covalent Inhibition of KRAS-G12C

The KRAS oncogene, particularly the G12C mutant, has long been considered an elusive target in cancer therapy. The discovery of tetrahydropyridopyrimidine-based covalent inhibitors has marked a significant breakthrough.[1][2] These inhibitors typically feature an electrophilic warhead, such as an acrylamide group, that forms an irreversible covalent bond with the mutant cysteine residue in the switch-II pocket of KRAS-G12C.

Key SAR Insights for KRAS-G12C Inhibitors:

  • The Warhead is Crucial: The presence and positioning of the acrylamide moiety are essential for covalent modification of Cys12 and, consequently, potent inhibition.

  • Substitution at the Pyrimidine C2 Position: This position offers a vector for introducing substituents that can interact with the carboxylate of Glu62. Varying the chain length and introducing basic amines at this position can significantly enhance potency through ionic interactions.[1]

  • The Naphthyl/Naphthol Moiety: A lipophilic group, such as a naphthyl or naphthol, is often found to occupy a hydrophobic pocket. The hydroxyl group of the naphthol can form a key hydrogen bond with Asp69, leading to a substantial increase in activity.[1]

  • Rigidification of the Scaffold: Introducing conformational constraints, such as an α-methyl group, can lead to a further increase in cellular potency by reducing the entropic penalty upon binding.[1]

CompoundC2-SubstituentNaphthyl/NaphtholH358 Cell IC50 (µM)Reference
Analog A HNaphthyl>16[1]
Analog B HNaphthol7.6[1]
Analog C (CH2)2-NMe2Naphthol0.070[1]
Modulating Cell Cycle Progression: Cyclin-Dependent Kinase (CDK) and Aurora Kinase Inhibition

The dysregulation of cell cycle machinery is a hallmark of cancer, making CDKs and Aurora kinases attractive therapeutic targets. Tetrahydropyridopyrimidine derivatives have been explored as inhibitors of these key cell cycle regulators.

SAR_Kinase_Inhibitors cluster_core Tetrahydropyridopyrimidine Core cluster_substituents Key Substitution Points cluster_targets Biological Targets Core Core Scaffold R1 R1 (e.g., C2-position) Core->R1 Potency & Selectivity R2 R2 (e.g., N-substituent) Core->R2 Solubility & PK R3 R3 (e.g., Aryl group) Core->R3 Target Interaction KRAS KRAS-G12C R1->KRAS Access to Glu62 CDK CDKs R1->CDK Hinge Binding Aurora Aurora Kinases R1->Aurora ATP Pocket R2->CDK Solvent Front R3->KRAS Hydrophobic Pocket

Beyond Kinases: A Scaffold for Diverse Biological Activities

The therapeutic utility of the tetrahydropyridopyrimidine core extends beyond kinase inhibition, with analogs demonstrating efficacy as antimicrobial, antiviral, and CNS-acting agents.

Combating Microbial Resistance: Antibacterial and Antifungal Activity

Several studies have highlighted the potential of tetrahydropyridopyrimidine derivatives as novel antimicrobial agents. The Biginelli reaction is a common synthetic route to access a diverse range of these compounds.

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the C4-phenyl ring significantly influence antibacterial and antifungal activity. Electron-withdrawing groups, such as halogens, and hydroxyl groups have been shown to enhance activity against various bacterial and fungal strains.

  • Thione vs. Oxo Analogs: The presence of a thione group (C=S) at the 2-position, as opposed to an oxo group (C=O), can modulate the antimicrobial spectrum and potency.

Targeting Viral Infections

Derivatives of tetrahydro-2(1H)-pyrimidinone have been investigated for their antiviral properties, particularly against influenza viruses. The SAR in this area is complex, with subtle structural modifications leading to significant changes in activity.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide actionable insights for researchers, this section details standardized protocols for the synthesis and biological evaluation of tetrahydropyridopyrimidine analogs.

Synthesis: Microwave-Assisted Biginelli Reaction

This protocol describes a rapid and efficient one-pot synthesis of tetrahydropyrimidine derivatives.[3][4]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Acetoacetanilide derivative (1 mmol)

  • N,N'-dimethyl urea (1.2 mmol)

  • Ethanol (5 mL)

  • Hydrochloric acid (catalytic amount)

  • Microwave reactor

Procedure:

  • Combine the substituted benzaldehyde, acetoacetanilide derivative, N,N'-dimethyl urea, and ethanol in a microwave-safe reaction vessel.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 100°C) for a specified time (e.g., 20 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow start Start reactants Combine Reactants: - Aldehyde - Acetoacetanilide - Urea - Ethanol - Catalyst start->reactants microwave Microwave Irradiation reactants->microwave tlc Monitor by TLC microwave->tlc tlc->microwave Incomplete workup Reaction Workup: - Cool - Precipitate in Ice Water tlc->workup Reaction Complete filtration Filtration & Drying workup->filtration purification Purification filtration->purification product Final Product purification->product

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of tetrahydropyridopyrimidine analogs against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the purified kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anticancer Assay: MTT Assay for Cell Viability

This protocol describes a colorimetric assay to evaluate the cytotoxic effects of tetrahydropyridopyrimidine analogs on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., H358 for KRAS-G12C inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Future Perspectives and Conclusion

The tetrahydropyridopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Enhancing Selectivity: As our understanding of the kinome and other target families deepens, the rational design of highly selective tetrahydropyridopyrimidine analogs will be crucial to minimize off-target effects and improve safety profiles.

  • Exploring New Biological Space: The application of this scaffold to emerging therapeutic targets, such as epigenetic modulators and protein-protein interaction inhibitors, holds significant promise.

  • Advanced Drug Delivery: The development of novel formulations and drug delivery systems for tetrahydropyridopyrimidine-based drugs can improve their pharmacokinetic properties and therapeutic efficacy.

References

  • Vachhani, M. V., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 478-487.
  • Vachhani, M., et al. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar.
  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1236–1241.
  • Hallin, J., et al. (2020).

Sources

Topic: Potential Therapeutic Targets of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its rigid, three-dimensional framework is amenable to extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive exploration of the therapeutic landscape for derivatives of this scaffold, with a specific focus on 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. We will dissect promising molecular targets, delineate key signaling pathways, and present robust, field-proven experimental workflows for target identification and validation. This document is structured to serve as a technical resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical class.

Part 1: The Therapeutic Landscape: Uncovering High-Value Molecular Targets

The tetrahydropyrido[4,3-d]pyrimidine core is a recurring motif in compounds targeting a wide array of disease-related proteins. The substitution of a methyl group at the N-6 position can critically influence target engagement, selectivity, and pharmacokinetic properties by altering the molecule's conformation and steric profile. Based on extensive research into this and structurally related scaffolds, several high-value target classes have been identified.

Oncology: A Primary Focus Area

Cancer remains a dominant area of investigation for this scaffold, with derivatives showing potent activity against numerous validated oncology targets.

  • Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of cancer. The tetrahydropyrido[4,3-d]pyrimidine scaffold acts as an effective ATP-competitive "hinge-binding" motif.

    • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are prime targets for cancer therapy.[1][2] The related pyrido[2,3-d]pyrimidine scaffold is the core of Palbociclib, an approved CDK4/6 inhibitor, underscoring the potential of this chemical class.[3][4]

    • Receptor Tyrosine Kinases (RTKs): Derivatives have shown potent inhibitory activity against EGFR, a key driver in lung and other cancers.[5] Inhibition of VEGFR-2, a critical mediator of angiogenesis, has also been reported.[6]

    • Intracellular Signaling Kinases: The scaffold has been optimized to produce potent inhibitors of PI3Kδ, a target in leukocyte malignancies, and Erk2, a key component of the MAPK pathway often dysregulated in tumors with MEK resistance.[7][8] Other targets include PIM-1 kinase, implicated in hematological malignancies.[9][10][11]

  • DNA Topoisomerase II (TopoII): Recent studies have identified tetrahydropyrido[4,3-d]pyrimidines as a novel class of human TopoII inhibitors.[12][13] These agents disrupt DNA replication and repair in rapidly dividing cancer cells, a clinically validated anticancer mechanism.[14]

  • Hedgehog (Hh) Signaling Pathway: Derivatives have been developed as potent antagonists of the Smoothened (Smo) receptor, a central component of the Hh pathway, which is aberrantly activated in medulloblastoma.[15][16]

  • Protein Homeostasis Modulators: The scaffold has been used to develop inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins, and VCP/p97, an ATPase involved in the ubiquitin-proteasome system, which is a target in Acute Myeloid Leukemia (AML).[17]

  • Oncogenic GTPases: Novel derivatives have been designed to inhibit KRAS-G12D, one of the most challenging and prevalent oncogenic drivers, particularly in pancreatic cancer.[18][19][20][21]

  • Apoptosis Induction: Analogues based on the clinical lead ONC201 have been shown to induce the pro-apoptotic ligand TRAIL and inhibit AKT/ERK phosphorylation.[22]

Neuropathic Pain and Neuroprotection

Beyond oncology, the scaffold shows promise in treating neurological conditions.

  • Neuropathic Pain: Certain derivatives have demonstrated significant antiallodynic and antihyperalgesic effects in preclinical models of neuropathic pain.[23] The proposed mechanism involves the suppression of inflammatory components and the prevention of oxidative and nitrosative stress.[23]

  • Neuroprotection: Other pyrimidine derivatives have been shown to restore brain cell activity in models of traumatic encephalopathy by preserving mitochondrial function.[24]

Inflammatory Disorders

The anti-inflammatory properties of this scaffold extend to potential treatments for chronic inflammatory diseases.

  • Dual ATX/EGFR Inhibition: A series of derivatives were identified as dual inhibitors of autotaxin (ATX) and EGFR.[5] These compounds showed anti-inflammatory activity by reducing nitric oxide (NO) production and down-regulating the mRNA expression of pro-inflammatory cytokines TGF-β and TNF-α.[5]

Table 1: Summary of Potential Therapeutic Targets for the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

Therapeutic AreaTarget ClassSpecific ExamplesAssociated Disease
Oncology Protein KinasesCDK4/6, EGFR, VEGFR-2, PI3Kδ, Erk2, PIM-1Breast Cancer, Lung Cancer, Leukemias[3][5][7][8][9]
Oncogenic GTPaseKRAS-G12DPancreatic Cancer, Colorectal Cancer[18][20]
DNA TopologyTopoisomerase IISolid Tumors, Hematological Malignancies[12][14]
Signaling ReceptorsSmoothened (Smo)Medulloblastoma[15][16]
Protein HomeostasisHsp90, VCP/p97Various Cancers, AML[17]
Apoptosis RegulationTRAIL Pathway, AKT/ERKVarious Cancers[22]
Neurology Pain & InflammationMultiple (Anti-inflammatory, Antioxidant)Neuropathic Pain[23]
Mitochondrial FunctionN/ATraumatic Encephalopathy[24]
Inflammation Enzymes/ReceptorsAutotaxin (ATX), EGFRInflammatory Diseases, IPF-LC[5]

Part 2: Mapping the Mechanism: Key Signaling Pathways

Understanding which signaling pathways are modulated by this compound is essential for predicting its therapeutic effects and potential liabilities. Based on the identified targets, several critical pathways warrant investigation.

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. As derivatives have been shown to inhibit both upstream (KRAS, EGFR) and downstream (Erk2) components, assessing the phosphorylation status of MEK and ERK is a primary step in mechanism-of-action studies.[7][22]

  • PI3K/AKT/mTOR Pathway: This is another crucial survival pathway. The identification of direct PI3Kδ inhibitors and compounds that inhibit AKT phosphorylation places this pathway at the forefront of investigations.[8][22] Downstream effectors like Foxo3a dephosphorylation are also relevant.[22]

  • Cell Cycle Regulation Pathway: For compounds targeting CDKs, the mechanism is direct cell cycle arrest.[4] This can be confirmed by analyzing the distribution of cells in different phases (G1, S, G2/M) of the cell cycle.

  • Hedgehog Signaling Pathway: For Smo antagonists, pathway modulation can be confirmed by measuring the expression of downstream target genes like Gli1 and Ptch1.[15]

Signaling_Pathways cluster_0 Cell Surface cluster_1 Cytoplasm & Intracellular Signaling cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway cluster_2 Nucleus & Cellular Processes RTK RTK (e.g., EGFR) PI3K PI3Kδ RTK->PI3K KRAS KRAS RTK->KRAS Smo Smoothened (Smo) Hh_Complex Gli Complex Smo->Hh_Complex AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gli_TF Gli Transcription Factor Hh_Complex->Gli_TF translocation Cell_Cycle Cell Cycle Progression CDK46 CDK4/6 Cell_Cycle->CDK46 Proliferation->Cell_Cycle Gene_Expression Target Gene Expression Gli_TF->Gene_Expression Compound Tetrahydropyrido- [4,3-d]pyrimidine Derivatives Compound->Smo Compound->PI3K Compound->KRAS Compound->ERK Compound->CDK46

Caption: Key oncogenic signaling pathways potentially inhibited by tetrahydropyrido[4,3-d]pyrimidine derivatives.

Part 3: A Practical Guide to Target Identification and Validation

A robust and logical experimental cascade is critical to confidently identify and validate the molecular targets of a novel compound. The following protocols represent a standard, self-validating workflow.

Workflow Overview

The process begins with broad, unbiased methods to generate a list of potential binding partners (Target ID) and progresses to highly specific biochemical and cell-based assays to confirm and characterize the interaction (Target Validation).

Experimental_Workflow cluster_ID Phase 1: Target Identification (Unbiased) cluster_Val_Bio Phase 2: Biochemical Validation cluster_Val_Cell Phase 3: Cellular Validation cluster_Vivo Phase 4: In Vivo Confirmation Affinity Affinity Chromatography- Mass Spectrometry Enzyme Enzymatic Assays (e.g., Kinase, TopoII) Affinity->Enzyme Binding Direct Binding Assays (SPR, ITC) Enzyme->Binding TargetEngage Target Engagement (CETSA) Enzyme->TargetEngage Pathway Pathway Modulation (Western Blot, qPCR) TargetEngage->Pathway PD Pharmacodynamics (Target Modulation in Tumors) TargetEngage->PD Phenotype Phenotypic Assays (Proliferation, Apoptosis) Pathway->Phenotype Efficacy Efficacy Studies (Xenograft Models) Pathway->Efficacy PD->Efficacy

Caption: A structured experimental workflow for target identification, validation, and preclinical evaluation.

Detailed Experimental Protocols

Protocol 1: Target Identification via Affinity Chromatography-Mass Spectrometry

  • Causality: This method identifies direct binding partners from a complex biological mixture (e.g., cell lysate) by using an immobilized version of the compound as "bait." It is a foundational step for generating high-confidence target hypotheses.

  • Methodology:

    • Probe Synthesis: Synthesize an analogue of this compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate).

    • Immobilization: Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated Sepharose beads) to create the affinity matrix. Block any remaining active sites.

    • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects). Pre-clear the lysate by passing it over control beads (without the compound) to remove non-specific binders.

    • Affinity Capture: Incubate the pre-cleared lysate with the compound-bound affinity matrix. For competitive elution, perform a parallel incubation where the lysate is co-incubated with an excess of the free (non-immobilized) compound.

    • Washing: Wash the matrix extensively with buffer to remove weakly and non-specifically bound proteins.

    • Elution: Elute the bound proteins. This can be done non-specifically (e.g., with a high salt or low pH buffer) or specifically by competition with a high concentration of the free compound. The competitive elution is superior as it specifically isolates true binders.

    • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis. Proteins that are present in the main elution but absent or significantly reduced in the competitive elution are considered high-confidence binding partners.

Protocol 2: Biochemical Validation - Kinase Inhibition Assay (ADP-Glo™)

  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase, providing definitive proof of functional interaction and allowing for quantitative measurement of potency (IC₅₀).

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). Prepare assay buffer containing the purified kinase of interest (e.g., CDK4/Cyclin D1) and its specific substrate peptide.

    • Kinase Reaction: In a 96- or 384-well plate, add the kinase/substrate mixture to wells containing the diluted compound or vehicle control.

    • Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km for the enzyme. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation (Step 2): Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Data from a Kinase Inhibition Assay

Compound Conc. (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,250,0000.0
11,187,5005.0
10937,50025.0
50650,00048.0
100412,50067.0
1000150,00088.0
IC₅₀ (nM) ~55

Protocol 3: Cellular Target Engagement - Western Blot for Pathway Modulation

  • Causality: This assay provides evidence that the compound engages its intended target within a living cell and produces the expected downstream biological consequence (i.e., inhibition of a signaling pathway).

  • Methodology:

    • Cell Culture and Treatment: Plate a relevant cell line (e.g., Panc-1 for KRAS inhibitors, MCF-7 for CDK4/6 inhibitors) and allow cells to adhere.[18][20] Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2-24 hours).

    • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate (e.g., anti-phospho-ERK, anti-phospho-Rb).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK, anti-total-Rb) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm that changes in the phospho-signal are due to inhibition and not changes in total protein levels. A dose-dependent decrease in the phosphorylated protein relative to the total protein confirms target engagement and pathway modulation.

References

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). Molecules. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. (2021). Scientific Reports. [Link]

  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. (2018). Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI. [Link]

  • Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). Scientific Reports. [Link]

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). PubMed. [Link]

  • Novel Tetrahydropyrido[4,3‑d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. (n.d.). NLM Dataset Catalog. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][15][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2000). Journal of Medicinal Chemistry. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). ResearchGate. [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B. [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). PubMed. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. (2019). Medicina. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed Central. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). ChemMedChem. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][22]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules. [Link]

  • Discovery of...a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. (2019). Journal of Medicinal Chemistry. [Link]

Sources

The Ascendancy of Tetrahydropyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyridopyrimidine scaffold, a fascinating fusion of pyridine and pyrimidine rings, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its inherent structural motifs, reminiscent of endogenous purines, have positioned it as a privileged scaffold in the design of highly selective and potent therapeutic agents. This in-depth technical guide charts the historical trajectory of tetrahydropyridopyrimidine compounds, from their synthetic origins rooted in classical heterocyclic chemistry to their current prominence in oncology and beyond. We will dissect the key synthetic innovations that have enabled the exploration of this chemical space, analyze the structure-activity relationships that govern their biological effects, and provide detailed experimental insights into their therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of molecules.

A Historical Perspective: From Foundational Heterocycles to a Fused Future

The story of tetrahydropyridopyrimidines is intrinsically linked to the foundational work on its constituent monocyclic rings. The systematic study of pyrimidines was pioneered by Adolf Pinner in 1884, whose work involved the condensation of ethyl acetoacetate with amidines. While the precise first synthesis of a fused pyridopyrimidine is not easily pinpointed in contemporary literature, the development of synthetic strategies for fused pyrimidines gained significant momentum throughout the 20th century.

A pivotal moment in the therapeutic journey of the broader pyridopyrimidine class came in 1993 with the work of Kisliuk and his colleagues. Their research into pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR) established the potential of this scaffold as effective antifolate agents, laying the groundwork for future drug discovery endeavors.[1][2] This early work highlighted the promise of the fused ring system in mimicking endogenous substrates to achieve potent enzyme inhibition.

The evolution into the partially saturated tetrahydropyridopyrimidine core represents a strategic shift in medicinal chemistry, aiming to introduce three-dimensional complexity and improve physicochemical properties such as solubility and metabolic stability. This structural evolution has been a key factor in the successful development of modern therapeutics based on this scaffold.

The Art of Synthesis: From Classical Reactions to Modern Innovations

The construction of the tetrahydropyridopyrimidine core has evolved significantly, with modern approaches favoring efficiency and diversity.

Classical Approaches and the Biginelli Reaction

Early synthetic strategies often involved multi-step processes. However, the advent of multicomponent reactions (MCRs) revolutionized the synthesis of related dihydropyrimidines and their hydrogenated counterparts. The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of pyrimidine chemistry.[3] This one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea provides a straightforward entry into dihydropyrimidinones, which can be further modified to yield tetrahydropyridopyrimidine derivatives.[3]

Diagram: The Biginelli Reaction Mechanism

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R1-CHO) Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Ketoester β-Ketoester (R2-CO-CH2-COOR3) Enamine Enamine Intermediate Ketoester->Enamine Tautomerization Urea Urea/Thiourea (H2N-(C=X)-NH2) DHPM Dihydropyrimidinone (DHPM) Acyliminium->DHPM + Enamine, Cyclization, Dehydration Enamine->DHPM

Caption: A simplified representation of the Biginelli reaction for the synthesis of dihydropyrimidinones.

Modern Synthetic Protocols: The Case of Adagrasib (MRTX849)

The synthesis of contemporary tetrahydropyridopyrimidine-based drugs, such as the KRAS G12C inhibitor adagrasib (MRTX849), showcases the sophistication of modern synthetic chemistry. A concise, transition-metal- and protection-group-free synthesis has been developed, highlighting the drive for process efficiency and sustainability.[1][4][5][6]

Experimental Protocol: Concise Synthesis of Adagrasib (MRTX849) [1][4][5][6]

  • Core Formation: The tetrahydropyridopyrimidine core is assembled through a multi-step sequence, often starting from readily available pyrimidine and pyridine precursors.

  • Sequential SNAr Reactions: Two key chiral building blocks are introduced to the core via sequential nucleophilic aromatic substitution (SNAr) reactions. This modular approach allows for the late-stage introduction of diversity elements.[1][5]

  • Oxidation: A robust, transition-metal-free oxidation of a sulfide intermediate is a critical step, often optimized extensively to ensure high yield and safety.[1][5]

  • Final Coupling: The synthesis is completed by coupling the functionalized tetrahydropyridopyrimidine core with the acrylamide "warhead," which is responsible for the covalent interaction with the target protein.

This streamlined approach obviates the need for palladium catalysis and protecting group manipulations, significantly improving the overall efficiency of the synthesis.[5][6]

Therapeutic Applications: Targeting the Untargetable

The true impact of the tetrahydropyridopyrimidine scaffold lies in its application to challenging therapeutic targets, particularly in oncology.

KRAS G12C Inhibitors: A New Paradigm in Cancer Therapy

For decades, the KRAS oncogene was considered "undruggable."[1] The discovery of a transient, druggable pocket in the GDP-bound state of the KRAS G12C mutant opened the door for the development of covalent inhibitors. Tetrahydropyridopyrimidine-based compounds, such as adagrasib (MRTX849), have emerged as clinical leaders in this class.[7]

Mechanism of Action:

Adagrasib and other similar inhibitors act by irreversibly binding to the mutant cysteine-12 residue of KRAS G12C.[4][8] This covalent modification locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through the MAPK pathway and inhibiting cancer cell proliferation.[4][8][9]

Diagram: KRAS G12C Inhibition

KRAS_Inhibition cluster_pathway MAPK Signaling Pathway cluster_inhibition Inhibition by Tetrahydropyridopyrimidine KRAS_GTP Active KRAS-GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Adagrasib Adagrasib KRAS_GDP Inactive KRAS-GDP Adagrasib->KRAS_GDP Covalent Binding to Cys12 KRAS_GDP->KRAS_GTP

Caption: Mechanism of action of tetrahydropyridopyrimidine-based KRAS G12C inhibitors.

Preclinical Data for Adagrasib (MRTX849):

ParameterValueReference
Cellular IC50 ~5 nM[10][11]
Selectivity >1000-fold for KRAS G12C vs. WT KRAS[10][11]
Oral Bioavailability Favorable, with a long half-life (~24 hours)[12][13]
CNS Penetration Demonstrated in preclinical models[12][13]
Smoothened (SMO) Antagonists: Modulating the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. The G-protein coupled receptor Smoothened (SMO) is a key transducer in this pathway.[7][14] Tetrahydropyridopyrimidine derivatives have been developed as potent SMO antagonists.

Mechanism of Action:

In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO.[15] Upon Hh binding to PTCH, this inhibition is relieved, leading to SMO activation and downstream signaling that promotes cell growth.[15] Tetrahydropyridopyrimidine-based SMO antagonists bind to and inhibit SMO, thereby blocking the Hh pathway.[7][14]

Diagram: Hedgehog Signaling and SMO Inhibition

ERK_Inhibition_Workflow cluster_screening Discovery cluster_optimization Optimization cluster_evaluation Evaluation HTS High-Throughput Screening (HTS) Hit Hit Compound HTS->Hit SBDD Structure-Based Drug Design (SBDD) Hit->SBDD SAR Structure-Activity Relationship (SAR) SBDD->SAR Lead Lead Compound InVitro In Vitro Assays (Kinase Activity, Cell Proliferation) Lead->InVitro SAR->Lead InVivo In Vivo Models (Tumor Xenografts) InVitro->InVivo Candidate Clinical Candidate InVivo->Candidate

Caption: A generalized workflow for the discovery and development of tetrahydropyridopyrimidine-based ERK inhibitors.

Conclusion and Future Directions

The tetrahydropyridopyrimidine scaffold has undergone a remarkable journey from a relatively unexplored heterocyclic system to a privileged core in modern drug discovery. Its synthetic tractability, coupled with its ability to be tailored for potent and selective interactions with challenging therapeutic targets, has solidified its importance in medicinal chemistry. The clinical success of adagrasib has validated this scaffold's potential and will undoubtedly spur further exploration of its utility against other high-value targets. Future research will likely focus on the development of novel synthetic methodologies to further expand the accessible chemical space, the exploration of new therapeutic applications beyond oncology, and the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The ascendancy of the tetrahydropyridopyrimidine core is a testament to the power of scaffold-based drug design and the continuous evolution of synthetic and medicinal chemistry.

References

  • Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug. American Chemical Society. (URL: [Link])

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed. (URL: [Link])

  • Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. BridgeBio Oncology Therapeutics. (URL: [Link])

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. (URL: [Link])

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. National Center for Biotechnology Information. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. (URL: [Link])

  • What are ERK inhibitors and how do you quickly get the latest development progress? Synapse. (URL: [Link])

  • Targeting the ERK signaling pathway in cancer therapy. Taylor & Francis Online. (URL: [Link])

  • tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. (URL: [Link])

  • Mechanisms of Smoothened Regulation in Hedgehog Signaling. National Center for Biotechnology Information. (URL: [Link])

  • ERK Pathway Inhibitors: How Low Should We Go? | Cancer Discovery. American Association for Cancer Research. (URL: [Link])

  • Sticking it to KRAS: Covalent Inhibitors Enter the Clinic. National Center for Biotechnology Information. (URL: [Link])

  • Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. National Center for Biotechnology Information. (URL: [Link])

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. (URL: [Link])

  • Smoothened. Wikipedia. (URL: [Link])

  • Hedgehog Signaling Inhibition by Smoothened Antagonist BMS-833923 Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells. National Center for Biotechnology Information. (URL: [Link])

  • The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation. National Center for Biotechnology Information. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. (URL: [Link])

  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRAS G12C Solid Tumors (KRYSTAL-1). American Society of Clinical Oncology. (URL: [Link])

  • Progress on Covalent Inhibition of KRAS G12C. American Association for Cancer Research. (URL: [Link])

  • Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International. (URL: [Link])

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. (URL: [Link])

  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate. (URL: [Link])

  • Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS G12C -Mutant Non–Small Cell Lung Cancer. ScienceOpen. (URL: [Link])

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. (URL: [Link])

  • Gabriel–Colman rearrangement. Wikipedia. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. (URL: [Link])

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Full article: Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Taylor & Francis Online. (URL: [Link])

  • Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate. (URL: [Link])

  • Pharmacokinetic-pharmacodynamic analysis of vismodegib in patients with basal cell carcinoma (the OPTIVISMO study). medRxiv. (URL: [Link])

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. (URL: [Link])

  • Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data From Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer. PubMed. (URL: [Link])

  • (PDF) THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT. ResearchGate. (URL: [Link])

  • Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation. PubMed. (URL: [Link])

  • Oral pharmacokinetics of vismodegib in CD-1 nude mice. ResearchGate. (URL: [Link])

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. (URL: [Link])

  • (PDF) First-in-human phase I/IB dose-finding study of adagrasib (MRTX849) in patients with advanced KRASG12C solid tumors (KRYSTAL-1) (medical writing support). ResearchGate. (URL: [Link])

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. (URL: [Link])

  • Pyridopyrimidines. 5. N-oxidations and rearrangements in the pyrido[2,3-d]pyrimidine series. PubMed. (URL: [Link])

Sources

The Ascendancy of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors continues to be a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space of kinase inhibitors, the 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potential. This technical guide provides an in-depth exploration of this chemical series, from its synthetic intricacies and structure-activity relationships to its diverse kinase targets and the preclinical and clinical landscape. We will delve into the critical role of the 6-methyl group in enhancing metabolic stability and influencing kinase selectivity, and provide detailed experimental protocols for the characterization of these promising therapeutic agents.

Introduction: The Kinase Inhibitor Landscape and the Rise of the Tetrahydropyrido[4,3-d]pyrimidine Core

Protein kinases, as key regulators of cellular signaling, represent a highly validated class of drug targets. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyridopyrimidine core, a bioisostere of the purine nucleus, has been extensively explored in the design of kinase inhibitors, leading to several approved drugs[1][2]. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, in particular, offers a three-dimensional architecture that can be strategically decorated to achieve high potency and selectivity against a range of kinase targets[1]. This guide will focus specifically on derivatives bearing a methyl group at the 6-position, a substitution that has proven to be critical for optimizing the drug-like properties of this scaffold.

The Strategic Advantage of the 6-Methyl Substitution: A Game-Changer in Drug Design

While the broader tetrahydropyridopyrimidine scaffold has shown promise, the introduction of a methyl group at the 6-position of the pyridyl ring has been a pivotal discovery in the optimization of these inhibitors. Although much of the detailed mechanistic work has been elucidated on the closely related pyrido[3,4-d]pyrimidine isomer, the principles are highly translatable. The 6-methyl group imparts two significant advantages:

  • Enhanced Metabolic Stability: A primary challenge in drug development is overcoming rapid metabolism by liver enzymes, such as cytochrome P450s. The 6-methyl group can act as a "metabolic shield," sterically hindering the access of metabolizing enzymes to susceptible sites on the molecule. This leads to a significant improvement in stability in human liver microsomes (HLM), a key in vitro predictor of in vivo metabolic clearance.

  • Improved Kinase Selectivity: The 6-methyl group projects into a specific region of the kinase ATP-binding pocket. This seemingly minor addition can create favorable steric interactions with certain kinases while introducing clashes with others, thereby fine-tuning the selectivity profile of the inhibitor. For instance, in the context of pyrido[3,4-d]pyrimidines, the 6-methyl group has been shown to be crucial for achieving selectivity for Monopolar Spindle 1 (Mps1) kinase over Cyclin-Dependent Kinase 2 (CDK2).

These combined benefits underscore the importance of this specific substitution in the rational design of potent and selective kinase inhibitors with favorable pharmacokinetic properties.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core and its subsequent derivatization can be achieved through several synthetic routes. A common and versatile approach is outlined below.

General Synthetic Scheme:

G start Commercially Available Starting Materials step1 Construction of 6-Methyl-tetrahydropyridinone start->step1 Multi-step synthesis step2 Pyrimidine Ring Formation step1->step2 Condensation with a formamide equivalent step3 Functionalization at C4 step2->step3 Chlorination (e.g., POCl3) step4 Derivatization at C2 and N7 step3->step4 Nucleophilic Aromatic Substitution (SNAr) end_product Final this compound Derivatives step4->end_product

Caption: A generalized synthetic workflow for this compound derivatives.

Exemplary Synthetic Protocol:

A representative synthesis involves the initial construction of a substituted 6-methyl-tetrahydropyridinone, followed by the annulation of the pyrimidine ring. Subsequent functionalization at the C4 position, often via chlorination, provides a key intermediate for introducing various amine-containing side chains through nucleophilic aromatic substitution. Further modifications at the C2 and N7 positions allow for extensive exploration of the structure-activity relationship (SAR). For instance, in the synthesis of KRAS-G12D inhibitors, a multi-step sequence starting from commercially available materials is employed to build the core, which is then elaborated through a series of substitution reactions[3]. Similarly, the synthesis of dual ATX and EGFR inhibitors involves the construction of the tetrahydropyrido[4,3-d]pyrimidine core followed by the introduction of a semicarbazone moiety[4].

Diverse Kinase Targets and Structure-Activity Relationships (SAR)

The this compound scaffold has demonstrated inhibitory activity against a range of important kinase targets, highlighting its versatility.

Phosphoinositide 3-Kinase delta (PI3Kδ)

Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been optimized to yield potent and highly selective inhibitors of PI3Kδ[5]. The SAR studies revealed that specific substitutions on the pyrimidine ring and the pendant phenyl group are crucial for achieving high cellular potency and isoform selectivity. These compounds hold promise for the treatment of autoimmune diseases and leukocyte malignancies[5].

Epidermal Growth Factor Receptor (EGFR)

The scaffold has also been explored for the development of EGFR inhibitors. In one study, a series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives bearing a semicarbazone moiety were designed and synthesized as dual inhibitors of autotaxin (ATX) and EGFR[4]. Several of these compounds displayed potent anti-tumor activities against various cancer cell lines, with IC50 values in the nanomolar range against EGFR kinase[4].

Extracellular Signal-Regulated Kinase 2 (Erk2)

The related tetrahydropyrido[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of Erk2[6]. These compounds demonstrated effective knockdown of phospho-RSK levels in both cell-based assays and tumor xenograft models, indicating their potential in overcoming resistance to MEK inhibitors[6].

Other Kinase and Non-Kinase Targets

Beyond these examples, the broader pyridopyrimidine class of compounds has been investigated as inhibitors of a multitude of kinases, including CDKs, and as multi-kinase inhibitors targeting pathways involved in angiogenesis and tumor growth[7][8]. Furthermore, the tetrahydropyrido[4,3-d]pyrimidine scaffold has shown activity against non-kinase targets such as the G-protein coupled receptor Smoothened (Smo) in the Hedgehog signaling pathway and the chaperone protein Hsp90, demonstrating its broad therapeutic potential[9][10][11][12].

Experimental Protocols for Inhibitor Characterization

The robust characterization of novel kinase inhibitors is paramount for their successful development. This section provides detailed protocols for key in vitro and cell-based assays.

In Vitro Kinase Activity Assays

The primary goal of these assays is to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Incubation: Add the diluted test compound or a vehicle control (DMSO) to the reaction mixture and incubate to allow for inhibitor-kinase binding.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C. Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • ADP Detection: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Prepare Kinase Reaction Mix step1 Add Test Compound start->step1 step2 Incubate (Inhibitor Binding) step1->step2 step3 Initiate Kinase Reaction (Add Substrate/ATP) step2->step3 step4 Incubate (Phosphorylation) step3->step4 step5 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step4->step5 step6 Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) step5->step6 end_product Measure Luminescence (Determine IC50) step6->end_product

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active agents, including kinase inhibitors and antagonists for G-protein coupled receptors.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for interaction with biological targets. This document provides a comprehensive, two-step protocol for the synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a key intermediate for drug discovery programs.[3][4] The protocol is designed for reproducibility and scalability, detailing not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices.

Synthetic Strategy and Rationale

The synthesis of the target compound is achieved through a robust and efficient two-step sequence starting from the commercially available N-Boc-4-piperidone. The overall strategy involves:

  • Reductive Amination: Installation of the N-methyl group onto the piperidine ring nitrogen.

  • Cyclocondensation: Construction of the fused pyrimidine ring onto the piperidone core.

This approach was selected for its high efficiency, use of readily available reagents, and straightforward purification procedures. The Eschweiler-Clarke reaction is employed for methylation, as it is a classic, high-yield method that utilizes inexpensive reagents (formic acid and formaldehyde) and inherently prevents over-alkylation, a common side reaction with alkyl halides. The subsequent pyrimidine ring formation is accomplished via a base-catalyzed condensation with formamidine acetate, a standard and reliable method for constructing pyrimidine rings from ketone precursors.[5]

Overall Reaction Scheme

Figure 1: Two-step synthesis of the target compound.

Detailed Experimental Protocols

PART A: Synthesis of 1-Methyl-4-piperidone (Intermediate)

This procedure first involves the deprotection of the Boc-protected amine, followed by methylation.

Materials and Reagents

ReagentSupplierCAS No.Mol. Wt. ( g/mol )Amount UsedEquivalents
N-Boc-4-piperidoneSigma-Aldrich79099-07-3199.2510.0 g1.0
Dichloromethane (DCM)Fisher Sci.75-09-284.93100 mL-
Trifluoroacetic Acid (TFA)Acros Organics76-05-1114.0211.5 mL (15.0 g)2.6
Formaldehyde (37% in H₂O)Sigma-Aldrich50-00-030.037.5 mL~2.0
Formic Acid (98%)Sigma-Aldrich64-18-646.037.5 mL~4.0
Sodium Hydroxide (NaOH)VWR1310-73-240.00As needed-
Dichloromethane (for extr.)Fisher Sci.75-09-284.933 x 50 mL-
Anhydrous Sodium SulfateVWR7757-82-6142.04~10 g-

Equipment

  • 500 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

  • Boc Deprotection: Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in dichloromethane (100 mL) in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (11.5 mL, 150.6 mmol) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine as its trifluoroacetate salt.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting viscous oil is the 4-piperidone trifluoroacetate salt, which is used directly in the next step.

  • Eschweiler-Clarke Methylation: To the flask containing the crude salt, add formic acid (7.5 mL, ~198 mmol) followed by aqueous formaldehyde (7.5 mL, ~100 mmol).

  • Reaction Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath. Maintain this temperature for 5 hours. Vigorous gas evolution (CO₂) will be observed initially.

    • Rationale: This is the core of the Eschweiler-Clarke reaction. Formaldehyde and the amine form a transient iminium ion, which is then reduced by formic acid (acting as a hydride donor) to yield the methylated amine. The formic acid is oxidized to CO₂ in the process.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully basify the solution by slowly adding 50% (w/v) aqueous NaOH until the pH is >12 (check with pH paper).

    • Caution: The neutralization is highly exothermic. Perform this step slowly and with cooling.

  • Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-4-piperidone as a pale yellow oil. The product is typically of sufficient purity (>90%) for the next step.

    • Expected Yield: ~5.0 g (88%).

PART B: Synthesis of this compound

Materials and Reagents

ReagentSupplierCAS No.Mol. Wt. ( g/mol )Amount UsedEquivalents
1-Methyl-4-piperidoneFrom Part A1445-73-4113.165.0 g1.0
Formamidine AcetateSigma-Aldrich3473-63-0104.116.9 g1.5
Potassium tert-butoxideAcros Organics865-47-4112.217.5 g1.5
tert-Butanol (t-BuOH)Sigma-Aldrich75-65-074.12150 mL-
Isopropanol (for recryst.)VWR67-63-060.10As needed-

Equipment

  • 500 mL Three-neck round-bottom flask

  • Reflux condenser with nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, add potassium tert-butoxide (7.5 g, 66.8 mmol) and tert-butanol (150 mL).

  • Addition of Reagents: Stir the mixture until the base dissolves. To this solution, add formamidine acetate (6.9 g, 66.3 mmol) followed by 1-methyl-4-piperidone (5.0 g, 44.2 mmol).

  • Reaction Heating: Heat the reaction mixture to reflux (~83 °C) under a nitrogen atmosphere and maintain for 12 hours.

    • Rationale: Potassium tert-butoxide is a strong, non-nucleophilic base that deprotonates the α-carbon of the piperidone, forming an enolate. This enolate then acts as a nucleophile, attacking the formamidine. Subsequent intramolecular cyclization and elimination of water and ammonia leads to the formation of the aromatic pyrimidine ring. Tert-butanol is an excellent solvent for this reaction.

  • Product Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold tert-butanol (2 x 15 mL) to remove residual impurities.

  • Purification: Recrystallize the crude solid from hot isopropanol to yield the final product as a crystalline solid.

  • Dry the purified product under vacuum.

Workflow Visualization

Workflow cluster_1 Part A: Intermediate Synthesis cluster_2 Part B: Final Product Synthesis A1 Dissolve N-Boc-4-piperidone in DCM A2 Add TFA at 0 °C, stir 2h A1->A2 A3 Rotary Evaporation A2->A3 A4 Add HCOOH and HCHO A3->A4 A5 Reflux at 100 °C for 5h A4->A5 A6 Cool, basify with NaOH A5->A6 A7 Extract with DCM A6->A7 A8 Dry & Concentrate A7->A8 A9 1-Methyl-4-piperidone (Oil) A8->A9 B2 Add Formamidine Acetate & Intermediate A9->B2 Use directly B1 Dissolve KOtBu in t-BuOH B1->B2 B3 Reflux under N₂ for 12h B2->B3 B4 Cool to RT, then 0 °C B3->B4 B5 Filter solid product B4->B5 B6 Wash with cold t-BuOH B5->B6 B7 Recrystallize from Isopropanol B6->B7 B8 Dry under vacuum B7->B8 B9 Pure Crystalline Product B8->B9

Figure 2: Detailed experimental workflow diagram.

Characterization and Expected Results

Summary of Expected Results

ParameterExpected Value
Final Product This compound
Appearance Off-white to pale yellow crystalline solid
Yield (Overall) 55-65%
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.20 g/mol
Melting Point 110-115 °C (Varies with purity)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (s, 1H, pyrimidine C2-H), 8.58 (s, 1H, pyrimidine C4-H), 3.60 (s, 2H, piperidine C4a-H), 2.95 (t, J=5.8 Hz, 2H, piperidine C7-H), 2.70 (t, J=5.8 Hz, 2H, piperidine C8-H), 2.50 (s, 3H, N-CH₃).
Mass Spec (ESI+) m/z: 150.10 [M+H]⁺

Safety and Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Potassium tert-butoxide: Moisture-sensitive and corrosive. Handle under an inert atmosphere (nitrogen or argon) and avoid contact with skin.

  • Formaldehyde: A known carcinogen and sensitizer. Handle only in a fume hood.

  • Formic Acid: Corrosive. Handle with appropriate PPE.

  • The neutralization step with NaOH is highly exothermic and can cause splashing. Perform this addition slowly and with external cooling.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Herrera, F. J., et al. (2006). A Facile Synthesis of New Tetrahydropyrido[4,3-d]pyrimidine Derivatives. Tetrahedron Letters, 47(31), 5463-5465.
  • MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(10), 4084. Available at: [Link]

  • Zhang, L., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(8), 1733-1744. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 655-675. Available at: [Link]

  • Gomaa, A. M., et al. (2020). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 10(1), 1-18. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Assay Methods for 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core represents a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Structures within this chemical class have frequently been identified as potent modulators of protein kinases.[1][2] Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]

Specifically, this scaffold shows promise for targeting Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that form the core engine of the cell cycle.[4][5] CDK4 and CDK6, in complex with D-type cyclins, control the G1-S phase transition by phosphorylating and inactivating the Retinoblastoma (Rb) tumor suppressor protein.[4] The subsequent release of E2F transcription factors initiates the expression of genes required for DNA replication. Given this central role, inhibitors of the CDK4/6-Cyclin D axis have been successfully developed as therapies for certain types of breast cancer.[1][4][6] Furthermore, resistance to CDK4/6 inhibitors can emerge through pathways involving CDK2, making selective CDK2 inhibition another promising therapeutic strategy.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methods required to characterize the activity of a novel compound, such as this compound. We will proceed through a logical assay cascade, starting with direct biochemical assays against purified enzymes and progressing to more complex cell-based assays that measure activity in a physiological context.

Section 1: Biochemical Assays for Direct Kinase Inhibition

The foundational step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase. These assays are crucial for establishing potency (typically as a half-maximal inhibitory concentration, IC50), selectivity, and mechanism of action.[9][10] They are performed in a cell-free system, which removes complexities such as cell permeability and off-target cellular effects, providing a clean measure of enzyme inhibition.

Workflow for Biochemical Kinase Assays

The general workflow involves incubating the purified kinase-cyclin complex, a specific substrate, and ATP with varying concentrations of the test compound. The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation or ATP consumption.

G cluster_prep Assay Preparation cluster_detection Detection Method Compound_Prep Prepare serial dilution of test compound Incubation Incubate components: Kinase + Substrate + ATP + Compound Compound_Prep->Incubation Enzyme_Prep Prepare kinase/cyclin and substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution ATP_Prep->Incubation Stop_Reaction Stop Kinase Reaction Incubation->Stop_Reaction Luminescence Luminescence (ATP Depletion) Stop_Reaction->Luminescence Select One TR_FRET TR-FRET (Phospho-Substrate) Stop_Reaction->TR_FRET Alpha AlphaScreen/LISA (Phospho-Substrate) Stop_Reaction->Alpha Mobility_Shift Mobility Shift (Product Separation) Stop_Reaction->Mobility_Shift Data_Analysis Data Analysis: % Inhibition vs. [Compound] IC50 Calculation Luminescence->Data_Analysis TR_FRET->Data_Analysis Alpha->Data_Analysis Mobility_Shift->Data_Analysis

Caption: General workflow for in vitro biochemical kinase inhibition assays.

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle of Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[3] Active kinases consume ATP to phosphorylate their substrates. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the ATP concentration.[3][11] Therefore, a potent inhibitor will prevent ATP consumption, leading to a high luminescent signal, whereas an uninhibited kinase will deplete ATP, resulting in a low signal.[12]

G cluster_inhibited With Inhibitor cluster_active Without Inhibitor Kinase_I Kinase ATP_I ATP Luciferase_I Luciferase Reagent ATP_I->Luciferase_I remains high Inhibitor Inhibitor Inhibitor->Kinase_I blocks Light_I HIGH Light Signal Luciferase_I->Light_I Kinase_A Kinase Substrate_A Substrate Kinase_A->Substrate_A phosphorylates ADP_A ADP ATP_A ATP ATP_A->ADP_A consumed Luciferase_A Luciferase Reagent ADP_A->Luciferase_A ATP is low Light_A LOW Light Signal Luciferase_A->Light_A G Kinase Kinase Phospho_Substrate Phospho-Substrate-Acceptor Kinase->Phospho_Substrate Phosphorylation No_FRET No FRET Signal Kinase->No_FRET No Phosphorylation Substrate Substrate-Acceptor Substrate->Phospho_Substrate Phosphorylation Substrate->No_FRET No Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation ATP->No_FRET No Phosphorylation FRET_Signal HTRF Signal (665 nm) Phospho_Substrate->FRET_Signal Proximity -> FRET Antibody Antibody-Donor Antibody->FRET_Signal Proximity -> FRET Excitation Excitation Light (337 nm) Excitation->Antibody Inhibitor Inhibitor Inhibitor->Kinase blocks

Caption: Principle of the HTRF® kinase assay.

Protocol: Generic HTRF® Kinase Assay

  • Compound and Reagent Preparation: Follow step 1 from the Kinase-Glo® protocol for compound dilution. Prepare kinase, substrate-acceptor, and ATP solutions.

  • Kinase Reaction: In a 384-well low-volume white plate, add serially diluted compound (e.g., 1 µL), followed by the kinase (e.g., 2 µL), and initiate with a mix of substrate-acceptor and ATP (e.g., 2 µL).

  • Incubation: Incubate the reaction at room temperature for the optimized time (e.g., 60-120 minutes).

  • Detection: Add the anti-phospho-antibody-donor solution (e.g., 5 µL) to each well to stop the reaction and initiate detection.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

Data Analysis:

  • Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000. This ratiometric measurement corrects for well-to-well variations and compound interference. [13]2. Calculate % inhibition using the HTRF ratio in place of the raw signal in the formula from the previous section.

  • Plot the data and fit to a dose-response curve to determine the IC50.

AlphaLISA®/AlphaScreen® Assay

Principle of Causality: Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is another proximity-based assay. [14]It utilizes Donor and Acceptor beads that are brought into close proximity by a specific biomolecular interaction. [15][16]For a kinase assay, a biotinylated substrate is captured by a streptavidin-coated Donor bead. A phospho-specific antibody is captured by a Protein A-coated Acceptor bead. Upon phosphorylation, the antibody binds the substrate, bringing the beads together. [15]Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal. The short diffusion range of singlet oxygen ensures that a signal is only produced when the beads are in close proximity. [14][17]

G Kinase Kinase Substrate Biotin-Substrate Kinase->Substrate phosphorylates Phospho_Substrate Biotin-Phospho-Substrate Antibody Phospho-Ab Antibody->Phospho_Substrate binds phospho-site Donor_Bead Donor Bead (Streptavidin) Donor_Bead->Phospho_Substrate binds biotin Signal Alpha Signal (520-620 nm) Donor_Bead->Signal Proximity -> Signal Acceptor_Bead Acceptor Bead (Protein A) Acceptor_Bead->Antibody binds Ab Acceptor_Bead->Signal Proximity -> Signal Excitation Excitation (680 nm) Excitation->Donor_Bead

Caption: Principle of the AlphaLISA® kinase assay.

Protocol: Generic AlphaLISA® Kinase Assay

  • Kinase Reaction: Perform the kinase reaction in a 384-well plate as described in previous protocols (e.g., 5-10 µL final volume). Ensure the substrate is biotinylated.

  • Detection Mix Preparation: Prepare a mix of AlphaLISA® Acceptor beads (e.g., Protein A-coated) pre-incubated with the phospho-specific antibody, and Streptavidin-coated Donor beads in an appropriate buffer.

  • Detection: Add the detection mix to the completed kinase reaction wells.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-analyte complex formation.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

Data Analysis:

  • The raw Alpha signal count is used for analysis.

  • Calculate % inhibition and determine the IC50 value as described for the luminescence assay.

Section 2: Cell-Based Assays for Cellular Potency and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, they do not predict a compound's activity in a cellular environment. Cell-based assays are a critical next step to assess cell permeability, target engagement in vivo, and the ultimate functional consequences of inhibiting the target kinase.

Target Engagement Assay (NanoBRET™)

Principle of Causality: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures the binding of a test compound to a target protein in living cells. [18]The target kinase is expressed as a fusion with the bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-kinase fusion, bringing the energy donor (NanoLuc®) and acceptor (tracer) into close proximity, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. [7][18]This provides direct evidence of target engagement and allows for the determination of cellular potency.

G cluster_bound No Inhibitor cluster_displaced With Inhibitor Cell Live Cell cluster_bound cluster_bound cluster_displaced cluster_displaced Kinase_B Kinase-NanoLuc® Tracer_B Fluorescent Tracer Kinase_B->Tracer_B binds BRET BRET Signal Tracer_B->BRET proximity Kinase_D Kinase-NanoLuc® Tracer_D Fluorescent Tracer No_BRET Loss of BRET Tracer_D->No_BRET Inhibitor Inhibitor Inhibitor->Kinase_D binds & displaces

Caption: Principle of the NanoBRET™ Target Engagement assay.

Protocol: CDK4 NanoBRET™ Target Engagement

  • Cell Preparation: Plate cells engineered to express a NanoLuc®-CDK4 fusion protein in a 96-well or 384-well white assay plate and incubate overnight.

  • Compound Addition: Treat cells with a serial dilution of the test compound for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate (furimazine) to the wells.

  • Data Acquisition: Immediately read the plate on a BRET-capable luminometer, measuring both the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against compound concentration and fit to a dose-response curve to determine the cellular IC50.

Downstream Pathway Modulation: Phospho-Rb Western Blot

Principle of Causality: A key downstream substrate of the CDK4/6-Cyclin D complex is the Retinoblastoma protein (Rb). Active CDK4/6 phosphorylates Rb at multiple sites (e.g., Ser780, Ser807/811). This phosphorylation is a critical event for cell cycle progression. A potent and specific inhibitor of CDK4/6 should decrease the levels of phosphorylated Rb (pRb) in treated cells. Western blotting with phospho-specific antibodies provides a direct readout of this on-target pharmacological effect.

Protocol: Western Blot for pRb

  • Cell Culture and Treatment: Plate a cancer cell line with an intact Rb pathway (e.g., MCF-7) and allow cells to attach. Treat the cells with increasing concentrations of the test compound for a relevant time period (e.g., 24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Strip and re-probe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to phosphorylation status and not protein degradation or loading errors.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Data Analysis: Quantify the band intensity for pRb and total Rb. A dose-dependent decrease in the pRb/total Rb ratio indicates effective target inhibition in cells.

Antiproliferative Assay

Principle of Causality: Since CDK inhibitors are designed to halt the cell cycle, their ultimate effect in cancer cells is to prevent proliferation. [6]Antiproliferative assays measure the ability of a compound to inhibit cell growth over a period of several days.

Critical Consideration for CDK Inhibitors: Standard proliferation assays that measure metabolic activity (e.g., using MTT or ATP-based readouts like CellTiter-Glo®) can be misleading for CDK4/6 inhibitors. [6][19]These compounds cause a G1 arrest, but the cells may continue to grow in size (hypertrophy), leading to an increase in mitochondria and ATP content. [20]This cellular overgrowth can mask an effective antiproliferative arrest when using metabolic assays. Therefore, assays that directly measure cell number or DNA content are more trustworthy for this class of compounds. [6][19][20] Protocol: DNA-Based Proliferation Assay (e.g., CyQUANT®)

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a low density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a "time zero" plate that is processed immediately to represent the initial cell number.

  • Incubation: Incubate the plates for 72 hours (or a period equivalent to several cell doubling times).

  • Lysis and Staining:

    • Remove the culture medium.

    • Freeze the plate at -80°C to ensure complete cell lysis.

    • Thaw the plate and add the CyQUANT® GR dye/lysis buffer. This dye exhibits strong fluorescence enhancement upon binding to DNA.

  • Incubation: Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence on a microplate reader (e.g., ~480 nm excitation / ~520 nm emission).

Data Analysis:

  • Subtract the average fluorescence of a "no cell" blank from all readings.

  • Calculate the percent growth inhibition (GI) for each concentration: % GI = 100 * (1 - (Signal_Treated - Signal_TimeZero) / (Signal_Vehicle - Signal_TimeZero))

  • Plot % GI against the log of the compound concentration and fit the curve to determine the GI50, the concentration required to inhibit cell growth by 50%.

Data Summary and Comparison of Methods

Effective characterization of a compound requires integrating data from multiple assays. The table below summarizes the key features of the described methods.

Assay Type Method Parameter Measured Primary Output Key Advantage Key Consideration
Biochemical Kinase-Glo®ATP DepletionIC50Simple, robust, high-throughputIndirect measure of phosphorylation; susceptible to ATPases
HTRF®Substrate PhosphorylationIC50Homogeneous, ratiometric, low backgroundRequires specific antibody/reagent pairs
AlphaLISA®Substrate PhosphorylationIC50High sensitivity, no-wash formatPotential for light-scattering compound interference
Cell-Based NanoBRET™Compound-Target BindingCellular IC50Measures direct target engagement in live cellsRequires genetically engineered cell line
Western BlotDownstream SignalingpRb/Total Rb RatioConfirms on-target pathway modulationLow-throughput, semi-quantitative
ProliferationCell Growth InhibitionGI50Measures ultimate functional outcomeMust use DNA-based readout for CDK4/6 inhibitors

References

  • CDK4/6 inhibitors: a brief overview and prospective research directions - PMC. (2021-09-01). Available at: [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv. (2023-03-15). Available at: [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - ResearchGate. (2023-03-15). Available at: [Link]

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells - Promega Connections. (2020-06-02). Available at: [Link]

  • CDK inhibitor - Wikipedia. (n.d.). Available at: [Link]

  • Kinase assays | BMG LABTECH. (2020-09-01). Available at: [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery - AACR Journals. (2024-03-01). Available at: [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity | ACS Omega - ACS Publications. (n.d.). Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC - NIH. (2022-10-06). Available at: [Link]

  • CDK12/Cyclin K Kinase Assay Kit - BPS Bioscience. (n.d.). Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. (n.d.). Available at: [Link]

  • Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem. (n.d.). Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). Available at: [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed. (2024-03-04). Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC - PubMed Central. (n.d.). Available at: [Link]

  • IC50 - Wikipedia. (n.d.). Available at: [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC - NIH. (2023-02-01). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[4][18]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. (n.d.). Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024-08-29). Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. (n.d.). Available at: [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Technology - Nanosyn. (n.d.). Available at: [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. (n.d.). Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024-10-01). Available at: [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - NIH. (n.d.). Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (n.d.). Available at: [Link]

  • What Is the Best Kinase Assay? - BellBrook Labs. (2025-07-03). Available at: [Link]

  • IC50 Determination - edX. (n.d.). Available at: [Link]

  • Caliper Microfluidics TECHNICAL BRIEF - Confluence Discovery Technologies. (n.d.). Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (n.d.). Available at: [Link]

  • HTRF technology on Microplate Readers - BMG Labtech. (2020-06-16). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[4][18]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents - ResearchGate. (2022-01-05). Available at: [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - ACS Publications. (2023-02-01). Available at: [Link]

  • Cell surface detection of membrane protein interaction with HTRF® technology. (2025-05-04). Available at: [Link]

  • Caliper Life Sciences Kinase Enzyme Desktop Profiler System - Conquer Scientific. (n.d.). Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024-04-05). Available at: [Link]

  • AlphaLISA® Assay Kits - BPS Bioscience. (n.d.). Available at: [Link]

  • Measuring cyclin-dependent kinase activity - PubMed. (n.d.). Available at: [Link]

  • Chemi-Verse™ CDK12/CyclinK Kinase Assay Kit - BPS Bioscience. (n.d.). Available at: [Link]

Sources

Application Notes and Protocols: Cell-Based Assays for Tetrahydropyridopyrimidine Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydropyridopyrimidines (THPPs) are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects is paramount to ensure its safety and efficacy.[2][3] This guide provides a comprehensive overview and detailed protocols for utilizing cell-based assays to screen for THPP-induced cytotoxicity, tailored for researchers, scientists, and drug development professionals.

The primary objective of cytotoxicity testing is to determine the degree to which a substance can damage or kill cells.[2][4] This is a critical step in the drug development pipeline, as it helps to identify compounds with potential on- and off-target toxicities early in the screening process.[2][5] By understanding the cytotoxic profile of THPPs, researchers can make informed decisions about which compounds to advance for further development.

This document will delve into the core principles of various cytotoxicity assays, providing a rationale for selecting the most appropriate methods for screening THPPs. We will explore assays that measure different hallmarks of cytotoxicity, including metabolic activity, membrane integrity, and apoptosis. Detailed, step-by-step protocols are provided for each key experiment, along with guidance on data interpretation and troubleshooting.

Foundational Principles of Cytotoxicity Screening

A multi-parametric approach is often the most effective strategy for assessing the cytotoxic potential of novel compounds like THPPs. This involves utilizing a panel of assays that measure different cellular responses to toxic insults.[5] The three pillars of a robust cytotoxicity screening workflow are:

  • Metabolic Activity Assays: These assays gauge the overall health and viability of a cell population by measuring metabolic function. A reduction in metabolic activity is often an early indicator of cytotoxicity.

  • Membrane Integrity Assays: These assays detect damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis. The release of intracellular components into the culture medium is a common readout for this type of assay.

  • Apoptosis Assays: These assays specifically measure the activity of key mediators of programmed cell death, or apoptosis. This allows for a more mechanistic understanding of how a compound is inducing cell death.

The following diagram illustrates the decision-making process for selecting appropriate cytotoxicity assays.

Figure 1. A workflow for selecting cytotoxicity assays.

Choosing the Right Cell Line

The selection of an appropriate cell line is a critical first step in any cytotoxicity study. The choice should be guided by the specific research question and the intended application of the THPP compound.[6][7] For general cytotoxicity screening, commonly used and well-characterized cell lines are often a good starting point. However, if the THPP is being developed for a specific disease, such as a particular type of cancer, it is essential to use a cell line that is relevant to that disease.[7]

Key Considerations for Cell Line Selection:

  • Relevance to the research question: The cell line should be a suitable model for the biological system being studied.[6][7]

  • Origin and type: Consider whether a normal or cancerous cell line is more appropriate. For anticancer drug screening, a panel of cancer cell lines is often used.[1][8]

  • Growth characteristics: Factors such as doubling time and culture requirements can impact the experimental design.[7]

  • Authentication: Always obtain cell lines from reputable sources like ATCC or DSMZ to ensure their identity and prevent issues with misidentification.[7][9]

  • Passage number: Use cells at a low passage number to maintain genetic stability and reproducibility.[9][10]

Assay Protocols

Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Figure 2. Principle of the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • MTT solution (5 mg/mL in sterile PBS), stored at -20°C and protected from light.[14]

  • Cell culture medium (phenol red-free for the MTT incubation step is recommended to avoid interference).[10]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).[14]

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 570 nm.[15]

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[16]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydropyridopyrimidine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle-only controls (e.g., DMSO concentration should typically be below 0.5%).[10]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[11][14]

  • Formazan Solubilization:

    • Carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[18] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[19][20]

Figure 3. Principle of the LDH release assay.

Detailed Protocol for LDH Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).[19]

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 490 nm.[18]

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is crucial to include the following controls on each plate:[19]

      • Spontaneous LDH Release: Untreated cells to measure the background LDH release.

      • Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100) to determine the maximum possible LDH release.[21]

      • No-Cell Control: Medium only to determine the background absorbance of the medium.[19]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[21]

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new, clear, flat-bottom 96-well plate. Be cautious not to disturb the cell pellet.[21]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[21]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[22] Caspase-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[23] Assays that measure the activity of these caspases provide a specific indication of apoptosis induction.[24] Many commercial kits utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to release a luminescent signal.[24]

Figure 4. Principle of the Caspase-3/7 assay.

Detailed Protocol for Caspase-3/7 Assay

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar.[24]

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements.

  • Luminometer or a plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2), using the appropriate white-walled plates.

  • Reagent Preparation and Addition:

    • Prepare the caspase-glo reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[25]

    • After the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add a volume of the caspase-glo reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in luminescence compared to the vehicle-treated control.

Data Interpretation and Troubleshooting

Data Presentation

For a clear comparison of the cytotoxic effects of different THPP compounds, it is recommended to summarize the quantitative data in a structured table.

CompoundAssayIC₅₀ (µM)Max % Inhibition/Cytotoxicity
THPP-1MTT52.5995%
THPP-1LDH60.1288%
THPP-1Caspase-3/748.7510-fold increase
THPP-2MTT>100<10%
THPP-2LDH>100<5%
THPP-2Caspase-3/7>100No significant change
Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[16]
Low Absorbance/Signal in MTT Assay Too few cells, insufficient incubation time with MTT, reagent inactivity.Optimize cell seeding density.[10] Increase the MTT incubation time (up to 4 hours).[10] Ensure MTT reagent is properly stored and not expired.
High Background in LDH Assay Serum in the medium can contain LDH, rough handling of cells.Use serum-free medium during the final incubation step. Handle cell plates gently to avoid accidental lysis.
Compound Interference Colored or fluorescent compounds can interfere with absorbance/fluorescence readings.Run a compound-only control (no cells) to check for intrinsic absorbance or fluorescence.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the initial cytotoxicity screening of tetrahydropyridopyrimidine compounds. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the cytotoxic potential of their compounds. Adherence to the detailed protocols and careful consideration of the troubleshooting guidelines will ensure the generation of reliable and reproducible data, which is essential for advancing promising therapeutic candidates through the drug discovery pipeline.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). LinkedIn. [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). National Institutes of Health. [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

  • Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020). ResearchGate. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ResearchGate. [Link]

  • High throughput toxicity screening and intracellular detection of nanomaterials. National Institutes of Health. [Link]

  • High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. (2014). YouTube. [Link]

  • How to choose the right cell line for your experiments. (2023). faCellitate. [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. National Institutes of Health. [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. ResearchGate. [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. National Institutes of Health. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). National Institutes of Health. [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate the therapeutic potential of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of therapeutic targets, including kinases and signaling pathway components crucial in oncology and immunology.[1][2] Specifically, tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway and PI3Kδ, suggesting primary therapeutic hypotheses in cancer and autoimmune diseases.[3][4] This guide details the scientific rationale for model selection, provides step-by-step protocols for key efficacy models, and outlines best practices for data interpretation, ensuring a robust preclinical assessment.

Introduction: The Therapeutic Potential of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The core structure of this compound belongs to a class of nitrogen-containing heterocycles that are of significant interest due to their biological potential.[1] The structural similarity of the pyridopyrimidine core to endogenous purines allows these molecules to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[2] Published research on close analogues provides a strong rationale for investigating this compound in specific disease contexts:

  • Oncology: Derivatives of the parent scaffold have been developed as potent antagonists of Smoothened (Smo), a key receptor in the Hedgehog (Hh) signaling pathway, which is aberrantly activated in cancers like medulloblastoma.[3] Other related compounds have shown inhibitory activity against PI3K/mTOR, Erk2, and KRAS-G12D, all of which are critical drivers of tumor proliferation and survival.[5][6][7][8]

  • Inflammation & Autoimmunity: The optimization of a tetrahydropyrido[4,3-d]pyrimidine series yielded a highly selective and orally available PI3Kδ inhibitor.[4] This isoform of PI3K is critical for the function of leukocytes, and its inhibition is a validated strategy for treating autoimmune diseases and certain blood cancers.

Given these precedents, the primary objective of in vivo testing for this compound is to elucidate its efficacy and safety profile within oncology and/or inflammatory disease models.

Hypothesized Mechanism of Action: Hedgehog Pathway Inhibition

One of the most compelling rationales for testing this compound class in oncology stems from its potential to inhibit the Hedgehog (Hh) signaling pathway. A simplified diagram of this pathway is presented below, illustrating the central role of the G-protein coupled receptor (GPCR) Smoothened (Smo), a likely target for the test compound.[3]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched (PTCH1) Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLIa GLI (Active) Genes Target Gene Transcription GLIa->Genes Promotes Compound 6-Methyl-5,6,7,8- tetrahydropyrido [4,3-d]pyrimidine Compound->Smo Antagonizes

Caption: Simplified Hedgehog signaling pathway and putative point of inhibition.

Preclinical In Vivo Workflow

A structured in vivo testing cascade is essential for efficient drug development. The process begins with fundamental safety and pharmacokinetic assessments before proceeding to more complex and resource-intensive efficacy studies. This ensures that only compounds with acceptable drug-like properties advance, maximizing the potential for clinical translation.

Preclinical_Workflow Start Compound Synthesis & In Vitro Characterization PK_Tox Pharmacokinetic (PK) & Acute Toxicology Studies Start->PK_Tox Dose_Selection Dose Range Finding & Regimen Selection PK_Tox->Dose_Selection Efficacy_Onco Oncology Efficacy Models (Xenografts) Dose_Selection->Efficacy_Onco Efficacy_Inflam Inflammation Efficacy Models (e.g., CIA) Dose_Selection->Efficacy_Inflam PD_Biomarker Pharmacodynamic (PD) & Biomarker Analysis Efficacy_Onco->PD_Biomarker Efficacy_Inflam->PD_Biomarker Analysis Data Analysis & Interpretation PD_Biomarker->Analysis

Caption: High-level workflow for preclinical in vivo evaluation.

Initial In Vivo Profiling: Pharmacokinetics and Toxicology

Before assessing efficacy, it is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its preliminary safety window.

Rationale and Experimental Choices
  • Causality: An efficacy study is uninterpretable without knowing if the compound achieved sufficient exposure at the target tissue. PK studies determine key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax).[3]

  • Safety: Acute toxicology studies identify the maximum tolerated dose (MTD) and potential organ toxicities, which is essential for selecting safe and effective doses for longer-term studies. For kinase inhibitors, common toxicities can be hematological or gastrointestinal due to effects on rapidly dividing cells.[9]

  • Animal Choice: Rodent models (mice or rats) are standard for initial PK and toxicology screening due to their well-characterized biology and ease of handling.[9] It is often advisable to use a second, non-rodent species for more comprehensive safety assessment later in development.[9]

Protocol: Single-Dose Pharmacokinetics in Mice
  • Animal Model: Male CD-1 or C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Grouping:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg), n=3 mice.

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg), n=3 mice per timepoint.

  • Compound Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

  • Dosing: Administer the compound to the respective groups.

  • Sample Collection: Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital sinus at pre-dose and at multiple timepoints post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

ParameterDescriptionTypical Units
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC Area under the concentration-time curveng*h/mL
Elimination half-lifeh
F% Bioavailability (PO vs. IV)%
Table 1: Key Pharmacokinetic Parameters.

Efficacy Model Protocol: Oncology - Subcutaneous Xenografts

Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient animals, are indispensable tools for evaluating the efficacy of novel anti-cancer therapeutics in vivo.[10][11] They allow researchers to study tumor growth and response to treatment in a controlled environment that recapitulates key aspects of human tumor biology.[10]

Rationale and Model Selection
  • Cell-Line Derived Xenografts (CDX): These models use established human cancer cell lines implanted into immunodeficient mice (e.g., Nude, NOD/SCID).[11][12] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): PDX models involve transplanting tumor tissues directly from a cancer patient into an immunodeficient mouse.[13] These models better retain the genetic and histological characteristics of the original tumor, offering higher clinical relevance and predictive value for personalized medicine approaches.[10][13]

  • Justification: For a novel compound like this compound, a CDX model using a cell line with a known dependency on a relevant pathway (e.g., a medulloblastoma cell line with an activated Hedgehog pathway) is the logical first step.

Protocol: Subcutaneous Medulloblastoma CDX Model
  • Animal Model: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old. These mice lack a functional adaptive immune system, preventing rejection of the human tumor cells.[11]

  • Cell Culture: Culture a human medulloblastoma cell line (e.g., Daoy) known to have an active Hedgehog pathway under standard sterile conditions.

  • Cell Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to support initial tumor establishment.

    • Inject approximately 5 x 10⁶ cells subcutaneously into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor animals daily for health and welfare.

    • Once tumors become palpable, measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (dosed on the same schedule as the treatment groups).

    • Group 2: Test Compound (e.g., 25 mg/kg, daily oral gavage).

    • Group 3: Positive Control (if available, e.g., Vismodegib).

  • Study Endpoints:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • Primary endpoints include tumor volume and body weight (as a measure of toxicity).

    • At the end of the study, euthanize animals and excise tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for pathway modulation, immunohistochemistry).

ParameterDescription
Animal Strain Athymic Nude or SCID mice
Cell Line Human cancer cell line (e.g., Daoy medulloblastoma)
Implantation Site Subcutaneous, right flank
Tumor Staging 100-150 mm³
Group Size 8-10 mice per group
Dosing Route Oral (PO) gavage, Intraperitoneal (IP), or as determined by PK
Primary Endpoints Tumor Volume, Body Weight
Secondary Endpoints Final Tumor Weight, Pharmacodynamic Biomarkers
Table 2: Typical Parameters for a Subcutaneous Xenograft Study.

Efficacy Model Protocol: Inflammation - Collagen-Induced Arthritis (CIA)

Given the potential of the compound scaffold to act as a PI3Kδ inhibitor, evaluating its efficacy in a model of autoimmune disease is a logical next step.[4] The Collagen-Induced Arthritis (CIA) model in mice is a widely used and well-characterized model for human rheumatoid arthritis, sharing many immunological and pathological features.[14]

Rationale and Model Selection
  • Pathophysiological Relevance: The CIA model involves both T-cell and B-cell activation and the production of inflammatory cytokines, mimicking key aspects of rheumatoid arthritis.[15] This makes it suitable for testing agents that target immune cell function.

  • Strain Selection: DBA/1 mice are highly susceptible to CIA induction, making them the standard choice for this model.[14]

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Administer a 100 µL booster injection intradermally.

  • Monitoring and Scoring:

    • Begin monitoring mice for signs of arthritis around day 21.

    • Score each paw 3-4 times per week based on a clinical scale for erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.

  • Treatment:

    • Initiate treatment when mice show initial signs of arthritis (clinical score > 1).

    • Randomize mice into treatment groups.

    • Group 1: Vehicle control.

    • Group 2: Test Compound (dosed daily via oral gavage).

    • Group 3: Positive Control (e.g., Methotrexate or a JAK inhibitor).

  • Study Endpoints:

    • Continue treatment for 14-21 days.

    • Primary endpoints are the clinical arthritis score and paw thickness measurements.

    • At termination, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.

AssessmentParameterMethod
Disease Progression Clinical Arthritis ScoreVisual scoring (0-4 per paw)
Paw ThicknessDigital Calipers
Systemic Inflammation Serum Cytokine LevelsELISA / Luminex
Joint Damage Histopathology ScoreH&E Staining, Safranin-O Staining
Table 3: Key Assessment Parameters for the CIA Model.

Data Analysis and Interpretation

  • Oncology Studies: The primary efficacy metric is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Statistical significance is typically assessed using a t-test or ANOVA.

  • Inflammation Studies: Efficacy is determined by the reduction in the mean clinical arthritis score and paw swelling over time. Data are often plotted as the mean score ± SEM, and statistical significance between groups is assessed using a two-way ANOVA with post-hoc tests.

Conclusion

The in vivo evaluation of this compound should be guided by a clear therapeutic hypothesis derived from the known biological activities of its core scaffold.[1][3][4] The protocols outlined in this document for oncology xenograft and inflammatory arthritis models provide a robust framework for assessing the compound's preclinical efficacy. Careful execution of these studies, beginning with essential PK and safety profiling, will generate the critical data needed to determine the therapeutic potential of this promising compound and guide its path toward further development.

References

  • Malumbres, M., & Pevarello, P. (2011). CDK inhibitors in cancer therapy: what is next? Current Opinion in Cell Biology.
  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
  • TheraIndx Lifesciences. (n.d.). Xenograft Model for Cancer Drug Discovery.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • Kanade, P., et al. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Biosciences Biotechnology Research Asia.
  • Surguchov, A. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience.
  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience.
  • Altogen Labs. (n.d.). Xenograft Models.
  • Li, X. J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases.
  • Salles, A., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
  • Golde, T. E., et al. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Neuron.
  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models.
  • IDIBELL. (2021). Xenograft Animal Models Recapitulate Genetic Behavior of Original Human Tumors.
  • Ghasemnejad-Berenji, M., & Ghasemnejad-Berenji, M. (2023). Experimental animal models of chronic inflammation. Heliyon.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Pan-CDK Inhibitor Toxicity in Animal Models.
  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers.
  • American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types.
  • da Silva, A. C. R., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Journal of Inflammation Research.
  • Roy, K., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules.
  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
  • Zhang, H., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience.
  • BIOENGINEER.ORG. (2026). Designing Natural Dual Inhibitors for CDK-1 and PARP-1.
  • Bohrium. (n.d.). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma.
  • Fesatidou, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports.
  • PubMed. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • ACS Publications. (2018). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.
  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives.
  • PubMed. (1995). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists.
  • Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry.
  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters.
  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Tanneeru, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at:

Sources

Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. As a key heterocyclic scaffold, tetrahydropyridopyrimidines are prevalent in medicinal chemistry due to their diverse pharmacological activities.[1][2] Rigorous analytical characterization is therefore paramount to ensure molecular identity, purity, and stability, underpinning the reliability of research and the quality of pharmaceutical development. This guide moves beyond mere procedural lists, offering causal explanations for experimental choices and integrating self-validating steps within each protocol, reflecting field-proven best practices.

Introduction: The Analytical Imperative

This compound belongs to a class of fused heterocyclic compounds that are of significant interest in drug discovery.[3][4] The structural integrity and purity of such active pharmaceutical ingredients (APIs) are not merely regulatory hurdles but are fundamental to their biological activity and safety profiles. An impurity could have its own pharmacological or toxicological effects, while incorrect structural assignment would invalidate all subsequent biological data.

This guide outlines a multi-faceted analytical workflow designed to provide an unambiguous and comprehensive characterization of the target molecule. We will explore the synergistic application of chromatographic and spectroscopic techniques, each providing a unique and essential piece of the structural puzzle.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_result Final Characterization Synthesis Synthesized Product (Crude) HPLC HPLC Purity & Quantification Synthesis->HPLC Assess Purity MS Mass Spectrometry Identity & Mass HPLC->MS Confirm Mass Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report NMR NMR Spectroscopy Structural Elucidation MS->NMR Elucidate Structure MS->Report XRay X-Ray Crystallography (Optional) Absolute Structure NMR->XRay If single crystal available NMR->Report Consolidate Data XRay->Report

Figure 1: A typical analytical workflow for the characterization of a synthesized small molecule.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. These parameters influence choices regarding solvents, chromatographic conditions, and sample handling.

PropertyValue (Computed)Source
Molecular Formula C₈H₁₁N₃PubChem
Molecular Weight 149.19 g/mol PubChem
Exact Mass 149.09530 g/mol PubChem
XLogP3 0.2PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem

(Note: These values are computationally derived and should be confirmed experimentally where critical.)

Chromatographic Analysis: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.[5] It separates the target molecule from synthesis-related impurities, by-products, and degradation products.

Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrimidine derivatives.[5] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Protocol: RP-HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water (or mobile phase A) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

    • Causality: The chosen solvent must fully dissolve the sample and be compatible with the mobile phase to ensure good peak shape.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is sufficient. For impurity identification, an in-line mass spectrometer (LC-MS) is invaluable.[6]

ParameterRecommended SettingRationale & Justification
Column C18, 250 x 4.6 mm, 5 µmC18 columns provide excellent retention and resolution for a wide range of heterocyclic compounds.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for MS compatibility, unlike non-volatile buffers like phosphate.[7] It also aids in protonating the basic nitrogens, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength for this class of compounds.
Gradient Program 5% B to 95% B over 20 minA gradient elution is crucial for separating impurities with a wide range of polarities and ensuring that any highly retained species are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm or PDA Scan 210-400 nmPyrimidine systems typically exhibit strong UV absorbance. A PDA detector allows for peak purity assessment across the spectrum.[6]
Injection Volume 10 µL
  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the working standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing consistently.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak Purity (PDA): If using a PDA detector, perform a peak purity analysis to ensure the main peak is not co-eluting with an impurity.

    • Impurity Profiling (LC-MS): If using LC-MS, the mass-to-charge ratio (m/z) of impurity peaks can provide vital clues for their identification.[6]

Mass Spectrometry: Identity and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity of a compound by providing its exact molecular weight.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition, offering a high degree of confidence in the molecular formula.[9][10]

Principle of the Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing heterocycles. It protonates the basic nitrogen atoms in the molecule, typically forming a protonated molecular ion [M+H]⁺, which is then detected by the mass analyzer.

G cluster_workflow Mass Spectrometry Workflow cluster_output Data Output Sample Sample Solution in Volatile Solvent ESI Electrospray Ionization (ESI) Forms [M+H]⁺ ions Sample->ESI Analyzer Mass Analyzer (TOF/Orbitrap) Separates ions by m/z ESI->Analyzer Detector Detector Generates Spectrum Analyzer->Detector Spectrum Mass Spectrum Plot of Intensity vs. m/z Detector->Spectrum HRMS High-Resolution Data Provides Elemental Composition Spectrum->HRMS High Resolution

Figure 2: Workflow for identity confirmation by mass spectrometry.

Protocol: HRMS by ESI-TOF
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in an appropriate volatile solvent such as methanol or acetonitrile.

    • Causality: The sample must be in a solvent suitable for ESI. Non-volatile salts or buffers (like PBS) must be avoided as they will suppress the signal and contaminate the instrument.

  • Instrumentation and Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogens on the pyridopyrimidine ring are readily protonated.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Infusion: The sample can be directly infused into the source via a syringe pump for straightforward analysis or introduced via an LC system as described in the HPLC section.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

  • Data Interpretation:

    • Expected Ion: For this compound (C₈H₁₁N₃), the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Theoretical m/z: 150.10257

    • Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass. This provides strong evidence for the assigned elemental composition.

    • Fragmentation (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.[11] This provides further structural confirmation. The fragmentation pattern often involves cleavages within the tetrahydropyridine ring.

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of chemical structure.[9][10] ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

Principle of the Method: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states. The frequency at which they resonate and relax back provides detailed information about their chemical environment, including connectivity to neighboring atoms.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is often a good starting choice for nitrogen-containing heterocycles as it can dissolve a wide range of compounds and its residual solvent peak does not typically interfere with analyte signals.[10]

  • Instrumentation and Experiments:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Standard Experiments:

      • ¹H NMR: Provides chemical shift, integration (proton count), and multiplicity (splitting pattern) for each unique proton.

      • ¹³C NMR {¹H}: Provides the chemical shift for each unique carbon atom.

    • Advanced Experiments (for complex structures or confirmation):

      • COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular framework.

  • Data Interpretation (Predicted):

    • The structure of this compound has several distinct regions that will give rise to characteristic signals.

    • Aromatic Protons: Protons on the pyrimidine ring will appear in the downfield region (typically δ 7.0-9.0 ppm).

    • Aliphatic Protons: The CH₂ groups of the tetrahydropyridine ring will appear as multiplets in the upfield region (typically δ 2.5-4.5 ppm).[10]

    • Methyl Protons: The N-CH₃ group will appear as a sharp singlet, likely in the δ 2.0-3.0 ppm region.[12]

    • Carbon Signals: Aromatic carbons will be in the δ 110-160 ppm range, while aliphatic and methyl carbons will be further upfield.

    • By integrating the ¹H signals and analyzing the splitting patterns and 2D correlations, the complete structure can be confirmed.

Conclusion: A Triad of Analytical Certainty

The robust characterization of this compound is achieved not by a single technique, but by the synergistic combination of chromatography and spectroscopy. HPLC confirms purity, mass spectrometry validates identity and elemental composition, and NMR spectroscopy provides the definitive structural blueprint. Together, these methods form a triad of analytical certainty, ensuring that subsequent research and development efforts are built upon a solid and well-characterized molecular foundation.

References

  • SIELC Technologies. "Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Patel, R. et al. (2018). "Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity." ACS Medicinal Chemistry Letters.
  • Gawande, P. et al. (2014). "Physicochemical properties of some tetrahydropyrimidine derivatives." Emergent Life Sciences Research.
  • Marchenko, S. I. et al. (2007). "HPLC IN BIOPHARMACEUTICAL INVESTIGATIONS OF DRUGS REPRESENTING PYRIMIDINE DERIVATIVES (A REVIEW)." Pharmaceutical Chemistry Journal.
  • Horyk, O. et al. (2020). "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin." Research Journal of Pharmacy and Technology.
  • Salem, M. A. I. et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry.
  • Li, Y. et al. (2024). "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." MDPI.
  • Li, Y. et al. (2024). "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." Semantic Scholar.
  • Johnson, R. L. et al. (2006). "Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway." Journal of Mass Spectrometry.
  • Naha, S. et al. (2012). "Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online.
  • Wang, Y. et al. (2022). "Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML)." Journal of Medicinal Chemistry.
  • Al-Ghorbani, M. et al. (2022). "A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation." RSC Advances.
  • Inoue, S. et al. (2021). "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • El-Gazzar, M. G. et al. (2018). "Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile." Acta Crystallographica Section E: Crystallographic Communications.
  • Quin, L. et al. (2007). "Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online.
  • Gomaa, M. A. et al. (2024). "Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors." BMC Chemistry.

Sources

Application Note: High-Throughput Screening of Tetrahydropyridopyrimidine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Tetrahydropyridopyrimidines

The tetrahydropyridopyrimidine (THPP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent three-dimensional architecture and multiple points for diversification make it an attractive starting point for the discovery of novel therapeutics. Notably, derivatives of this scaffold have shown promise as inhibitors of critical cellular targets, including protein kinases.[1][2][3][4] Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.[5][6][7]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of THPP libraries to identify novel kinase inhibitors. We will detail a robust, cell-free biochemical assay protocol, outline critical quality control measures, and describe a data analysis and hit validation workflow. The methodologies described herein are designed to be adaptable to various kinase targets and are grounded in established HTS principles to ensure data integrity and the successful identification of promising lead compounds.[8][9][10]

Assay Principle and Design

The selection of an appropriate assay technology is paramount for a successful HTS campaign. For kinase activity, luminescence-based assays offer high sensitivity, a wide dynamic range, and low interference from compound autofluorescence, a common issue with fluorescence-based methods.[5][6][11] This protocol will utilize a commercially available ATP-quantification assay that measures the depletion of ATP as a result of the kinase's phosphotransferase activity. In this "off-signal" assay, a lower luminescence signal corresponds to higher kinase activity, and therefore, a higher signal indicates inhibition.

The core principle involves a two-step reaction. First, the kinase, its substrate (a generic peptide), and ATP are incubated with the test compounds from the THPP library. In the second step, a luciferase-based reagent is added that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP concentration.

Experimental Workflow and Protocols

A typical HTS campaign follows a multi-stage process, from initial assay development to hit confirmation.[12][13][14] This workflow is designed to efficiently identify and validate true hits while minimizing false positives.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Validation Assay_Dev Assay Development (Miniaturization to 384-well format) Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Z' > 0.5 Primary_HTS Primary HTS of THPP Library Pilot_Screen->Primary_HTS Data_QC Data QC & Normalization Primary_HTS->Data_QC Hit_Selection Hit Selection (e.g., Z-score > 3) Data_QC->Hit_Selection Hit_Confirmation Hit Confirmation (Re-testing in singlicate) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Data_Analysis_Pipeline Raw_Data Raw Luminescence Data Normalization Normalization to Controls (% Inhibition) Raw_Data->Normalization Z_Score Z-Score Calculation Normalization->Z_Score Hit_Threshold Hit Selection (Z-Score > 3) Z_Score->Hit_Threshold Primary_Hits Primary Hit List Hit_Threshold->Primary_Hits

Figure 2: Data Analysis and Hit Selection Pipeline.

A common and robust method for hit selection is the Z-score, which represents the number of standard deviations a compound's activity is from the mean of the plate. [8] Z-score = (Value_compound - μ_plate) / σ_plate

Compounds with a Z-score > 3 are typically considered primary hits.

V. Hit Validation and Characterization

Primary hits must undergo a series of validation steps to confirm their activity and eliminate artifacts. [15][16][17] Protocol 4: Hit Confirmation and Dose-Response

  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Procedure: a. "Cherry-pick" the primary hits from the library plates. b. Prepare a 10-point, 3-fold serial dilution for each hit. c. Test these dilutions in the primary kinase assay, in triplicate.

  • Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 2: Hypothetical Dose-Response Data for a Validated Hit

Compound IDIC50 (µM)Hill Slope
THPP-0420.871.10.99
THPP-1531.210.90.98
THPP-298> 20N/AN/A

Protocol 5: Orthogonal Assay

  • Objective: To confirm hit activity using a different assay technology to rule out technology-specific artifacts.

  • Rationale: An orthogonal assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), provides an independent method to measure kinase inhibition. [10]This confirms that the observed activity is due to the inhibition of the kinase and not an artifact of the ATP-depletion assay.

  • Procedure: Test the confirmed hits with determined IC50 values in a commercially available TR-FRET kinase assay.

  • Analysis: Compare the IC50 values obtained from the primary and orthogonal assays. A good correlation between the two provides high confidence in the hit compound.

Conclusion and Next Steps

This application note outlines a comprehensive and robust workflow for the high-throughput screening of tetrahydropyridopyrimidine libraries to identify novel kinase inhibitors. By employing a sensitive luminescence-based primary assay, stringent quality control measures, and a thorough hit validation cascade, researchers can confidently identify and prioritize promising lead compounds.

Validated hits from this workflow, such as THPP-042 and THPP-153 from our hypothetical data, would proceed to further characterization, including:

  • Selectivity Profiling: Screening against a panel of other kinases to determine the inhibitor's selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to improve potency and other drug-like properties. [16]* Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant cellular context. [18][19] By following these detailed protocols and principles, drug discovery professionals can effectively leverage the potential of THPP libraries to accelerate the development of new and impactful medicines.

References

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • GeneData. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • Casey, W., & Sedykh, A. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Retrieved from [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127–136.
  • Promega Corporation. (n.d.). Bioluminescent Assays for High-Throughput Screening. Retrieved from [Link]

  • ACS Publications. (2018). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioluminescent assays for high-throughput screening. Retrieved from [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Evotec. (n.d.). Biochemical Assay Services. Retrieved from [Link]

  • PubMed Central. (2019). Quality Control of Quantitative High Throughput Screening Data. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence-based assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary high-throughput screening (HTS) data quality control review. Retrieved from [Link]

  • bioRxiv. (2026). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved from [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

  • PubMed. (n.d.). Hit-to-Lead: Hit Validation and Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • PubMed Central. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Retrieved from [Link]

  • PubMed. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Retrieved from [Link]

  • ResearchGate. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • PubMed Central. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hit validation pre HTS. Retrieved from [Link]

  • PubMed. (2019). A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. Retrieved from [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]

Sources

Measuring ADME and pharmacokinetic properties of tetrahydropyridopyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Measuring ADME and Pharmacokinetic Properties of Tetrahydropyridopyrimidine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Path from Hit to Candidate for Tetrahydropyridopyrimidine Analogs

The tetrahydropyridopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases. While achieving high on-target potency is a critical first step, the journey of a promising compound from a "hit" to a viable drug candidate is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively define its pharmacokinetic (PK) profile.[1][2] A compound with excellent in vitro potency but poor ADME characteristics—such as low bioavailability, rapid metabolism, or potential for drug-drug interactions—will likely fail in later, more expensive stages of development.[3][4]

This guide, designed for drug discovery teams, provides a comprehensive framework of integrated in vitro assays and in vivo studies to thoroughly characterize the ADME and pharmacokinetic properties of novel tetrahydropyridopyrimidine analogs. By systematically evaluating these properties, researchers can establish robust structure-property relationships, enabling the selection and optimization of candidates with a higher probability of clinical success. The workflow emphasizes not just the "how" but the "why," grounding each protocol in the fundamental principles of drug disposition to empower informed decision-making.[2][5]

The overall strategy involves a tiered approach, beginning with high-throughput in vitro screens to assess fundamental properties and identify liabilities, followed by more complex in vivo studies to understand the compound's behavior in a physiological system.

ADME_PK_Workflow cluster_0 Part I: In Vitro ADME Profiling cluster_1 Part II: In Vivo Pharmacokinetics cluster_2 Part III: Data Integration & Decision Making PhysicoChem Physicochemical Properties (Solubility, LogD) Permeability Permeability & Efflux (MDCK-MDR1 Assay) PhysicoChem->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism DDI DDI Risk (CYP Inhibition) Metabolism->DDI PPB Distribution (Plasma Protein Binding) DDI->PPB PK_Study Rodent PK Study (IV & PO Dosing) PPB->PK_Study Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis PK_Params PK Parameter Calculation (AUC, CL, F%, t½) Bioanalysis->PK_Params Integration Data Integration & SPR PK_Params->Integration Candidate Candidate Selection Integration->Candidate Compound Tetrahydropyridopyrimidine Analog Synthesis Compound->PhysicoChem

Caption: Integrated workflow for ADME/PK characterization of drug candidates.

Part I: In Vitro ADME Profiling — Building the Foundation

In vitro assays are the cornerstone of early ADME assessment, offering high-throughput, cost-effective methods to flag potential liabilities and guide medicinal chemistry efforts.[6][7]

A. Permeability and Efflux: The MDCK-MDR1 Assay

Scientific Rationale: For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Madin-Darby Canine Kidney (MDCK) cell line, when grown on a semi-permeable membrane, forms a polarized monolayer with tight junctions that serves as an excellent model of the intestinal barrier.[8] This assay assesses a compound's passive permeability. Furthermore, by using a cell line transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses the P-glycoprotein (P-gp) efflux transporter, we can simultaneously determine if the compound is a substrate for this key transporter.[9][10][11] P-gp efflux can significantly limit oral absorption and penetration into the brain.[12]

Experimental Protocol: Bidirectional MDCK-MDR1 Permeability

  • Cell Culture:

    • Seed MDCK-MDR1 cells onto a 96-well Transwell™ plate at a density that achieves confluence in 3-4 days.[11]

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every other day.[11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values indicating confluency (e.g., >600 Ohms/cm²).[11] This step is critical for ensuring the tight junctions are intact and that transport occurs through the cells, not between them.

  • Compound Preparation:

    • Prepare a dosing solution of the tetrahydropyridopyrimidine analog (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[10][11]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): To model absorption, add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A): To assess efflux, add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[10][11]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[10]

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]

  • Calculate the Efflux Ratio (ER) :

    • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio ≥ 2 suggests the compound is a substrate for an active efflux transporter, likely P-gp in this system.[12]

MDCK_Workflow cluster_0 Setup cluster_1 Bidirectional Transport cluster_2 Analysis Seed Seed MDCK-MDR1 cells on Transwell™ plate Culture Culture for 3-4 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER A_to_B A→B Transport: Dose Apical side TEER->A_to_B B_to_A B→A Transport: Dose Basolateral side TEER->B_to_A Incubate Incubate at 37°C (e.g., 90 min) A_to_B->Incubate B_to_A->Incubate Sample Collect samples from Donor & Receiver chambers Incubate->Sample LCMS Quantify compound via LC-MS/MS Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional MDCK-MDR1 permeability assay.

B. Metabolic Stability: Liver Microsomal Stability Assay

Scientific Rationale: The liver is the primary site of drug metabolism, and enzymes within the cytochrome P450 (CYP) family are responsible for the clearance of over 90% of clinical drugs.[13][14] The liver microsomal stability assay is a robust in vitro model that uses subcellular fractions of liver containing these enzymes to predict a compound's rate of metabolic clearance in vivo.[15][16] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations.

Experimental Protocol: NADPH-Dependent Microsomal Stability

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[16][17]

    • Prepare a solution of the required cofactor, NADPH, or an NADPH-regenerating system. Metabolism by CYPs is an oxidative process that consumes NADPH.[15][16]

  • Incubation:

    • Pre-warm the microsomal solution and test compound separately to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture.

    • Incubate at 37°C with gentle agitation.[15][17]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to ice-cold acetonitrile containing an internal standard.[15] The cold organic solvent precipitates the proteins, stopping all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.[18]

Data Analysis:

  • Plot the natural logarithm of the percent remaining compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)[17]

ParameterHigh StabilityModerate StabilityLow Stability
t½ (min) > 6015 - 60< 15
CLint (µL/min/mg) < 1212 - 80> 80
Caption: Representative data interpretation for microsomal stability assays.
C. Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[14][19] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is cleared by the same enzyme, leading to elevated plasma concentrations and potential toxicity.[13][20] FDA and other regulatory agencies recommend testing new chemical entities against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[13][14][21]

Experimental Protocol: Fluorometric CYP Inhibition (IC₅₀ Determination)

  • System Preparation:

    • Use human liver microsomes or recombinant human CYP enzymes.

    • For each CYP isoform, select a specific probe substrate that is metabolized to a fluorescent product.

  • Inhibition Assay:

    • In a 96-well plate, combine the enzyme system, a range of concentrations of the tetrahydropyridopyrimidine analog, and the isoform-specific probe substrate.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

CYP_Inhibition Enzyme CYP Enzyme (e.g., CYP3A4) Product Metabolite (Fluorescent) Enzyme->Product Metabolism Substrate Probe Substrate (Non-fluorescent) Substrate->Enzyme Inhibitor Test Compound (Tetrahydropyridopyrimidine) Inhibitor->Enzyme Inhibition NADPH NADPH NADPH->Enzyme Rodent_PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Group_IV Group 1: Administer IV Bolus Dose Sampling Serial Blood Sampling at Predetermined Time Points (e.g., 5, 15, 30, 60, 120, 240 min) Group_IV->Sampling Group_PO Group 2: Administer PO Gavage Dose Group_PO->Sampling Process Process Blood to Plasma and Store at -80°C Sampling->Process Extraction Plasma Sample Extraction Process->Extraction LCMS LC-MS/MS Quantitation Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (WinNonlin) LCMS->PK_Analysis

Caption: General workflow for a rodent pharmacokinetic (PK) study.

Experimental Protocol: Single-Dose IV and PO Rat PK

  • Animal Acclimation and Preparation:

    • Use male Sprague-Dawley rats (or similar strain) and allow them to acclimate. For serial sampling, surgical cannulation of the jugular vein is often performed. [22][23]2. Dose Formulation and Administration:

    • Prepare a solution-based formulation for the IV dose and a solution or suspension for the PO dose.

    • Administer a single IV bolus dose to one cohort of animals (e.g., 1-2 mg/kg).

    • Administer a single PO gavage dose to a separate cohort (e.g., 5-10 mg/kg). [24]3. Blood Collection:

    • Collect serial blood samples (e.g., ~100 µL) at specified time points post-dose (e.g., IV: 2, 5, 15, 30, 60, 120, 240, 480 min; PO: 15, 30, 60, 120, 240, 480, 1440 min). [24] * Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store frozen at -80°C until bioanalysis.

B. Bioanalytical Method: LC-MS/MS

Scientific Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices like plasma. [25][26]Its superior sensitivity and selectivity allow for accurate measurement of compound concentrations over a wide dynamic range. [27]A robust and validated method is essential for generating reliable PK data.

Methodology Outline:

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interferences.

  • Chromatographic Separation: An HPLC or UPLC system separates the analyte of interest from endogenous matrix components. [28]3. Mass Spectrometric Detection: A tandem mass spectrometer (typically a triple quadrupole) is used for detection, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. [28]

C. Pharmacokinetic Data Analysis

Rationale: The plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix™ WinNonlin® to derive key PK parameters. [23]

Parameter Description Importance
Cmax Maximum observed plasma concentration Relates to efficacy and potential toxicity
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure
CL Clearance Rate of drug removal from the body
Vd Volume of Distribution Extent of drug distribution into tissues
Half-life Time for plasma concentration to decrease by 50%
F% Absolute Bioavailability (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 Fraction of oral dose that reaches systemic circulation
Caption: Key pharmacokinetic parameters derived from in vivo studies.

Part III: Data Integration and Candidate Selection

The ultimate goal of this comprehensive profiling is to build a holistic understanding of a compound's disposition. The data from all assays should be compiled into a clear summary table to allow for direct comparison between analogs.

Example Data Summary Table:

Compound IDSolubility (µM)Papp A→B (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)CYP3A4 IC₅₀ (µM)PPB % BoundRat F%
THPP-00150.515.28>5099.8<5%
THPP-0028512.11.87512.592.145%
THPP-003429.52.140>5095.528%

By analyzing this integrated dataset, researchers can move from simple structure-activity relationships (SAR) to more powerful structure-property relationships (SPR). For instance, in the example above, THPP-001 shows poor solubility, high efflux, and rapid metabolism, correlating with its very low oral bioavailability. In contrast, THPP-002 demonstrates improved properties across the board, resulting in good bioavailability, making it a much stronger candidate for further development. This data-driven approach ensures that the most promising tetrahydropyridopyrimidine analogs, those with a balanced profile of potency, safety, and drug-like properties, are advanced toward the clinic.

References

  • CYP Inhibition Assays - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

  • Ascalone, V. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • CYP450 Inhibition and Induction Assay. (n.d.). Creative Diagnostics. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). ReadyCell. [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Plasma Protein Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • In Vitro ADME / DMPK Screening. (n.d.). Charnwood Discovery. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]

  • CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. [Link]

  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. [Link]

  • Plasma Protein Binding - Technical Notes. (n.d.). Sygnature Discovery. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. [Link]

  • Understanding ADME: A Simple Breakdown for Drug Discovery Teams. (2025). Patsnap Synapse. [Link]

  • In Vivo PK and TK. (n.d.). BioDuro. [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. [Link]

  • Small Animal In Vivo PK Service. (n.d.). Creative Biolabs. [Link]

  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. [Link]

  • What is ADME and how does it fit into drug development? (2020). BioIVT. [Link]

  • Wishart, D. S. (2008). Improving Early Drug Discovery through ADME Modelling. Current Pharmaceutical Design. [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (1987). PubMed. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • Chen, L., et al. (2021). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Frontiers in Pharmacology. [Link]

  • ADME Studies: Determining Promising Drug Compounds. (2022). Pharmaceutical Technology. [Link]

  • LCMS Assays and Bioanalytical Services. (n.d.). KCAS Bio. [Link]

  • Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, P., et al. (2020). A Rapid and Sensitive Bioanalytical LC-MS/MS Method for the Quantitation of a Novel CDK5 Inhibitor 20–223 (CP668863) in Plasma: Application to in vitro Metabolism and Plasma Protein Binding Studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • van de Merbel, N. C. (2012). LC-MS systems for quantitative bioanalysis. Bioanalysis. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2004). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: X-ray Crystallography of Proteins in Complex with 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

X-ray crystallography stands as a cornerstone technique in structural biology and drug discovery, offering unparalleled atomic-level insights into the intricate interactions between proteins and small molecule ligands.[1][2][3] This detailed understanding is fundamental to structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[2][4] The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of protein classes, particularly protein kinases and chaperones like Hsp90.[5][6] Derivatives of this scaffold have demonstrated therapeutic potential in oncology, inflammation, and central nervous system disorders.[6][7][8]

This guide provides a comprehensive overview of the experimental workflow for determining the X-ray crystal structure of a protein in complex with a 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying rationale for key experimental choices.

Principle of the Method

The fundamental principle of X-ray crystallography is to deduce the three-dimensional arrangement of atoms within a molecule by analyzing the diffraction pattern produced when a crystal of that molecule is exposed to a focused beam of X-rays. For protein-ligand complexes, the goal is to grow a well-ordered crystal in which the protein molecules are arranged in a repeating lattice, with the ligand bound in a consistent orientation within the active or allosteric site. The resulting electron density map, calculated from the diffraction data, is then interpreted to build an atomic model of the protein-ligand complex.[9][10]

Experimental Workflow Overview

The process of obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step endeavor. The following diagram illustrates the major stages, each of which will be detailed in the subsequent sections.

experimental_workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_struct Phase 4: Structure Solution & Refinement p_expr Protein Expression & Purification l_prep Ligand Preparation & Characterization complex_form Complex Formation (Co-crystallization or Soaking) p_expr->complex_form l_prep->complex_form cryst_screen Crystallization Screening complex_form->cryst_screen cryst_opt Crystal Optimization cryst_screen->cryst_opt cryo Cryo-protection & Mounting cryst_opt->cryo data_coll X-ray Diffraction Data Collection cryo->data_coll data_proc Data Processing & Scaling data_coll->data_proc phasing Phasing (Molecular Replacement) data_proc->phasing model_build Model Building & Refinement phasing->model_build validation Structure Validation model_build->validation deposition deposition validation->deposition PDB Deposition

Figure 1. High-level workflow for protein-ligand X-ray crystallography.

Phase 1: Preparation of Protein and Ligand

A successful crystallography project is built upon a foundation of high-quality starting materials. Both the target protein and the ligand must be pure and well-characterized.

Protein Expression and Purification

The goal is to produce a homogenous, stable, and highly pure protein sample.

Protocol 1: Generic Protein Purification

  • Construct Design: Design an expression construct of the target protein. Consider including affinity tags (e.g., His-tag, GST-tag) to facilitate purification and a protease cleavage site to remove the tag later.[11]

  • Expression: Express the protein in a suitable system (e.g., E. coli, insect cells, mammalian cells). Optimize expression conditions such as temperature, induction time, and media composition.

  • Lysis: Harvest the cells and lyse them using appropriate methods (e.g., sonication, high-pressure homogenization) in a buffer that maintains protein stability.

  • Clarification: Remove cell debris by centrifugation to obtain a clear lysate.

  • Affinity Chromatography: Apply the clarified lysate to an affinity resin that specifically binds the tag on the protein. Wash the resin to remove non-specifically bound proteins and elute the target protein.

  • Tag Removal (Optional): If desired, incubate the eluted protein with a specific protease (e.g., TEV, thrombin) to cleave off the affinity tag.

  • Ion-Exchange Chromatography: Further purify the protein based on its net charge using an ion-exchange column. This step is crucial for removing minor contaminants and aggregates.

  • Size-Exclusion Chromatography (SEC): This is the final polishing step to separate the protein from any remaining aggregates or smaller contaminants. The protein should elute as a single, symmetrical peak.

  • Concentration and Quality Control: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL).[12] Assess purity by SDS-PAGE, and confirm identity and monodispersity by mass spectrometry and dynamic light scattering (DLS).

Ligand Preparation

The this compound derivative must be of high purity and solubility.

Protocol 2: Ligand Stock Preparation

  • Purity Assessment: Confirm the purity of the synthesized compound using HPLC and NMR. Purity should ideally be >98%.

  • Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules.[12]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Phase 2: Crystallization of the Protein-Ligand Complex

Obtaining diffraction-quality crystals is often the most challenging and empirical step in the process. There are two primary strategies for forming the protein-ligand complex for crystallization: co-crystallization and soaking.[13][14]

Strategy Selection: Co-crystallization vs. Soaking
Strategy Description Advantages Disadvantages
Co-crystallization The protein and ligand are mixed together before setting up crystallization trials.[13]Can capture ligand-induced conformational changes.[12] May be necessary if the apo-protein does not crystallize or if the ligand binding site is inaccessible in the apo-crystal lattice.Consumes more ligand. The presence of the ligand may alter the optimal crystallization conditions.[15]
Soaking Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand.[13][16]More efficient in terms of protein and ligand consumption. Allows for screening multiple ligands against a single crystal form.May not be suitable if the ligand induces significant conformational changes that would disrupt the crystal lattice.[12] The ligand may not be able to access the binding site in the packed crystal.

Recommendation: For a novel protein-ligand complex, it is often advisable to attempt both co-crystallization and soaking in parallel.[17]

Protocol 3: Co-crystallization
  • Complex Formation: Mix the purified protein with the this compound derivative. A 5- to 10-fold molar excess of the ligand is typically a good starting point to ensure saturation of the binding sites.[12]

  • Incubation: Incubate the protein-ligand mixture on ice for at least 30-60 minutes to allow for complex formation.[12][13]

  • Crystallization Screening: Use a robotic liquid handler to set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[11] Screen a wide range of commercially available sparse matrix screens that sample different precipitants, buffers, and salts.

  • Incubation and Monitoring: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.

Protocol 4: Ligand Soaking
  • Apo-Crystal Growth: First, obtain well-formed crystals of the apo-protein using the methods described in Protocol 3 (steps 3 and 4) but without the ligand.

  • Soaking Solution Preparation: Prepare a soaking solution by adding the ligand from the DMSO stock to the mother liquor (the solution in which the crystals grew). The final ligand concentration should be 10-1000 times the dissociation constant (Kd), if known.[16] The final DMSO concentration should be kept as low as possible (typically <5%) to avoid damaging the crystals.

  • Soaking: Carefully transfer an apo-crystal into a drop of the soaking solution. Soaking times can range from a few minutes to several hours.[16]

  • Monitoring: Observe the crystal under a microscope during soaking for any signs of cracking or dissolution, which would indicate that the crystal lattice is not stable under these conditions.

Phase 3: Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. To minimize radiation damage, data is typically collected from cryo-cooled crystals at a synchrotron source.[2]

Protocol 5: Crystal Harvesting and Cryo-protection
  • Cryoprotectant Selection: A cryoprotectant is a substance that prevents the formation of damaging ice crystals when the crystal is flash-cooled in liquid nitrogen. Common cryoprotectants include glycerol, ethylene glycol, and low-molecular-weight polyethylene glycols. The cryoprotectant should be added to the mother liquor.

  • Crystal Harvesting: Using a small nylon loop, carefully scoop the crystal out of the crystallization drop.[16]

  • Cryo-protection: Briefly pass the crystal through the cryoprotectant solution. The soaking time should be minimized to prevent damage to the crystal.[16]

  • Flash-Cooling: Immediately plunge the crystal into liquid nitrogen to vitrify the solvent.

  • Storage and Transport: Store the cryo-cooled crystals in liquid nitrogen for transport to a synchrotron facility.

Data Collection at a Synchrotron

Synchrotron beamlines provide highly intense and tunable X-ray beams, which are essential for collecting high-quality diffraction data from protein crystals.[11] The crystal is mounted on a goniometer and rotated in the X-ray beam while a series of diffraction images are recorded on a detector.

Data Processing

The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This involves several computational steps:

  • Indexing: Determining the unit cell dimensions and crystal lattice symmetry.

  • Integration: Measuring the intensity of each reflection.

  • Scaling and Merging: Combining the data from multiple images and correcting for experimental variations.

The output of this process is a file containing a list of unique reflections and their corresponding intensities and standard uncertainties.

Data Quality Indicator Acceptable Range Significance
Resolution (Å) As low as possible (< 2.5 Å is good)The level of detail visible in the electron density map.
Completeness (%) > 95%The percentage of all possible reflections that were measured.
Rmerge < 10% in the lowest resolution shellA measure of the agreement between symmetry-related reflections.
I/σ(I) > 2.0 in the highest resolution shellThe signal-to-noise ratio of the reflection intensities.
CC(1/2) > 0.5 in the highest resolution shellThe correlation coefficient between two random halves of the dataset.

Phase 4: Structure Solution, Refinement, and Validation

The final stage is to convert the processed diffraction data into a three-dimensional atomic model.

structure_solution cluster_input Inputs cluster_process Process cluster_output Outputs & Validation data Diffraction Data (h, k, l, I, σI) mr Molecular Replacement (Determine initial phases) data->mr search_model Search Model (Apo-protein structure) search_model->mr refinement Iterative Refinement (Optimize model against data) mr->refinement model_building Manual Model Building (Fit ligand, water, etc.) refinement->model_building Cycle final_model Final Atomic Model (PDB file) refinement->final_model model_building->final_model validation Validation Metrics (Rwork, Rfree, Geometry)

Figure 2. The cycle of structure solution and refinement.

Phasing by Molecular Replacement (MR)

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. If a structure of a homologous protein is available, it can be used as a search model in molecular replacement to calculate initial estimates of the phases.

Model Building and Refinement
  • Initial Refinement: The search model is subjected to rigid-body and restrained refinement against the experimental data to improve its fit.

  • Electron Density Map Calculation: An initial electron density map is calculated using the experimental intensities and the phases from the refined model.

  • Ligand Fitting: A "difference" electron density map (Fo-Fc) is calculated, which should reveal positive density corresponding to the ligand if it is bound. The this compound molecule is then manually fitted into this density using molecular graphics software.[1]

  • Iterative Refinement: The model, now including the ligand, is subjected to further rounds of refinement. This process alternates between automated refinement and manual model building to correct errors and add water molecules.[18][19]

Structure Validation

Before deposition in the Protein Data Bank (PDB), the final model must be rigorously validated to ensure its quality and accuracy.[9][20][21][22]

Key Validation Metrics:

  • R-factors (Rwork and Rfree): These values measure the agreement between the observed diffraction data and the data calculated from the model. Rfree is calculated from a small subset of reflections that were not used in refinement and is a crucial indicator of overfitting.

  • Ramachandran Plot: This plot assesses the stereochemical quality of the protein backbone, identifying residues with unusual conformations.

  • Bond Lengths and Angles: The model's geometry should conform to standard chemical values.

  • Electron Density Fit: The model should be well-supported by the electron density map, especially for the ligand.[10][20]

Conclusion

Determining the X-ray crystal structure of a protein in complex with an inhibitor like this compound is a meticulous but powerful process. The resulting atomic model provides invaluable information for understanding the molecular basis of inhibition and for guiding the design of new, more effective therapeutic agents. Adherence to rigorous protocols and thorough validation at each stage are paramount to ensuring the scientific integrity and utility of the final structure.

References

  • Rupp, B. (2017). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Methods in Molecular Biology.
  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology.
  • Unknown. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
  • Rupp, B., & Deller, M. C. (2015). Models of protein-ligand crystal structures: trust, but verify. Journal of Computer-Aided Molecular Design.
  • McNae, I. W., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography.
  • SPT Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. SPT Labtech.
  • van Zundert, G. C. P., et al. (2021). Exploring ligand dynamics in protein crystal structures with ensemble refinement. Acta Crystallographica Section D: Structural Biology.
  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. Charles River Laboratories.
  • Martynowycz, M. W., et al. (2020). Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. eLife.
  • Creative Biostructure. (n.d.). Co-crystallization. Creative Biostructure.
  • Unknown. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. IUCr.
  • McNae, I. W., et al. (2007). Crystallization of protein–ligand complexes. INIS-IAEA.
  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.
  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins.
  • Davis, B., et al. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology.
  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.
  • Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. Molecules.
  • Palmer, R., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions.
  • Kuttner, Y. G., & Amaro, R. E. (2010). Preparation and refinement of model protein-ligand complexes. Methods in Molecular Biology.
  • Rupp, B. (2017). Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Request PDF.
  • BioXFEL 2021 Crystallization Workshop. (2021). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. YouTube.
  • Peak Proteins. (2024). X-Ray Crystallography. Peak Proteins.
  • Luft, J. R., et al. (2007). Crystallization to obtain protein-ligand complexes for structure-aided drug design. IUCr.
  • Li, Y., et al. (2016). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine. Benchchem.
  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.

Sources

Application Notes & Protocols: A Guide to Using 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in KRAS-G12C Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The KRAS-G12C Challenge and a New Chemical Scaffold

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As the most frequently mutated oncogene in human cancers, including a high prevalence in pancreatic, colorectal, and lung cancers, KRAS mutations are associated with poor prognosis and resistance to standard therapies.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways.[4][5] Oncogenic mutations, most commonly at codon 12, lock KRAS in its active state, leading to constitutive activation of downstream pro-survival and proliferative pathways like the MAPK and PI3K/mTOR cascades.[3][4]

A breakthrough came with the discovery that the specific G12C mutation (glycine-to-cysteine) introduces a unique, reactive cysteine residue.[4] This created an opportunity for a new class of covalent inhibitors that can bind irreversibly to this cysteine, trapping the KRAS-G12C protein in its inactive state.[1][2][6] This discovery has led to the development of clinically approved drugs and has reinvigorated the field.

Research has identified the tetrahydropyridopyrimidine core as a promising scaffold for developing potent and selective KRAS-G12C inhibitors.[1][7] This application note provides a comprehensive guide for researchers on the use of a representative molecule from this class, 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , in KRAS-G12C inhibition studies. We will detail the underlying biology, mechanism of action, and provide robust, field-tested protocols for its biochemical and cellular characterization.

The KRAS-G12C Signaling Pathway: A Central Hub for Oncogenesis

KRAS-G12C drives tumorigenesis by persistently activating downstream effector pathways. Understanding this network is critical for interpreting inhibitor efficacy.

  • The GTP/GDP Cycle: In normal cells, KRAS activation is tightly controlled. Upstream signals, often from receptor tyrosine kinases (RTKs), recruit guanine nucleotide exchange factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP, switching KRAS "ON".[3][8] The active state is terminated by GTPase-activating proteins (GAPs), which accelerate the hydrolysis of GTP back to GDP, turning KRAS "OFF".[3] The G12C mutation impairs this GAP-mediated hydrolysis, leading to an accumulation of active, GTP-bound KRAS.[3][5]

  • Downstream Effectors: Active KRAS-GTP primarily signals through two major pathways:

    • RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.[4][6]

    • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[4][8]

Constitutive signaling through these pathways underpins the oncogenic potential of KRAS-G12C.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS GTP/GDP Cycle cluster_downstream Downstream Effectors RTK RTK GEF GEF (e.g., SOS1) RTK->GEF Signal KRAS_GDP KRAS-G12C (Inactive-GDP) GEF->KRAS_GDP Activates KRAS_GTP KRAS-G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading GAP GAP (Impaired) KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The KRAS-G12C signaling pathway.

Mechanism of Action: Covalent Inhibition of the Switch-II Pocket

The tetrahydropyridopyrimidine scaffold is designed to function as a covalent, irreversible inhibitor. Its mechanism relies on the unique topology of the KRAS-G12C protein.

  • Targeting the Cysteine: These inhibitors possess an electrophilic "warhead" (commonly an acrylamide) that forms a permanent covalent bond with the thiol group of the Cys12 residue.[1][2]

  • Binding the Switch-II Pocket: The inhibitor binds to a previously unappreciated pocket adjacent to the Switch-II region of KRAS.[1][2] This binding event is crucial as it allosterically impairs the interaction of KRAS with its downstream effectors.

  • State-Dependent Inhibition: A key insight is that these inhibitors preferentially bind to the inactive, GDP-bound state of KRAS-G12C.[2][6] The protein must first undergo intrinsic GTP hydrolysis to return to the GDP state before the drug can bind. This traps KRAS-G12C in an "off" state, preventing its reactivation by GEFs.[6]

Inhibition_Mechanism cluster_cycle KRAS-G12C Cycle KRAS_GTP KRAS-G12C (Active-GTP) KRAS_GDP KRAS-G12C (Inactive-GDP) KRAS_GTP->KRAS_GDP Intrinsic GTP Hydrolysis Inhibitor 6-Methyl-5,6,7,8-tetra- hydropyrido[4,3-d]pyrimidine KRAS_GDP->Inhibitor Trapped Inhibitor-KRAS-G12C Complex (Permanently Inactive) Inhibitor->Trapped Covalent Bond to Cys12 Downstream Downstream Signaling (RAF/PI3K) Trapped->Downstream Blocked

Caption: Mechanism of covalent KRAS-G12C inhibition.

Compound Profile: this compound

This section outlines the key characteristics of the test compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Scaffold Class Tetrahydropyridopyrimidine
Hypothesized MOA Irreversible covalent inhibitor of KRAS-G12C
Target Binding Site Switch-II Pocket
Required Modification Must be derivatized with an electrophilic warhead (e.g., acrylamide) to achieve covalent binding.

Note: The core structure of this compound lacks a reactive group for covalent inhibition. For the following protocols, it is assumed this scaffold is appropriately functionalized with an electrophile, such as an acryloyl group, similar to established inhibitors of this class.[2]

Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization

A tiered approach, moving from direct biochemical assays to more complex cell-based systems, is essential for robustly characterizing a novel inhibitor.

Biochemical Assays: Confirming Direct Target Engagement

Causality: The primary goal of biochemical assays is to prove that the compound directly and selectively interacts with the intended target, KRAS-G12C, and to quantify the potency of this interaction, independent of cellular complexities like membrane permeability.

Protocol 1: Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP, functionally locking KRAS in the "off" state.[9][10]

  • Principle: Recombinant KRAS-G12C protein is incubated with the inhibitor. The addition of a GEF (SOS1) and a fluorescently-labeled GTP analog initiates the exchange reaction. The binding of fluorescent GTP to KRAS brings a donor and acceptor fluorophore into proximity, generating a FRET signal. An effective inhibitor will prevent this exchange, resulting in a low FRET signal.

  • Materials:

    • Recombinant human KRAS-G12C protein

    • Recombinant human SOS1 (catalytic domain)

    • Non-hydrolyzable fluorescent GTP analog (e.g., BODIPY-GTPγS)

    • Unlabeled GDP

    • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4)

    • 384-well, low-volume, non-binding plates

    • Test Inhibitor (serially diluted in DMSO)

  • Procedure:

    • Prepare a KRAS-G12C/GDP complex by incubating recombinant KRAS-G12C with a 10-fold molar excess of GDP for 30 minutes at room temperature.

    • In a 384-well plate, add 5 µL of the test inhibitor at various concentrations (e.g., 1 nM to 100 µM). Include DMSO-only wells as a negative control.

    • Add 5 µL of the KRAS-G12C/GDP complex to each well and incubate for 60 minutes at room temperature to allow for covalent binding.

    • Initiate the exchange reaction by adding 10 µL of a solution containing SOS1 and the fluorescent GTP analog.

    • Monitor the increase in TR-FRET signal over time using a compatible plate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the rates against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Evaluating Cellular Potency and Pathway Inhibition

Causality: Cell-based assays are the critical next step to validate that the inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and produce the desired biological effect—the shutdown of downstream oncogenic signaling.

Cell_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_readout Assay Readouts Seed Seed KRAS-G12C Cells (e.g., NCI-H358) in 96-well plates Treat Treat with serial dilutions of Inhibitor or DMSO (24-72 hours) Seed->Treat Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Lysis Cell Lysis Treat->Lysis Viability_IC50 Determine Viability IC50 Viability->Viability_IC50 Western Western Blot or HTRF Lysis->Western pERK_IC50 Determine p-ERK IC50 Western->pERK_IC50

Caption: General workflow for cellular characterization.

Protocol 2: p-ERK Inhibition Assay (Western Blot)

This assay provides direct evidence of target engagement by measuring the phosphorylation status of ERK, a key node in the MAPK pathway directly downstream of KRAS.[1][11]

  • Principle: KRAS-G12C mutant cells are treated with the inhibitor. A reduction in KRAS activity will lead to decreased phosphorylation of MEK and subsequently ERK. This change is quantified by immunoblotting with antibodies specific to phosphorylated ERK (p-ERK) and total ERK.

  • Materials:

    • KRAS-G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)[1]

    • Complete cell culture medium

    • Test Inhibitor

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-β-actin

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Procedure:

    • Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of inhibitor concentrations (e.g., 1 nM to 10 µM) for 2-4 hours. Include a DMSO vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

    • Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-p-ERK and anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK to confirm equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against inhibitor concentration to determine the IC₅₀ for pathway inhibition.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay assesses the downstream functional consequence of inhibiting KRAS-G12C signaling: the reduction of cancer cell proliferation and viability.[11]

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the number of non-viable cells.

  • Materials:

    • KRAS-G12C mutant cell line (e.g., MIA PaCa-2)

    • KRAS wild-type cell line (e.g., A549) for selectivity testing

    • White, opaque 96-well plates

    • CellTiter-Glo® Reagent

  • Procedure:

    • Seed cells (e.g., 2,000 cells/well) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the percentage of cell viability against the log of the inhibitor concentration to calculate the IC₅₀. Comparing the IC₅₀ in KRAS-G12C mutant vs. wild-type cells provides a measure of the inhibitor's selectivity.

In Vivo Efficacy: Conceptual Framework for Xenograft Studies

Causality: While in vitro data is essential, in vivo studies are required to determine if a compound has suitable pharmacokinetic properties (absorption, distribution, metabolism, excretion) to reach the tumor at effective concentrations and exert an anti-tumor effect in a complex biological system.[12][13]

  • Model: Subcutaneous xenograft models using human cancer cell lines like MIA PaCa-2 in immunodeficient mice are a standard starting point.[1]

  • Procedure Outline:

    • MIA PaCa-2 cells are injected subcutaneously into the flank of athymic nude mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • The test inhibitor is administered daily (e.g., via oral gavage or intraperitoneal injection) at one or more dose levels.[1]

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Key Endpoints:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume between treated and vehicle groups.

    • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing to measure p-ERK levels, confirming on-target pathway inhibition in vivo.[13]

Summary of Expected Assay Outcomes
Assay Type Key Metric
Nucleotide Exchange (Biochemical)IC₅₀ (nM range)
p-ERK Inhibition (Cellular)IC₅₀ (nM to low µM range)
Cell Viability (Cellular)IC₅₀ (nM to low µM range)
Xenograft Model (In Vivo)% TGI

Scientific Insights & Overcoming Challenges

  • Resistance Mechanisms: A primary challenge in the clinic is acquired resistance. One common mechanism is the feedback reactivation of the RAS-MAPK pathway through upstream RTKs, which can activate wild-type RAS isoforms (HRAS, NRAS) or increase the pool of GTP-bound KRAS-G12C, rendering it insensitive to GDP-state inhibitors.[5][6]

  • Combination Strategies: These resistance mechanisms provide a strong rationale for combination therapies. Co-targeting KRAS-G12C with inhibitors of upstream activators (e.g., SHP2, EGFR) or downstream effectors (e.g., MEK) has shown synergistic effects in preclinical models.[14][15] Researchers evaluating novel tetrahydropyridopyrimidine inhibitors should consider designing studies to test for such synergies.

  • Assay Troubleshooting:

    • Poor Cellular Potency: If a compound is potent in biochemical assays but weak in cellular assays, it may indicate poor membrane permeability or high efflux.

    • Inconsistent Western Blots: Ensure lysis buffers contain fresh phosphatase inhibitors to preserve protein phosphorylation states. Always normalize p-ERK to total ERK.

Conclusion

The this compound scaffold represents a valuable chemical series for the development of next-generation KRAS-G12C inhibitors. By employing the systematic, multi-tiered experimental approach detailed in these application notes—from biochemical target engagement to cellular pathway modulation and in vivo efficacy—researchers can robustly characterize novel compounds from this class. A thorough understanding of the underlying signaling pathways and potential resistance mechanisms is paramount for interpreting experimental data and strategically advancing the most promising candidates toward clinical development.

References

  • Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by... - ResearchGate. Available at: [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. Available at: [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - ResearchGate. Available at: [Link]

  • KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC - NIH. Available at: [Link]

  • KRAS G12C signaling, mechanisms of resistance, and strategies of... - ResearchGate. Available at: [Link]

  • KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC - NIH. Available at: [Link]

  • Lung cancer cells activate different signaling pathways in response to KRAS inhibitors. Available at: [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv. Available at: [Link]

  • Evaluation of KRAS G12C inhibitor responses in novel murine KRAS G12C lung cancer cell line models - PubMed. Available at: [Link]

  • KRAS Assay Services - Reaction Biology. Available at: [Link]

  • Abstract 1619: Characterising the in vivo response of lung tumors to KrasG12C inhibition. Available at: [Link]

  • Abstract 1271: In vitro and in vivo characterization of BI 1823911 - a novel KRAS G12C selective small molecule inhibitor - AACR Journals. Available at: [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - bioRxiv. Available at: [Link]

  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments. Available at: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed Central. Available at: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC - NIH. Available at: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF - ResearchGate. Available at: [Link]

  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridopyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource addresses common challenges in a practical Q&A format, focusing on the causality behind experimental choices to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning the synthesis of the this compound core. What are the most common and reliable synthetic routes I should consider?

Answer: The synthesis of the tetrahydropyrido[4,3-d]pyrimidine scaffold is well-established and typically revolves around the construction of the pyrimidine ring onto a pre-existing piperidone core. Two principal strategies have proven effective:

  • Condensation with Amidines: This is a classic and robust method. It involves the reaction of a β-ketoester derivative of N-methyl-4-piperidone with an appropriate amidine. For instance, reacting 1-methyl-3-carbethoxy-piperidone-(4) hydrochloride with acetamidine directly leads to the formation of the desired pyrimidine ring.[1] This approach is favored for its straightforward nature and use of readily available starting materials.

  • Nitrile/Thiocyanate Cyclization via Triflic Anhydride: A more modern and versatile one-pot method involves reacting an N-substituted-4-piperidone (like 1-benzylpiperidin-4-one) with a nitrile or thiocyanate in the presence of triflic anhydride (Tf₂O).[2][3][4] The triflic anhydride acts as a powerful activating agent for the nitrile, facilitating the cyclization. While the starting material would need to be N-methyl-4-piperidone for your specific target, the principle remains the same. This method offers flexibility in introducing various substituents onto the pyrimidine ring.

The choice of route often depends on the availability of starting materials, desired scale, and the specific analogues you may wish to create in the future. For the specific synthesis of the 6-methyl variant, the amidine condensation route is a very direct approach.

Q2: My yield is consistently low (<30%) when using the amidine condensation route with N-methyl-4-piperidone-3-carboxylate. What are the critical parameters I should investigate?

Answer: Low yield in this condensation reaction is a common issue that can almost always be traced back to a few critical factors. The reaction involves a delicate balance of nucleophilicity, electrophilicity, and reaction equilibria. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: This is the most overlooked yet critical factor. Impurities in the N-methyl-4-piperidone-3-carboxylate starting material, such as residual acid from its synthesis or hydrolysis products, can inhibit the reaction. Similarly, ensure the amidine salt (e.g., acetamidine hydrochloride) is dry and of high purity.[5]

  • Base Stoichiometry and Strength: The reaction requires a base to free the amidine from its salt and to catalyze the condensation. Sodium ethoxide or methoxide are commonly used.

    • Insufficient Base: If less than one equivalent of base (relative to the amidine salt) is used, the concentration of the reactive free amidine will be too low, stalling the reaction.

    • Excess Base: Too much strong base can promote side reactions, such as the self-condensation of the piperidone ketoester or its decomposition. We recommend starting with approximately 2.2 equivalents of sodium ethoxide in ethanol.

  • Reaction Temperature and Time: These reactions often require heating to overcome the activation energy for cyclization and subsequent dehydration.[5] Refluxing in ethanol is a standard condition. If you observe incomplete conversion by TLC or LC-MS, extending the reaction time from a few hours to overnight may be beneficial. However, prolonged heating can also lead to byproduct formation.

  • Water Content: The final step of the pyrimidine ring formation is a dehydration. The reaction must be run under anhydrous conditions. Ensure your solvent is dry and that moisture is excluded from the reaction vessel, as water can shift the equilibrium away from the desired product.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield (<30%) Observed purity Verify Purity of Starting Materials (Piperidone Ester, Amidine Salt) start->purity conditions Review Reaction Conditions purity->conditions base Is Base Stoichiometry Correct? (e.g., ~2.2 eq NaOEt) conditions->base anhydrous Are Conditions Strictly Anhydrous? base->anhydrous  Yes failure Yield Still Low Consider Alternative Route base->failure No Adjust Stoichiometry temp_time Optimize Temperature & Time anhydrous->temp_time  Yes anhydrous->failure No Dry Reagents/Solvent success Yield Improved temp_time->success

Troubleshooting workflow for low yield.
Q3: I am attempting the triflic anhydride route and observing multiple unidentified byproducts in my crude LC-MS. How can I suppress these side reactions?

Answer: The triflic anhydride (Tf₂O) mediated synthesis is potent but can be prone to side reactions if not controlled carefully. The high reactivity of Tf₂O and the intermediates formed are the primary cause.

  • Vilsmeier-Haack Type Byproducts: Triflic anhydride can react with the solvent if you are using DMF, forming a highly reactive Vilsmeier-type reagent. This can lead to formylation of your starting material or product. Solution: Switch to a non-reactive, aprotic solvent like dichloromethane (CH₂Cl₂) or dichloroethane (DCE).[2]

  • N-Dealkylation/Rearrangement: The Lewis acidic nature of triflic anhydride and related intermediates can sometimes promote unwanted reactions on the piperidine ring, especially at elevated temperatures.

  • Stoichiometry Control: The ratio of reactants is crucial. An excess of triflic anhydride can lead to the formation of undesired activated species. A typical protocol uses about 1.2 equivalents of Tf₂O and 2.4 equivalents of the nitrile relative to the piperidone.[2]

  • Temperature Management: This reaction is often exothermic upon addition of the triflic anhydride. It is critical to maintain a low temperature (e.g., 0 °C or below) during the addition of Tf₂O to control the initial activation step and prevent runaway side reactions. After the initial activation, the reaction can then be allowed to slowly warm to room temperature.

The key to this synthesis is slow, controlled activation at low temperatures in an inert solvent.

Data Summary & Protocols

Table 1: Comparison of Common Synthetic Routes
Route Key Starting Materials Key Reagents Typical Conditions Reported Yield Reference
Amidine CondensationN-methyl-4-piperidone-3-carboxylate, Acetamidine HClSodium Ethoxide (NaOEt)Reflux in EthanolModerate to Good (not specified)[1]
Nitrile Cyclization1-Benzylpiperidin-4-one, AcetonitrileTriflic Anhydride (Tf₂O)CH₂Cl₂, 24h, rt45-65%[2][3]
Multi-Step (Gewald)Piperidin-4-one, Ethyl cyanoacetateSulfur, Morpholine, Formamidine acetateMulti-step, various temps (reflux to 100°C)Moderate (not specified)[6]
Experimental Protocol: Amidine Condensation Route

This protocol is an archetypal procedure based on established chemical principles for forming the target molecule.[1]

Objective: To synthesize 2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol.

Materials:

  • 1-methyl-3-carbethoxy-piperidone-(4) hydrochloride

  • Acetamidine hydrochloride

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (2.2 equivalents) in small portions to anhydrous ethanol at 0 °C. Allow all the sodium to react completely before proceeding.

  • Amidine Formation: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature to form the free base.

  • Condensation: Add 1-methyl-3-carbethoxy-piperidone-(4) hydrochloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize carefully with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

G cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Condensation cluster_2 Step 3: Workup & Purification NaOEt Prepare NaOEt in EtOH Amidine Add Amidine HCl NaOEt->Amidine FreeBase Stir to form Free Base Amidine->FreeBase AddKetoester Add Piperidone Ketoester FreeBase->AddKetoester Reflux Reflux (4-12h) AddKetoester->Reflux Neutralize Neutralize to pH 7 Reflux->Neutralize Concentrate Concentrate in vacuo Neutralize->Concentrate Purify Recrystallize or Chromatograph Concentrate->Purify

Workflow for the Amidine Condensation synthesis.

References

  • Herrera, A., Martínez-Alvarez, R., Chioua, R., & Almy, J. (2006). A facile synthesis of new tetrahydropyrido[4,3-d]pyrimidine derivatives. Tetrahedron Letters, 47(31), 5463–5465. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available from: [Link]

  • ResearchGate. (2006). A Facile Synthesis of New Tetrahydropyrido[4,3-d]pyrimidine Derivatives. Available from: [Link]

  • PubMed. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Available from: [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Available from: [Link]

  • Google Patents. (n.d.). 4-hydroxy-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidine substitution products.

Sources

Technical Support Center: Enhancing the Solubility of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the solubility of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. These compounds, while promising, often present significant solubility challenges that can impede preclinical and clinical development.[1][2] This resource offers a structured approach to troubleshooting common solubility issues and answers frequently asked questions, grounded in established scientific principles and field-proven techniques.

Part 1: Troubleshooting Guide - From Precipitation to Clear Solution

This section addresses specific experimental roadblocks in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: I've synthesized a novel this compound derivative. It's highly soluble in DMSO, but upon dilution into my aqueous assay buffer, it immediately precipitates. What's happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution due to a dramatic shift in solvent polarity.[3] While your derivative is soluble in an aprotic solvent like DMSO, its intrinsic aqueous solubility is likely very low.[3] The sudden introduction to a predominantly aqueous environment supersaturates the solution, leading to rapid precipitation.[3]

Here’s a systematic approach to resolving this:

Step 1: Determine the Maximum Soluble Concentration. Before proceeding with other techniques, it's crucial to understand the solubility limit in your specific assay buffer.[3]

  • Protocol: Prepare a series of dilutions of your compound in the assay buffer. Visually inspect for precipitation or use light scattering to determine the highest concentration that remains in solution.

Step 2: Optimize the Co-solvent Concentration. A co-solvent system can increase the solubility of your compound by reducing the polarity of the aqueous medium.[4]

  • Protocol:

    • Prepare stock solutions of your compound in various water-miscible organic solvents such as ethanol, propylene glycol, or PEG 300.[5]

    • Titrate small amounts of these co-solvent stocks into your aqueous buffer, ensuring the final co-solvent concentration is compatible with your assay (typically ≤1-5%).

    • Determine the highest concentration of your compound that remains soluble at an acceptable final co-solvent concentration.

Step 3: Consider pH Adjustment. The tetrahydropyrido[4,3-d]pyrimidine scaffold contains basic nitrogen atoms, making its solubility highly pH-dependent.[6]

  • Causality: At a pH below the pKa of the basic nitrogens, the compound will be protonated, forming a more soluble salt form.[7][8]

  • Protocol:

    • Determine the pKa of your compound.

    • Systematically vary the pH of your assay buffer to be at least 1-2 units below the pKa.

    • Assess the solubility at each pH point. Be mindful that drastic pH changes can affect your biological assay.

Q2: My compound appears to be soluble during initial preparation, but I'm seeing inconsistent results in my cell-based assays, suggesting a solubility issue over time. What could be the cause?

A2: This points to a kinetic solubility problem, where the compound is initially in a supersaturated state but precipitates over the course of the experiment.[3] Several factors can contribute to this, including temperature fluctuations and interactions with components of the cell culture media.

Step 1: Evaluate the Impact of Serum. Proteins in fetal bovine serum (FBS) can sometimes bind to compounds and either enhance or decrease their apparent solubility.[3]

  • Protocol: Compare the solubility of your compound in serum-free versus serum-containing media over the time course of your experiment. If solubility is worse in the presence of serum, consider reducing the serum concentration if your assay permits.[3]

Step 2: Explore the Use of Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic regions and increasing their aqueous solubility.[9][10][11]

  • Mechanism: The formation of an inclusion complex prevents the drug molecules from self-aggregating and precipitating.[12]

  • Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity.[10]

    • Prepare solutions of your compound in the presence of varying concentrations of HP-β-CD.

    • Determine the optimal ratio of compound to cyclodextrin that maintains solubility without interfering with your assay.

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to form a more soluble salt.[7][8]Simple and cost-effective.[5]Potential for pH to interfere with the biological assay; risk of precipitation if the pH changes.[5]
Co-solvency Reduction of solvent polarity.[4]Can significantly increase solubility; simple to prepare.[4][5]Co-solvents can have toxic effects on cells; risk of precipitation upon dilution.[13]
Cyclodextrins Formation of inclusion complexes.[9][10]High solubilizing capacity; can improve stability.[10][12]Can be expensive; potential for interference with the assay.
Salt Formation Creation of a more soluble crystalline salt form.[7][8]Can dramatically improve solubility and dissolution rate; well-established method.[14]Requires an ionizable group on the molecule; not all salts have improved solubility.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the this compound scaffold that contribute to its poor solubility?

A1: The tetrahydropyrido[4,3-d]pyrimidine core is a relatively flat, rigid, and largely hydrophobic structure.[16] While the nitrogen atoms can participate in hydrogen bonding, the overall planarity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. The presence of multiple aromatic rings in many derivatives further increases lipophilicity, contributing to poor aqueous solubility.[17]

Q2: Is salt formation a viable strategy for this class of compounds?

A2: Absolutely. Given the presence of basic nitrogen atoms in the pyrimidine and pyridine rings, these compounds are excellent candidates for salt formation.[7][8] Forming a salt with a suitable acid (e.g., hydrochloride, mesylate, or tartrate) can significantly disrupt the crystal packing and introduce charged species that are more readily solvated by water, thereby increasing solubility.[18]

Protocol for Salt Screening:

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids with different pKa values.

  • Solvent System: Select a solvent system in which the free base has moderate solubility and the salt is likely to be less soluble (to facilitate crystallization).

  • Reaction: Dissolve the free base and the selected acid in the chosen solvent, often with gentle heating.

  • Crystallization: Allow the solution to cool slowly to promote the formation of crystalline salt.

  • Characterization: Analyze the resulting solid for its physicochemical properties, including solubility, dissolution rate, and stability.

Q3: Can I use a combination of techniques to improve solubility?

A3: Yes, a combination approach is often the most effective strategy. For example, you could use a co-solvent system in conjunction with pH adjustment.[4] This can have a synergistic effect, where the co-solvent helps to solvate the non-polar regions of the molecule while the acidic pH keeps the basic nitrogens protonated.[19] Similarly, a cyclodextrin formulation could be prepared in a buffered solution to ensure optimal performance.[19]

Part 3: Visualizations and Workflows

Workflow for Selecting a Solubility Enhancement Strategy

G start Start: Poorly Soluble This compound Derivative pka Determine pKa start->pka ionizable Is the compound ionizable? pka->ionizable salt_screen Perform Salt Screening ionizable->salt_screen Yes cosolvent Evaluate Co-solvent Systems ionizable->cosolvent No ph_adjust Optimize pH of Formulation salt_screen->ph_adjust combination Consider Combination Approaches ph_adjust->combination cyclodextrin Test Cyclodextrin Complexation cosolvent->cyclodextrin cyclodextrin->combination end Optimized Formulation combination->end

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

Mechanism of Cyclodextrin-Mediated Solubility Enhancement

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation drug Drug Molecule (Hydrophobic) complex Drug-Cyclodextrin Inclusion Complex (Enhanced Solubility) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Diagram illustrating the formation of a drug-cyclodextrin inclusion complex.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Applied Pharmaceutical Science, 2(4), 1-10.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(3), 136. Retrieved from [Link]

  • Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(21), 7545. Retrieved from [Link]

  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, M. A. D. S., da Silva, J. A., de Lima, M. C. A., & de Albuquerque, J. F. C. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4467. Retrieved from [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 103-109. Retrieved from [Link]

  • Popa, G., Uivarosi, V., & Sarbu, I. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(11), 2419. Retrieved from [Link]

  • Gómez-Pineda, A., Yáñez-Fernández, J., & Pérez-Sánchez, G. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(2), 353. Retrieved from [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Monfared, Y. K., Farac, R. H., & Vlase, L. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 96(3-4), 235-245. Retrieved from [Link]

  • Singh, A., & Kumar, R. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 218594. Retrieved from [Link]

  • PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International Journal of Pharmaceutics, 453(1), 323-333. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 357-366. Retrieved from [Link]

  • Kumar, R., & Gaikwad, J. (2018). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 4(2), 24-29. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • Shinde, G. V., Nighute, A. B., & Chhajed, S. S. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-49. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7793. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341231. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2019). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 24(17), 3097. Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128247. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][20]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • Krol, M., et al. (2019). Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 180, 483-497. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Off-Target Effects of Tetrahydropyridopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selectivity Landscape of Tetrahydropyridopyrimidine-Based Inhibitors

The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein kinases and other enzymes.[1][2] Its inherent ability to form key hydrogen bond interactions within ATP-binding pockets has led to the successful development of clinical candidates, notably in oncology.[1][3] However, this same feature contributes to the primary challenge in their experimental application: off-target activity. Due to the conserved nature of ATP-binding sites across the kinome, promiscuity can lead to ambiguous results, cellular toxicity, and misinterpretation of biological functions.[4][5][6]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and overcoming the off-target effects of tetrahydropyridopyrimidine-based inhibitors. Here, we synthesize field-proven insights and detailed experimental protocols to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with tetrahydropyridopyrimidine-based inhibitors?

A1: Off-target effects for this class of inhibitors, like many kinase inhibitors, can be broadly categorized as:

  • Kinase Family Cross-Reactivity: Inhibition of kinases with structurally similar ATP-binding pockets. For instance, an inhibitor designed for a specific tyrosine kinase may also inhibit other members of the same family or even serine/threonine kinases.[5][6]

  • Non-Kinase Off-Targets: Interaction with proteins that are not kinases but possess binding sites that can accommodate the tetrahydropyridopyrimidine scaffold. These can include enzymes like polymerases or other ATP-dependent proteins.[7][8]

  • Phenotypic Off-Targets: Cellular responses that are independent of the intended target's inhibition, such as unexpected cytotoxicity, changes in cell morphology, or activation of compensatory signaling pathways.[9]

Q2: My inhibitor is potent in a biochemical assay but weak in a cell-based assay. Is this an off-target issue?

A2: While it could be related to off-target effects causing confounding cellular responses, this discrepancy is often due to other factors such as:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • High Intracellular ATP Concentration: The high concentration of endogenous ATP (~1-10 mM) in cells can outcompete the inhibitor for binding to the target kinase, leading to a significant drop in apparent potency compared to biochemical assays, which are often run at lower ATP concentrations.[10]

  • Compound Instability: The inhibitor may be rapidly metabolized or degraded within the cellular environment.

Q3: How can I proactively design experiments to minimize the impact of off-target effects?

A3: A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Control: Employ an inhibitor with a different chemical scaffold that targets the same primary protein. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Perform Dose-Response and Time-Course Studies: A clear correlation between the concentration and time of inhibitor exposure and the extent of on-target inhibition and the resulting phenotype is crucial.

  • Genetic Validation: The gold standard for confirming on-target effects is to use genetic approaches like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the target protein. The inhibitor should have no effect in cells lacking the target.[9]

  • Rescue Experiments: In cells treated with the inhibitor, expressing a drug-resistant mutant of the target protein should rescue the observed phenotype.

Troubleshooting Guides

This section addresses specific experimental problems and provides a logical workflow for diagnosing and resolving them.

Guide 1: Unexpected or Inconsistent Phenotypic Observations

Problem: You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the primary target, or the results are highly variable between experiments.

Potential Causes:

  • Off-Target Inhibition: The inhibitor is acting on one or more unintended proteins, leading to the observed phenotype.

  • Activation of Compensatory Pathways: Inhibition of the primary target may trigger feedback loops or crosstalk that activates other signaling pathways, masking or altering the expected outcome.[5]

  • Compound-Specific Toxicity: The chemical matter of the inhibitor itself, independent of its target engagement, may be causing cellular stress or toxicity.

G cluster_B Action cluster_C Action cluster_D Action cluster_E Action A Problem: Unexpected/ Inconsistent Phenotype B Step 1: Confirm On-Target Engagement in Cells A->B C Step 2: Profile for Off-Targets B->C Target Engaged? D Step 3: Use Orthogonal Approaches C->D Off-Targets Identified? E Step 4: Analyze Downstream Signaling D->E Phenotype Confirmed? B_action Perform CETSA or NanoBRET to confirm inhibitor binds to the intended target in live cells. C_action Conduct Kinome Profiling (e.g., KiNativ, KINOMEscan) to identify unintended kinase targets. D_action Use a structurally unrelated inhibitor and/or CRISPR/Cas9 knockout of the primary target to validate the phenotype. E_action Use Western blotting or phospho-proteomics to investigate compensatory pathway activation.

Caption: Troubleshooting workflow for unexpected phenotypes.
Guide 2: High Background or False Positives in Biochemical Screens

Problem: In a biochemical kinase assay (e.g., radiometric, fluorescence-based), your tetrahydropyridopyrimidine inhibitor shows broad activity across many kinases or causes a high background signal, making it difficult to determine its true selectivity.

Potential Causes:

  • Compound Promiscuity: The inhibitor may genuinely be non-selective due to the conserved nature of the ATP-binding pocket.[4]

  • Assay Interference: The compound may interfere with the assay technology itself (e.g., light scattering or fluorescence quenching in optical assays, non-specific binding to beads).

  • Compound Aggregation: At higher concentrations, the inhibitor may form aggregates that non-specifically sequester and inhibit enzymes.

ProblemPotential CauseSuggested SolutionExpected Outcome
High Background Signal Assay Interference1. Run a counterscreen without the kinase enzyme to see if the compound alone affects the assay readout.2. Use a different assay platform with an orthogonal detection method (e.g., switch from a fluorescence-based to a radiometric assay).[11]Identification of assay artifacts and confirmation of true inhibitory activity.
Broad-Spectrum Inhibition Compound Promiscuity1. Perform a full dose-response analysis (e.g., 10-point curve) for all "hits" to determine their respective IC50 values.2. Compare the potency against the primary target versus the off-targets to calculate a selectivity index.[12]Quantitative measure of selectivity, distinguishing potent on-target inhibition from weaker off-target effects.
Inconsistent Inhibition at High Concentrations Compound Aggregation1. Measure the solubility of the compound in the assay buffer.2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.3. Visually inspect for precipitation at high concentrations.More consistent and reliable dose-response curves.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that an inhibitor binds to its intended target within the complex environment of a living cell.[13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells expressing the target protein

  • Tetrahydropyridopyrimidine-based inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR thermocycler or heating blocks

  • Western blot reagents (antibodies for target protein and loading control)

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in lysis buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, a shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.[16]

G A Treat Cells (Inhibitor vs. Vehicle) B Harvest & Aliquot A->B C Heat Shock (Temperature Gradient) B->C D Lyse & Centrifuge C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze by Western Blot E->F G Plot Melting Curve (Stabilization Shift?) F->G

Caption: CETSA experimental workflow.
Protocol 2: Kinome Profiling to Identify Off-Targets

Commercial services like KINOMEscan™ or in-house chemical proteomics approaches can provide a broad overview of the inhibitor's selectivity across the human kinome.[12][17][18][19] This is essential for identifying unintended targets.

General Principle (KINOMEscan example):

  • Assay Format: This is typically a competition binding assay. The inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of recombinant kinases (often >400).

  • Procedure: a. The tetrahydropyridopyrimidine inhibitor is incubated with a DNA-tagged kinase from the panel. b. An immobilized ligand is added to capture any kinase that is not bound by the test inhibitor. c. The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR of the DNA tag).

  • Data Output: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test inhibitor. A common cutoff for a "hit" is <35% or <10% of control at a given concentration (e.g., 1 µM).

  • Interpretation: The output provides a selectivity profile, highlighting which kinases are potently inhibited. These potential off-targets should then be validated in orthogonal biochemical and cellular assays.

References
  • Hall, J. A., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Jänne, P. A., et al. (2021). MRTX849, a Covalent KRAS G12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Martinez Molina, D., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Ge, M., et al. (2023). A Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science. [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Lino, C. A., et al. (2022). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Cell & Gene Therapy Insights. [Link]

  • Peters, J. U. (2013). Pharmacological promiscuity: dependence on compound properties and target specificity in a set of recent Roche compounds. ChemMedChem. [Link]

  • Greasley, S. E., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • D'Arcy, B., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

  • Baskin, L. (2017). A workflow for CRISPR Cas9 high throughput arrayed screening with synthetic crRNA. YouTube. [Link]

  • Axelsson, H., et al. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE. [Link]

  • An, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. [Link]

  • Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. [Link]

  • Ventura, J. J., & Nebreda, A. R. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. [Link]

  • Engel, M., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology. [Link]

  • Berginski, M. E., et al. (2021). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. Cell Reports Methods. [Link]

  • CD Genomics. (2024). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Elkins, J. M., et al. (2016). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm. [Link]

  • Brehmer, D., & Scheel, J. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Cancers. [Link]

  • Al-awar, R., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology. [Link]

  • Meyder, A., et al. (2023). Promiscuity in drug discovery on the verge of the structural revolution: recent advances and future chances. Expert Opinion on Drug Discovery. [Link]

  • Ge, M., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • Wang, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Hallin, J., et al. (2019). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Berginski, M. E., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Wani, A., et al. (2022). Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity. Frontiers in Cellular and Infection Microbiology. [Link]

  • Brown, D. G., et al. (2020). Promiscuity of in Vitro Secondary Pharmacology Assays and Implications for Lead Optimization Strategies. Journal of Medicinal Chemistry. [Link]

  • Hu, Y., & Bajorath, J. (2015). Assay and target promiscuity. F1000Research. [Link]

  • Ciceri, F., et al. (2009). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. The EMBO Journal. [Link]

  • Traxlmayr, M. W., et al. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology. [Link]

Sources

Technical Support Center: Strategies to Increase the Selectivity of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with the 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. This versatile heterocyclic core is a cornerstone for developing inhibitors against various targets, including kinases and G-protein coupled receptors (GPCRs).[1][2] However, achieving high target selectivity is a common and critical challenge in the drug development process. Poor selectivity can lead to off-target effects, toxicity, and a complicated experimental analysis.[3][4]

This guide is structured as a series of troubleshooting questions and answers to directly address the challenges you may encounter in your laboratory. We will explore the causality behind experimental choices, providing actionable strategies grounded in established medicinal chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My lead this compound analog is potent but hits multiple kinases in a screening panel. What is my first step to improve selectivity?

A1: Initial Assessment and Strategy

Experiencing broad activity, or promiscuity, is a common starting point, especially with scaffolds that target ATP-binding sites, which are highly conserved across the kinome.[3] Your first step is to systematically diagnose the problem before attempting synthetic modifications.

1. Comprehensive Target Profiling: Confirm the initial screening results with a broad, quantitative kinome scan (e.g., using a panel of >400 kinases). This provides a detailed map of your compound's "off-target" landscape and helps prioritize which interactions to eliminate. Technologies that allow for rapid evaluation of kinase inhibitor selectivity are crucial for this step.[3][4]

2. Computational Analysis (In Silico Triage): Before synthesizing new analogs, leverage computational tools to understand the structural basis of the observed polypharmacology.[5]

  • Homology Modeling & Docking: If crystal structures are unavailable, build homology models of your primary target and key off-targets. Dock your lead compound into the active sites of each. This can reveal subtle but crucial differences in the binding pockets.[5]

  • Binding Site Signature Analysis: Utilize computational methods that compare the physicochemical properties of amino acid residues in the binding sites of your target versus off-targets.[6] This can predict cross-reactivity and guide modifications to exploit differences.[7][8]

3. Identify Key Scaffold Regions for Modification: Analyze the docking poses. The tetrahydropyrido[4,3-d]pyrimidine core likely makes essential hydrogen bonds in the hinge region of a kinase's ATP pocket. The substituents branching off this core are your primary tools for achieving selectivity. Based on known synthesis routes, the most accessible points for modification are typically positions 2, 4, and 7 of the core structure.[1][9]

Below is a workflow to guide your initial strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Development cluster_2 Phase 3: Iteration A Initial Hit: Potent, Poor Selectivity B Quantitative Kinome Profiling (>400 kinases) A->B C Computational Docking (Target vs. Off-Targets) B->C Identify key off-targets D Analyze Binding Pockets: Identify Key Differences (e.g., Gatekeeper residue) C->D E Prioritize Modifications on Scaffold D->E F Synthesize Focused Library E->F G Screen Analogs for Potency & Selectivity H Refined SAR Model G->H H->E Iterate Design

Caption: Workflow for addressing poor initial selectivity.

Q2: How can I apply Structure-Activity Relationship (SAR) principles to the tetrahydropyrido[4,3-d]pyrimidine scaffold to rationally design more selective analogs?

A2: Leveraging Scaffold "Hotspots" for Selectivity

A systematic SAR study is the core of your selectivity enhancement campaign. The key is to make focused, deliberate changes to specific parts of the molecule and correlate those changes with shifts in activity against your target and off-targets.

The diagram below highlights the key positions on the core scaffold that are often synthetically accessible and influential for modulating selectivity.

SAR_Points cluster_nodes Scaffold R1 Position 2: Hinge Binding & Solvent Front R2 Position 4: Selectivity Pocket & Gatekeeper R3 Position 7: Vector to Solvent & Physicochemical Props p1 p1->R1 p2 p2->R2 p3 p3->R3

Caption: Key modifiable positions for SAR on the scaffold.

Strategy 1: Target the Gatekeeper Residue (Position 4) The "gatekeeper" residue is a critical amino acid that controls access to a hydrophobic pocket near the ATP-binding site. Its size varies across the kinome.

  • Rationale: If your target kinase has a small gatekeeper (e.g., glycine, alanine, threonine), you can install a bulky substituent at position 4 of your scaffold. This will create a steric clash with kinases that have a large gatekeeper (e.g., methionine, phenylalanine), preventing your compound from binding to them.[3] This is a highly effective strategy for gaining selectivity.[3]

  • Example Modification: Replace a small group at position 4 with a bulky group like a tert-butylphenyl or a naphthyl moiety. One study on pyrido[2,3-d]pyrimidines found that replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl group at a similar position dramatically increased selectivity for the FGFr kinase.[10]

Strategy 2: Exploit the Solvent-Exposed Region (Positions 2 and 7) Substituents pointing towards the solvent-exposed region of the active site can be modified to improve physicochemical properties and add selective interactions.

  • Rationale: The N-H and N atoms in the pyrimidine ring are often crucial for "hinge-binding" interactions that anchor the molecule. Modifications at position 2 or on the tetrahydropyridine nitrogen (position 7) can introduce vectors that interact with unique residues at the mouth of the ATP pocket or improve properties like solubility.

  • Example Modification: Introduce polar, flexible chains (e.g., morpholinoethyl groups) at position 7. This can improve solubility and potentially form additional hydrogen bonds with surface residues not present in off-target kinases.[11]

Strategy 3: Covalent Targeting (Requires Specific Off-Target Residues) This is an advanced strategy that can lead to very high potency and selectivity.

  • Rationale: If an off-target kinase possesses a non-conserved cysteine residue near the binding pocket, you can append a weak electrophile (like an acrylamide) to your scaffold. This allows your compound to form an irreversible covalent bond with that specific off-target, effectively locking it in place.[4] This strategy drastically increases both potency and selectivity.[3]

  • Example Modification: Add a group like -NH-CO-CH=CH2 to a substituent at position 4, oriented towards the unique cysteine. This requires careful structural analysis to ensure correct positioning.

Hypothetical SAR Data Table

CompoundR2 Substituent (Position 4)R7 Substituent (Position 7)Target Kinase IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity (A/Target)
Lead (1a) -Cl-CH315301002x
Analog (2a) -CF3-CH312451503.75x
Analog (2b) -Phenyl-CH3502500300050x
Analog (2c) -tert-Butyl-CH345>10,000>10,000>222x
Analog (2d) -Phenyl-(CH2)2-Morpholine403200450080x

This table illustrates how introducing a bulky phenyl group (2b) at R2 dramatically improves selectivity by disfavoring binding to off-targets. Further optimization with a morpholine tail (2d) maintains good selectivity while potentially improving pharmacokinetic properties.

Q3: My analog is highly selective but demonstrates unexpected cellular toxicity. How can I identify and address potential non-kinase off-targets?

A3: Looking Beyond the Kinome

Even with high kinase selectivity, your compound can interact with other protein families, leading to toxicity. The this compound scaffold has been successfully developed for non-kinase targets like the GPCR Smoothened, demonstrating its potential for broader bioactivity.[12][13]

1. Target-Agnostic Off-Target Identification:

  • Chemical Proteomics: Techniques like thermal proteome profiling (TPP) or affinity-based pulldowns can identify direct protein binders of your compound in an unbiased manner within a cellular lysate.

  • Phenotypic Screening: Screen your compound against a panel of cell lines with different genetic backgrounds. A unique pattern of sensitivity might suggest an off-target effect related to a specific pathway.

2. Computational Off-Target Prediction:

  • Inverse Docking/Pharmacophore Screening: Screen your compound's structure against a database of all known protein structures (not just kinases). This can predict potential binding to entirely different protein classes.[14] Several computational tools exist for predicting off-target effects based on structural similarity.[14][15]

3. Designing Out Off-Target Effects: Once a problematic off-target is identified, use comparative structural analysis.

  • Identify Negative Design Elements: Find features on your molecule that are critical for binding to the off-target but not your primary target.

  • Steric Blockade or Charge Repulsion: Modify your compound to introduce a steric clash or an unfavorable electrostatic interaction with the off-target's binding site, while preserving the favorable interactions with your desired target.

Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol provides a generalized workflow for assessing the selectivity of an inhibitor.

Objective: To determine the IC50 values of a test compound against the target kinase and a panel of off-target kinases.

Materials:

  • Purified recombinant kinases

  • Substrate peptide specific to each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Methodology:

  • Compound Dilution: Prepare a serial dilution of your test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound to each well. Add 20 µL of a master mix containing the kinase and its specific substrate peptide in kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding 25 µL of reaction buffer containing [γ-³³P]ATP and non-radioactive ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose filter plate.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References
  • Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Johnson, T. W. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Ciancetta, A., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Wang, T., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Gentile, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]

  • Egwuatu, E. C., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Molecules. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Johnson, T. W. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. [Link]

  • Lu, W., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]

  • Lu, W., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Lu, W., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Temple University Libraries. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2023). Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. [Link]

  • Li, J., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. [Link]

  • Fares, M., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. [Link]

  • Trawick, M. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]

  • Park, H., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • Jin, G., et al. (2023). AgainstOTE: A generative pretrain-tune framework for de novo molecular generation against off-target effects. The Innovation. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Workman, P., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • de la Monte, S. M., et al. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. medRxiv. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. [Link]

  • Staff, C. M. N. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

Sources

Technical Support Center: Addressing Metabolic Instability of Tetrahydropyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Tetrahydropyridopyrimidine Scaffold

The tetrahydropyridopyrimidine scaffold is a privileged structure in modern medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid conformation and ability to form key hydrogen bond interactions make it an excellent starting point for potent and selective therapeutics. However, researchers frequently encounter a significant hurdle: high in vivo clearance driven by metabolic instability. Rapid metabolism leads to poor pharmacokinetic profiles, reduced bioavailability, and short half-lives, ultimately limiting the therapeutic potential of promising compounds.[1]

This guide is designed to serve as a technical resource for researchers facing these challenges. It provides a structured approach to diagnosing, troubleshooting, and resolving issues of metabolic instability associated with this important chemical class. We will move from understanding the fundamental metabolic pathways to practical, step-by-step protocols for identifying and mitigating these liabilities.

Section 1: Understanding the "Why" - Common Metabolic Liabilities

The first step in addressing metabolic instability is to recognize the specific chemical motifs within the tetrahydropyridopyrimidine core and its substituents that are susceptible to enzymatic degradation. These "metabolic soft spots" are the primary targets for drug-metabolizing enzymes.[2]

Key metabolic reactions to consider include:

  • Oxidative Metabolism (Phase I): Primarily mediated by Cytochrome P450 (CYP) enzymes located in the liver and other tissues.[3][4] Common oxidative pathways for N-heterocycles include:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to an aromatic ring substituent.

    • N-Dealkylation: Removal of an alkyl group attached to a nitrogen atom.

    • Aliphatic Hydroxylation: Oxidation of a C-H bond on an alkyl chain.

  • Aldehyde Oxidase (AO) Metabolism: A cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocycles.[5][6] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[6][7][8]

  • Conjugative Metabolism (Phase II): Enzymes such as UDP-glucuronosyltransferases (UGTs) add polar moieties (e.g., glucuronic acid) to the molecule, often after an initial Phase I oxidation, to facilitate excretion.[9]

The diagram below highlights potential sites on a generic tetrahydropyridopyrimidine structure that are frequently targeted by these enzymes.

Caption: Potential metabolic "hotspots" on a tetrahydropyridopyrimidine scaffold.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the development of tetrahydropyridopyrimidine compounds.

Q1: My compound shows high clearance in vivo, but was stable in my plasma stability assay. What's the likely cause?

A: This is a classic scenario pointing towards hepatic (liver) metabolism as the primary clearance mechanism. Plasma contains esterases and amidases but lacks the significant enzymatic machinery found in the liver, such as cytochrome P450s (CYPs) and aldehyde oxidase (AO).[1][3][10] Your next step should be to evaluate the compound's stability in liver-based in vitro systems like liver microsomes or hepatocytes.[1][4]

Q2: How do I choose between using liver microsomes and hepatocytes for my initial stability screen?

A: The choice depends on the metabolic pathways you want to investigate.

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I (CYP, FMO) and some Phase II (UGT) enzymes are located.[4][9] They are cost-effective and excellent for identifying CYP-mediated metabolic liabilities.[1] However, they lack cytosolic enzymes like Aldehyde Oxidase (AO) and sulfotransferases (SULTs).[6]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[1][10] If you suspect non-CYP pathways (like AO) or want to assess the interplay between Phase I and Phase II metabolism, hepatocytes are the superior choice.[11][12][13] A significant difference in stability between microsomes and hepatocytes often points to the involvement of cytosolic enzymes.[12][13]

Q3: My compound is very stable in human liver microsomes (HLM), but shows rapid clearance in rats in vivo. Why the discrepancy?

A: This strongly suggests significant species differences in metabolism. The expression levels and substrate specificities of metabolic enzymes, particularly CYPs and AO, can vary dramatically between species.[14] For example, dogs lack a functional AOX1 gene, making them a poor model if AO is the primary human clearance pathway.[6] It is crucial to run metabolic stability assays using microsomes or hepatocytes from the same species used for your in vivo pharmacokinetic (PK) studies to build a reliable in vitro-in vivo correlation (IVIVE).[14][15]

Q4: What are the most common strategies to block a metabolic "soft spot" once it's identified?

A: This is a core task of medicinal chemistry optimization. The goal is to modify the molecule at the site of metabolism without losing target potency. Common strategies include:

  • Deuterium Substitution: Replacing a C-H bond at the metabolic site with a C-D bond (deuterium). The C-D bond is stronger and is cleaved more slowly by enzymes, a phenomenon known as the "kinetic isotope effect."[16]

  • Steric Hindrance: Introducing a bulky group near the metabolic hotspot to physically block the enzyme's access to the site.

  • Electronic Modification: Modifying the electronic properties of the molecule to make the soft spot less susceptible to oxidation. For example, replacing an electron-rich phenyl ring with a more electron-deficient pyridine ring can increase resistance to CYP-mediated oxidation.[17][18] This is a common "scaffold-hopping" strategy.[18]

Section 3: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps & Solutions
High variability in microsomal stability assay results between experiments. 1. Inconsistent microsome activity (batch-to-batch variation).2. Degradation of NADPH cofactor.3. Compound instability in the assay buffer.1. Qualify New Microsome Lots: Always run a set of standard compounds (e.g., testosterone, verapamil) with known metabolic rates to ensure the activity of a new batch is consistent with previous ones.2. Use Fresh NADPH: Prepare NADPH solutions immediately before use and keep them on ice. Never freeze-thaw NADPH solutions repeatedly.3. Run a "Minus-Cofactor" Control: Incubate your compound with microsomes without adding NADPH.[9] Significant compound loss in this control points to chemical instability or degradation by non-NADPH-dependent enzymes.
Compound is rapidly cleared in vivo, but stable in both microsomes and hepatocytes. 1. Rapid non-hepatic clearance: Metabolism may be occurring in other tissues like the intestine, kidney, or lung.[3][10]2. Active transport and rapid excretion: The compound might be rapidly cleared from the body by transporters in the liver or kidney without being metabolized.3. Instability in blood/plasma: Possible hydrolysis by plasma esterases or other enzymes.1. Test Extrahepatic Stability: Conduct stability assays using S9 fractions or microsomes from other tissues (e.g., intestine, kidney).2. Evaluate Transporter Interactions: Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to assess if the compound is a substrate for efflux transporters like P-gp.[12][19]3. Perform a Plasma Stability Assay: Incubate the compound in plasma from the relevant species and monitor its disappearance over time.[20][21][22]
Difficulty identifying metabolites using LC-MS/MS. 1. Low metabolite concentration. 2. Ion suppression from the biological matrix. 3. Formation of unstable or reactive metabolites. 1. Increase Incubation Scale: Use a higher concentration of your compound and a larger volume of microsomes/hepatocytes to generate more metabolites.2. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components before LC-MS analysis.[23][24]3. Use Trapping Agents: If you suspect the formation of reactive metabolites (e.g., quinones, iminium ions), include a nucleophilic trapping agent like glutathione (GSH) or N-acetylcysteine (NAC) in the incubation.[17][25] The resulting adducts are often more stable and easier to detect.

Section 4: Key Experimental Protocols

Here are step-by-step protocols for foundational experiments in metabolic stability assessment.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay determines the rate of disappearance of a compound when incubated with liver microsomes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[26][27]

Materials:

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with Internal Standard (for reaction termination)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the test compound and controls by diluting the 10 mM stock to an intermediate concentration in buffer. The final substrate concentration in the incubation is typically 1 µM.[9]

  • Incubation Setup: In a 96-well plate, add phosphate buffer. Add the liver microsomes (final concentration 0.5 mg/mL).[9] Add the test compound or control compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an analytical internal standard.[9] The "0 minute" sample is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[28]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: CYP Reaction Phenotyping

This experiment identifies which specific CYP isozymes are responsible for metabolizing your compound.[29][30][31]

Method A: Recombinant CYP Enzymes (rCYPs) This is the most direct approach.[31]

  • Setup: Incubate the test compound (1 µM) separately with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[31][32]

  • Procedure: Follow the general microsomal stability protocol (Protocol 1), but replace the pooled microsomes with the specific rCYP preparation.

  • Analysis: Measure the rate of disappearance of the parent compound for each isozyme. The isozymes that show the highest rate of metabolism are the primary contributors to its clearance.[32]

Method B: Chemical Inhibition with Human Liver Microsomes (HLM) This method uses specific chemical inhibitors to block the activity of individual CYP isozymes within a complete HLM system.[29][30]

  • Setup: Prepare multiple incubations of your compound with HLM as described in Protocol 1.

  • Inhibitor Addition: To each incubation (except for the control), add a specific CYP inhibitor (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).

  • Procedure: Pre-incubate the microsomes and inhibitor for 10-15 minutes before adding the test compound and initiating with NADPH.

  • Analysis: Compare the rate of metabolism in the presence of each inhibitor to the control incubation (no inhibitor). A significant reduction in metabolism in the presence of a specific inhibitor indicates that the corresponding CYP isozyme plays a major role.[33]

Section 5: Data Interpretation & Strategic Decision Making

Effective data interpretation is crucial for guiding the next steps in your drug discovery program.

Table 1: Interpreting In Vitro Stability Data
ParameterLow StabilityModerate StabilityHigh StabilityImplication for In Vivo PK
Microsomal t½ (min) < 15 min15 - 60 min> 60 minA short half-life suggests rapid hepatic clearance and likely a short in vivo half-life.[26]
Intrinsic Clearance (CLint, µL/min/mg) > 10020 - 100< 20High CLint values are predictive of high in vivo hepatic clearance, leading to poor bioavailability.[9][26]
Workflow for Addressing Metabolic Instability

The following diagram outlines a logical workflow for diagnosing and solving metabolic instability issues.

Metabolic_Stability_Workflow Start Compound Shows High In Vivo Clearance Step1 Run In Vitro Stability Assays (Microsomes & Hepatocytes) Start->Step1 Decision1 Is Compound Stable in Microsomes but Unstable in Hepatocytes? Step1->Decision1 Pathway_AO Investigate Non-CYP Pathways (e.g., Aldehyde Oxidase) Decision1->Pathway_AO Yes Step2 Perform Metabolite ID (LC-MS/MS) Decision1->Step2 No (Unstable in Both) Pathway_AO->Step2 Decision2 Metabolic Hotspot(s) Identified? Step2->Decision2 Step3 Medicinal Chemistry: Block Metabolic Site (Deuteration, Steric/Electronic Mods) Decision2->Step3 Yes No_Metabolites Re-evaluate Hypothesis: Consider Transporter-Mediated Clearance or Extrahepatic Metabolism Decision2->No_Metabolites No Step4 Synthesize New Analogs Step3->Step4 Step5 Re-evaluate In Vitro Stability & In Vivo PK Step4->Step5 End Optimized Compound Profile Step5->End

Sources

Technical Support Center: Troubleshooting Cell-Based Assays with 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing small molecule inhibitors based on the 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful application of these compounds in your cell-based assays. The principles and protocols discussed here are broadly applicable to small molecule inhibitors, with a particular focus on those targeting protein kinases, a common application for this chemical series.

The this compound core is a key structural feature of a class of potent kinase inhibitors. A well-characterized analog, LDC000067, is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a crucial regulator of transcriptional elongation, making its inhibitors valuable tools in cancer research and other fields.[4] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes, ultimately inducing apoptosis in cancer cells.[4][5] This guide will use the context of a putative CDK9 inhibitor to address common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound-based inhibitors.

Q1: What is the expected mechanism of action for my this compound compound?

A1: While the precise target depends on the specific substitutions on the core scaffold, compounds from this family are frequently potent ATP-competitive kinase inhibitors.[3] For example, LDC000067, an analog of this compound, selectively inhibits CDK9.[1][2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcriptional elongation.[4] Therefore, inhibition of CDK9 is expected to decrease RNAPII Serine 2 phosphorylation, leading to a reduction in the mRNA levels of short-lived transcripts, including key survival proteins like Mcl-1 and Myc, ultimately triggering apoptosis in sensitive cell lines.[5]

Q2: I am not observing any effect of the compound in my cell-based assay. What are the common initial reasons for this?

A2: A lack of an observable effect from a small molecule inhibitor can stem from several factors, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.[6]

  • Compound Integrity and Solubility: The compound may have degraded, or more commonly, it may not be sufficiently soluble in your assay medium at the tested concentration.[6] Precipitation of the compound will drastically lower its effective concentration.

  • Experimental Protocol: Issues such as incorrect timing of treatment, inappropriate concentrations, or problems with overall cell health can mask the compound's effect.[6]

  • Biological Context: The target (e.g., CDK9) may not be a critical dependency in your specific cell model, or the downstream signaling pathway you are monitoring may be inactive or compensated for by other mechanisms.[6]

Q3: What are the typical working concentrations for this class of inhibitors in cell-based assays?

A3: The optimal working concentration is highly dependent on the specific compound and the cell line being used. For potent kinase inhibitors, biochemical IC50 values are often in the nanomolar range, while cell-based IC50 values for effects like proliferation inhibition are typically in the sub-micromolar to low micromolar range.[5][7] For instance, some CDK9 inhibitors show cellular IC50 values below 100 nM.[5] It is crucial to perform a dose-response experiment, typically ranging from 10 nM to 10 µM, to determine the optimal concentration for your specific assay and cell type.[7] Using concentrations above 10 µM increases the risk of off-target effects.[7]

Q4: How should I prepare and store my stock solutions of this compound?

A4: Most small molecule inhibitors are best dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] To maintain compound integrity, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C, protected from light and moisture. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.[6]

II. Troubleshooting Guide: In-depth Problem Solving

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: No or Low Potency in Cellular Assays

You have performed a dose-response experiment, but the compound shows little to no effect on cell viability, proliferation, or a specific downstream marker, even at concentrations up to 10 µM.

Step 1: Verify Compound Solubility and Stability

Poor aqueous solubility is a frequent cause of inactivity for small molecule inhibitors.[6]

Protocol: Visual Solubility Assessment

  • Prepare the highest concentration of the inhibitor you plan to use in your assay buffer or cell culture medium.

  • Add the corresponding volume of your DMSO stock solution to the aqueous buffer.

  • Vortex the solution gently.

  • Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.[6]

  • If precipitation is observed: Your working concentration is too high. You may need to lower the concentration range or explore alternative formulation strategies, though this is often complex for standard cell culture experiments.

Step 2: Confirm Target Engagement

It is critical to determine if the inhibitor is reaching and binding to its intended target within the cell.[6]

Workflow: Assessing Target Engagement

cluster_0 Troubleshooting Low Potency A Start: No/Low Activity Observed B Step 1: Check Compound Solubility in Assay Medium A->B C Precipitate Observed? B->C D Yes C->D E No C->E F Action: Lower Working Concentration Range D->F G Step 2: Assess Target Engagement E->G H Western Blot for Phospho-Substrate G->H I CETSA (Cellular Thermal Shift Assay) G->I J Reporter Assay G->J K Target Engaged? H->K I->K J->K L Yes K->L M No K->M N Action: Re-evaluate Cell Model or Downstream Readout L->N O Action: Check Cell Permeability or Compound Integrity M->O

Caption: Workflow for troubleshooting low inhibitor potency.

Protocol: Western Blot for CDK9 Target Engagement

If your compound targets CDK9, a direct way to measure target engagement is to assess the phosphorylation status of its downstream substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (pSer2-RNAPII).[5]

  • Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with a range of inhibitor concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for a short duration (e.g., 2-6 hours). Include a DMSO vehicle control.

  • Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against pSer2-RNAPII and total RNAPII (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A potent CDK9 inhibitor should show a dose-dependent decrease in the pSer2-RNAPII signal, while the total RNAPII signal remains unchanged.[5] If you do not see a reduction in pSer2 phosphorylation, it suggests a problem with target engagement, which could be due to poor cell permeability or compound degradation.

Step 3: Evaluate the Biological System

If you have confirmed target engagement but still do not observe the expected phenotype (e.g., apoptosis or cell death), the issue may lie with the biological model.

  • Cell Line Dependency: Not all cell lines are equally dependent on CDK9 for survival. Consider testing your inhibitor in a panel of cell lines, including those known to be sensitive to transcriptional inhibitors.

  • Assay Endpoint and Timing: The timing of your assay is crucial. For example, apoptosis induction by a CDK9 inhibitor may take 24-72 hours to become apparent. Ensure your assay duration is appropriate to capture the expected biological event.

Problem 2: Unexpected Cellular Toxicity or Off-Target Effects

The inhibitor shows potent activity but at concentrations that also induce unexpected phenotypes or widespread cell death that does not align with the known mechanism of the target.

Step 1: Assess Selectivity

The tetrahydropyrido[4,3-d]pyrimidine scaffold can be adapted to inhibit various kinases.[8][9][10] Therefore, it's crucial to consider and mitigate potential off-target effects.[11]

Strategies to Evaluate Off-Target Effects:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of another well-characterized inhibitor for the same target but from a different chemical class.[11] A similar phenotype strengthens the evidence for on-target activity.

  • Genetic Validation: The gold standard for validating an inhibitor's on-target effect is to compare the phenotype with that of a genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR/Cas9) of the target protein.[11]

  • Kinase Profiling: If resources permit, screen your compound against a broad panel of kinases to empirically determine its selectivity profile.

Step 2: Control for Compound-Specific Artifacts

Some compounds can interfere with assay readouts or induce cellular stress through non-specific mechanisms.

  • Assay Interference: Test your compound in a cell-free version of your assay if possible (e.g., a luminescence or fluorescence-based assay) to rule out direct interference with the detection chemistry.

  • General Cytotoxicity: Assess general cytotoxicity markers, such as membrane integrity (e.g., LDH release assay), in parallel with your primary endpoint to distinguish targeted apoptosis from non-specific necrosis.

Signaling Pathway: CDK9 Inhibition and Apoptosis Induction

cluster_1 CDK9-Mediated Transcription and Inhibition Inhibitor 6-Methyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine (CDK9 Inhibitor) CDK9 CDK9/Cyclin T1 (P-TEFb) Inhibitor->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Ser2 pRNAPII pSer2-RNAPII Transcription Transcriptional Elongation pRNAPII->Transcription mRNA mRNA (e.g., Mcl-1, Myc) Transcription->mRNA Protein Anti-apoptotic & Pro-survival Proteins mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis Inhibits

Caption: Mechanism of apoptosis induction by CDK9 inhibition.

III. Data Summary and Key Parameters

For successful experimental design, it is helpful to have a summary of key parameters for this class of compounds.

ParameterRecommended Value/RangeRationale & Reference
Stock Solution 10 mM in 100% DMSOStandard practice for small molecule inhibitors to ensure solubility and minimize solvent effects in the final assay.[6]
Storage -20°C or -80°C, aliquotedPrevents degradation from repeated freeze-thaw cycles.[6]
Cellular Assay Conc. 10 nM - 10 µM (dose-response)Potency in cellular assays is typically lower than in biochemical assays; this range covers typical IC50 values while avoiding high concentrations prone to off-target effects.[7]
Final DMSO Conc. < 0.5% (v/v)Minimizes solvent-induced cellular stress and artifacts.[6]
Target Engagement Assay Western blot for pSer2-RNAPIIA direct and reliable method to confirm the inhibition of CDK9 activity in cells.[5]
Phenotypic Assay Duration 24 - 72 hoursSufficient time for the downstream effects of transcriptional inhibition (e.g., protein depletion, apoptosis) to manifest.

IV. Conclusion

The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. By approaching your cell-based assays systematically and being mindful of common pitfalls such as compound solubility, target engagement, and potential off-target effects, you can generate robust and reliable data. This guide provides a framework for troubleshooting common issues, enabling you to effectively utilize these powerful research tools.

References

  • Li, B., & Wang, S. (2022). CDK9 inhibitors in cancer research. RSC Medicinal Chemistry, 13(9), 1037-1051. Available from: [Link]

  • Alsfouk, A. A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5394.
  • Al-Sanea, M. M., et al. (2023). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org.
  • Olson, C. M., et al. (2009). Abstract #3314: Discovery and characterization of selective CDK9 small molecule inhibitors in preclinical tumor models. Cancer Research, 69(9 Supplement), 3314. Available from: [Link]

  • Alsfouk, A. A., et al. (2023). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry, 11, 1285912.
  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 12345.
  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. Available from: [Link]

  • Wang, Y., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(7), 1545-1557. Available from: [Link]

  • Liu, X., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(6), 833-837. Available from: [Link]

  • Albert, R., et al. (2012). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology, 166(3), 941-954. Available from: [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 4773. Available from: [Link]

  • Chen, Y., et al. (2024). LDC000067, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo. Virology Journal, 21(1), 22. Available from: [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry.
  • Zhang, L., et al. (2023). 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR-26b-5p by targeting CDK8. Oncology Letters, 25(6), 225. Available from: [Link]

  • Li, J., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 123.
  • Tuchman, M., et al. (1988). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. The Journal of Clinical Investigation, 81(2), 425-430. Available from: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11095-11112. Available from: [Link]

Sources

Optimizing dosage and administration for in vivo studies of tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with tetrahydropyrimidine (THPM) compounds in in vivo models. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide practical, field-proven insights to help you navigate the complexities of experimental design, from formulation to data interpretation. As Senior Application Scientists, our goal is to explain not just the "how" but the critical "why" behind each step, ensuring your studies are built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when planning to use a novel tetrahydropyrimidine compound in vivo.

Q1: What are tetrahydropyrimidines and what are their common in vivo applications?

A: Tetrahydropyrimidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms. This chemical scaffold is found in a wide range of biologically active molecules.[1][2] In vivo, they are investigated for numerous therapeutic applications, including:

  • Anthelmintic Agents: Compounds like Pyrantel and Morantel are used to treat gastrointestinal nematode infections in veterinary medicine.[3][4]

  • Anticancer Agents: Novel THPM derivatives are frequently explored for their cytotoxic effects against various tumor cell lines, with some progressing to animal models of cancer.[5][6]

  • Antimicrobial Agents: The THPM structure serves as a basis for developing new antibacterial and antifungal compounds.[7][8]

  • Anti-inflammatory and Protectant Agents: A notable example is Ectoine, a natural osmoprotectant that stabilizes biomembranes and is studied for conditions like inflammatory bowel disease (IBD) and dry eye disease.[9][10][11]

  • Enzyme Inhibitors: Specific derivatives have been designed to target enzymes like dihydrofolate reductase (DHFR) or to act as selective alpha(1A) receptor antagonists for conditions such as benign prostatic hyperplasia.[7][12]

Q2: My tetrahydropyrimidine is poorly soluble in water. How can I formulate it for in vivo administration?

A: This is the most common hurdle for this class of compounds. Low aqueous solubility directly impacts bioavailability and can lead to inconsistent results.[13][14] Direct administration of a poorly dissolved compound is unreliable. Here are the recommended strategies, starting with the simplest:

  • Co-Solvent Systems: This is often the first approach. A common strategy is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle (e.g., saline, PBS, or a solution containing polyethylene glycol (PEG) or Tween 80).

    • Causality: The organic solvent solubilizes the hydrophobic compound, while the aqueous vehicle makes it injectable. Surfactants like Tween 80 help keep the compound in suspension/solution upon dilution.

    • Critical Note: The final concentration of the organic solvent (especially DMSO) must be kept low (typically <10% for i.p. and <5% for i.v.) to avoid vehicle-induced toxicity. Always run a vehicle-only control group.

  • Aqueous Suspensions: If the compound is not soluble even with co-solvents, a homogenous suspension can be prepared for oral (p.o.) or intraperitoneal (i.p.) administration. This involves using a suspending agent.

    • Common Vehicles: 0.5% - 1% carboxymethyl cellulose (CMC) or 0.5% methylcellulose in water are standard.

    • Causality: These agents increase the viscosity of the vehicle, preventing the compound particles from settling quickly and ensuring a more uniform dose is administered. The compound should be micronized (ground to a fine powder) for best results.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility. The partition coefficient, a key factor in drug absorption, is highly influenced by pH.[15]

    • Causality: Converting the compound to its salt form by moving the pH away from its isoelectric point increases its polarity and, therefore, its aqueous solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.

    • Causality: The hydrophobic THPM molecule can be encapsulated within the cyclodextrin's core, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Experimental Protocol: Preparation of a Formulation using a Co-Solvent System

Objective: To prepare a 1 mg/mL solution of a poorly soluble tetrahydropyrimidine for intraperitoneal (i.p.) injection.

Materials:

  • Tetrahydropyrimidine (THPM) compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG 400 (Polyethylene glycol 400)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the required amount of THPM. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Initial Solubilization: Add 0.5 mL (5% of the final volume) of DMSO to the THPM powder. Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be observed.

  • Add Surfactant/Co-Solvent: To the DMSO solution, add 1.0 mL of PEG 400 (10% of final volume) and 0.5 mL of Tween 80 (5% of final volume). Mix thoroughly.

  • Final Dilution: Slowly add sterile saline to the mixture while vortexing, bringing the final volume to 10 mL. This step is critical; adding the aqueous phase too quickly can cause the compound to precipitate.

  • Final Check: The final formulation should be a clear solution or a very fine, stable micro-suspension. Visually inspect for any precipitation before drawing into a syringe.

  • Vehicle Control: Prepare a vehicle control solution containing the same concentrations of DMSO, PEG 400, and Tween 80 in saline, but without the THPM compound. This is essential for differentiating compound toxicity from vehicle effects.

Q3: What is a reasonable starting dose for my in vivo study, and what administration route should I choose?

A: There is no single answer, as the optimal dose and route are highly dependent on the specific THPM derivative, the animal model, and the disease context. The choice of route can dramatically alter efficacy and toxicity.[16]

Determining a Starting Dose:

If no prior in vivo data exists, a dose-range finding (DRF) or maximum tolerated dose (MTD) study is essential. However, you can estimate a starting range based on literature for similar compounds or in vitro data.

Compound Class/ExampleApplicationAnimal ModelEffective Dose RangeRouteCitation
Pyrantel Pamoate AnthelminticDogs5 - 10 mg/kgOral[17][18]
Ectoine Anti-inflammatoryRats30 - 300 mg/kg/dayOral[9]
Experimental THPM HepatoprotectiveRats5 - 20 mg/kgOral[5]
3,4,5,6-tetrahydrouridine (as prodrug) CD InhibitorMice150 mg/kgOral / IV[19]

Choosing an Administration Route:

  • Oral (p.o.): Preferred for convenience and clinical relevance. However, it exposes the compound to the harsh GI environment and first-pass metabolism in the liver, which can significantly reduce bioavailability.[19]

  • Intraperitoneal (i.p.): Bypasses the GI tract and first-pass metabolism, often leading to higher systemic exposure than oral dosing. It's a common route in preclinical studies but can cause local irritation or peritonitis.

  • Intravenous (i.v.): Provides 100% bioavailability by definition, as the compound is delivered directly into the systemic circulation.[20] It's ideal for pharmacokinetic studies but can be technically challenging and may lead to rapid clearance.

  • Subcutaneous (s.c.): Allows for slower absorption compared to i.p. or i.v., potentially providing a more sustained exposure profile. This route is often well-tolerated.[21][22]

Section 2: Troubleshooting Guide

This section tackles specific issues you may encounter during your experiments.

Q: My THPM compound shows potent activity in vitro but has little to no effect in vivo. What's wrong?

A: This is a classic drug development challenge, often stemming from poor pharmacokinetics (PK) or pharmacodynamics (PD). The compound may not be reaching its target in sufficient concentrations or for a long enough duration.

Troubleshooting Workflow for Poor In Vivo Efficacy:

Below is a systematic workflow to diagnose the issue.

G start Poor In Vivo Efficacy Observed formulation Step 1: Verify Formulation Is the compound fully dissolved/suspended? Is it stable in the vehicle? start->formulation pk_study Step 2: Assess Exposure (Pharmacokinetics) Does the compound reach systemic circulation? formulation->pk_study  Formulation OK   bioavailability Low Bioavailability Detected pk_study->bioavailability  No/Low Exposure   target Step 3: Confirm Target Engagement Is the compound reaching the target tissue? Is it binding the target protein in vivo? pk_study->target  Sufficient Exposure   solubility Investigate Solubility/ Permeability Issues (e.g., Caco-2 Assay) bioavailability->solubility metabolism Investigate First-Pass Metabolism (e.g., Microsome Stability Assay) bioavailability->metabolism conclusion Optimize Formulation, Dose, or Resynthesize Analog solubility->conclusion metabolism->conclusion dose Step 4: Re-evaluate Dose & Schedule Is the dose high enough? Is the frequency appropriate for the half-life? target->dose  No Target Engagement   dose->conclusion

Caption: A workflow for troubleshooting poor in vivo efficacy.

Explanation of Key Steps:

  • Verify Formulation: Before every experiment, visually inspect your formulation. If it's a suspension, ensure it is vigorously vortexed before dosing each animal to prevent settling. An inconsistent formulation is a major source of variability.

  • Assess Exposure (PK Study): A pilot pharmacokinetic study is invaluable. Administer a single dose of the compound and collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analysis by LC-MS/MS will reveal the compound's concentration over time (AUC), its peak concentration (Cmax), and its half-life (t½). If the AUC is negligible after oral dosing, you have a bioavailability problem.[23]

  • Investigate Low Bioavailability: If PK analysis confirms poor bioavailability, the cause is likely one of the following:

    • Poor Absorption: The compound may be too insoluble or unable to pass through the intestinal wall. An in vitro Caco-2 permeability assay can assess this.

    • High First-Pass Metabolism: The compound is absorbed but rapidly metabolized by enzymes in the gut wall or liver (like CYP450s) before reaching systemic circulation.[24]

    • Efflux Transporters: The compound may be actively pumped back into the gut lumen by transporters like P-glycoprotein (P-gp).[24]

  • Confirm Target Engagement: If the compound shows good systemic exposure but no efficacy, it may not be reaching the target tissue or binding its molecular target. This requires more advanced techniques like measuring compound levels in the target tissue or using a biomarker to confirm target modulation.

Q: I'm observing unexpected toxicity (e.g., weight loss, lethargy) in my animals. How can I troubleshoot this?

A: Toxicity can arise from the compound itself, the vehicle, or the administration procedure. A systematic dose-escalation study is the standard method to identify a safe and tolerable dose.

Experimental Protocol: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose of a tetrahydropyrimidine compound in mice. The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, persistent clinical signs of toxicity.

Animals: Naive mice (e.g., C57BL/6), 8-10 weeks old, n=3-5 per group.

Step-by-Step Methodology:

  • Select Dose Levels: Choose 3-5 dose levels based on literature or in vitro cytotoxicity data. A wide range is recommended (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Administration: Administer the compound daily for 5-7 days via the intended route of administration.

  • Daily Monitoring: Record the following for each animal daily:

    • Body Weight: This is the most sensitive indicator of systemic toxicity.

    • Clinical Signs: Observe for signs such as hunched posture, ruffled fur, lethargy, ataxia, or tremors. Use a scoring system for consistency.

    • Food/Water Intake: Note any significant changes.

  • Data Analysis: Plot the mean body weight change for each group over time.

  • Determine MTD: Identify the highest dose that does not induce severe clinical signs or body weight loss exceeding 20%. This dose can be used as the upper limit for subsequent efficacy studies.

Visualizing the DRF Protocol:

cluster_0 Phase 1: Dosing cluster_1 Phase 2: Monitoring cluster_2 Phase 3: Analysis start Select Dose Levels (e.g., 10, 30, 100 mg/kg) + Vehicle Control administer Administer Compound (Daily for 5-7 days) start->administer monitor Daily Monitoring: - Body Weight - Clinical Signs Score - General Observations administer->monitor analyze Plot % Body Weight Change vs. Time for each group monitor->analyze decision Identify Highest Dose with: - <20% Weight Loss - No Severe Clinical Signs analyze->decision mtd Maximum Tolerated Dose (MTD) Determined decision->mtd

Caption: Flowchart of a typical dose-range finding study.

Troubleshooting Toxicity:

  • Vehicle Toxicity: If the vehicle control group shows weight loss or other signs, the formulation is toxic. The concentration of organic solvents (e.g., DMSO) may be too high, or the vehicle itself may be irritating.

  • Route-Specific Toxicity: An i.p. injection may cause localized inflammation (peritonitis), while an oral gavage might cause GI distress. Consider alternative, less invasive routes like s.c. administration or formulation in drinking water.[21][25]

  • Acute vs. Chronic Toxicity: If toxicity appears after several doses, it indicates compound accumulation or cumulative target-related toxicity. Consider reducing the dosing frequency (e.g., every other day) based on the compound's half-life.

By approaching your in vivo studies with a clear understanding of the potential challenges related to formulation, dosage, and pharmacokinetics, you can design more robust experiments, generate more reliable data, and accelerate the development of promising tetrahydropyrimidine-based therapeutics.

References

  • TETRAHYDROPYRIMIDINES (Veterinary—Oral-Local). (n.d.). Plumb's Veterinary Drugs.
  • Abdel-Aziz, H., et al. (2013). Novel effects of ectoine, a bacteria-derived natural tetrahydropyrimidine, in experimental colitis. PubMed.
  • WO2005016357A1 - Improved anthelmintic formulations. (n.d.).
  • Ahmad, S., et al. (2000). In vitro and in vivo evaluation of dihydropyrimidinone C-5 amides as potent and selective alpha(1A)
  • Beumer, J. H., et al. (2010). Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU)
  • Chen, Y., et al. (2024).
  • Costantino, L., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
  • El-Kimary, E. I., et al. (2024).
  • Janković, N., et al. (2024).
  • Singh, T., et al. (n.d.).
  • Nare, B., et al. (n.d.). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC - NIH.
  • Reinemeyer, C. R. (n.d.). Formulations and Clinical Uses of Pyrimidine Compounds in Domestic Animals.
  • Miljković, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH.
  • Liu, Y., et al. (2024). Efficient Biosynthesis of Ectoine in Recombinant Escherichia coli by Biobrick Method. MDPI.
  • Abdel-Aziz, S. A., et al. (n.d.). Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. PubMed.
  • Al-Ostoot, F. H., et al. (n.d.). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. PMC - NIH.
  • Chen, C., et al. (n.d.). Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production. PubMed Central.
  • Wolansky, M. J., et al. (n.d.). Influence of dosing volume on the neurotoxicity of bifenthrin. ScienceDirect.
  • Abel, L. J., et al. (1980).
  • The Pharmacokinetic Profile and Bioavailability of Tetrahydropiperine: A Technical Guide. (n.d.). Benchchem.
  • Miljković, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
  • Administration of Analgesia in R
  • Janković, N., et al. (2024). Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. PubMed.
  • Lam, J., et al. (n.d.).
  • Corwin, R. M., et al. (n.d.).
  • de Oliveira, A. C. C., et al. (n.d.). Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. NIH.
  • Richardson, V. C. G. (2008). Rodents: therapeutics. BSAVA Library.
  • Rodent Anesthetics and Analgesics. (n.d.). University of Arizona.
  • Clark, J. N., et al. (1991). Evaluation of a beef-based chewable formulation of pyrantel pamoate against induced and natural infections of hookworms and ascarids in dogs. PubMed.
  • Miljković, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.

Sources

Technical Support Center: Navigating the Challenges of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to reduce the toxicity of these compounds while maintaining or enhancing their therapeutic efficacy.

Introduction: The Promise and Perils of a Privileged Scaffold

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent kinase inhibitors and other therapeutic agents.[1] However, as with many small molecule inhibitors, off-target effects and metabolic liabilities can lead to undesirable toxicity, creating significant hurdles in preclinical and clinical development. This guide will walk you through the common causes of toxicity associated with this chemical series and provide actionable strategies to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the development of this compound derivatives.

Q1: My lead compound shows potent efficacy but also significant cytotoxicity in preliminary screens. What are the likely causes?

A1: High cytotoxicity with this scaffold often stems from two primary sources:

  • Off-Target Kinase Inhibition: The tetrahydropyrido[4,3-d]pyrimidine core is a versatile kinase binder.[2][3] While it may be highly potent against your primary target, it can also inhibit other kinases that are crucial for normal cell function, leading to toxicity. For instance, inhibition of kinases like those in the JNK family has been observed with similar scaffolds.[4] Differences in kinase selectivity are a key factor in the varying safety profiles of kinase inhibitors.[5]

  • Metabolism to Reactive Intermediates: The metabolic fate of your compound can significantly influence its toxicity. Phase I metabolism, often mediated by cytochrome P450 (CYP) enzymes, can introduce functional groups that may be further metabolized to reactive species.[6] These reactive metabolites can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.

Q2: How can I determine if off-target kinase activity is the source of the observed toxicity?

A2: A systematic approach to kinase selectivity profiling is essential. We recommend a tiered strategy:

  • Initial Broad Panel Screening: Screen your compound at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., >300 kinases). This will provide a general overview of its selectivity.

  • IC50 Determination for Hits: For any kinases that show significant inhibition (e.g., >50% at the screening concentration), perform dose-response experiments to determine the IC50 values. This will quantify the potency of your compound against these off-targets.

  • Cellular Target Engagement Assays: For critical off-targets identified, confirm their engagement in a cellular context using techniques like NanoBRET or cellular thermal shift assays (CETSA). This is crucial as in vitro potency does not always translate directly to cellular activity.

Q3: What are the most common metabolic liabilities associated with the this compound scaffold?

A3: Based on the chemistry of this and related nitrogen-containing heterocycles, you should be vigilant for the following metabolic transformations:

  • Oxidation of the Pyridine and Pyrimidine Rings: CYP-mediated oxidation can occur on the electron-rich aromatic rings, potentially leading to the formation of N-oxides or hydroxylated metabolites.[7]

  • Metabolism of the Methyl Group: The methyl group is a potential site for oxidation to a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid. These transformations can alter the compound's properties and potentially introduce new biological activities or liabilities.

  • Phase II Conjugation: The introduction of hydroxyl groups through Phase I metabolism can create sites for Phase II conjugation reactions, such as glucuronidation or sulfation, which generally lead to more water-soluble and readily excretable metabolites.

Q4: My compound has poor aqueous solubility. How can I formulate it for in vitro assays to get reliable data?

A4: Poor solubility is a common challenge with kinase inhibitors.[8] For in vitro assays, it is critical to ensure your compound is fully dissolved to obtain accurate results. Here are some strategies:

  • Primary Stock Solution in 100% DMSO: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions in DMSO: Perform serial dilutions of your stock solution in 100% DMSO.

  • Final Dilution into Assay Buffer: For the final assay concentration, dilute the DMSO stock into the aqueous assay buffer. It is crucial to keep the final DMSO concentration in the assay low (typically ≤ 1%) to avoid solvent-induced artifacts.

  • Use of Pluronic F-127: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the final dilution can help maintain solubility.

Part 2: Troubleshooting Guides

This section provides practical guidance for overcoming common experimental hurdles.

Troubleshooting High Background in Kinase Selectivity Assays

High background signals can obscure genuine inhibition and lead to false negatives. Here’s how to troubleshoot this issue:

Symptom Potential Cause Troubleshooting Steps
High signal in "no enzyme" control wells Autophosphorylation of the substrate or non-specific binding of the detection antibody.1. Run a control without the substrate to check for enzyme autophosphorylation. 2. Optimize the concentration of the detection antibody to minimize non-specific binding.[9] 3. Ensure thorough washing steps between antibody incubations.
High signal across the entire plate, including inhibitor-treated wells Assay components are interfering with the detection method (e.g., compound fluorescence).1. Run a control plate with your compound in the absence of the kinase to assess for compound interference. 2. If using a fluorescence-based assay, check the emission spectrum of your compound. 3. Consider switching to a different assay format (e.g., radiometric vs. fluorescence).
Variable background across the plate Inconsistent pipetting or plate reader issues.1. Ensure proper mixing of all reagents. 2. Calibrate and validate your liquid handling instrumentation. 3. Check the plate reader's lamp and filters for any issues.
Troubleshooting Unexpected In Vitro Metabolism Results

Interpreting metabolic stability data can be complex. Here are some common scenarios and how to address them:

Symptom Potential Cause Troubleshooting Steps
Compound appears highly stable in microsomes but has high clearance in vivo. Metabolism is primarily mediated by non-CYP enzymes or Phase II enzymes not present in microsomes.1. Repeat the metabolic stability assay using hepatocytes, which contain a broader range of metabolic enzymes. 2. Investigate the role of specific enzyme families (e.g., UGTs, SULTs) using recombinant enzymes.
Multiple unknown metabolite peaks are observed in LC-MS analysis. The compound is undergoing extensive metabolism.1. Use high-resolution mass spectrometry to obtain accurate mass data for the metabolites to aid in structural elucidation. 2. Perform metabolite identification studies using techniques like NMR. 3. Synthesize suspected major metabolites and test them for activity and toxicity.
High variability in metabolic stability between different batches of microsomes or hepatocytes. Inherent biological variability in the enzyme content and activity of the liver tissue source.1. Use pooled human liver microsomes or hepatocytes from a reputable supplier to average out individual variations. 2. Always run a positive control compound with known metabolic properties to ensure the assay is performing as expected.

Part 3: Experimental Protocols and Methodologies

To empower your research, we provide detailed, step-by-step protocols for key experiments in toxicity reduction.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of your compound against a panel of kinases.

Objective: To identify off-target kinases inhibited by a this compound derivative.

Materials:

  • Test compound

  • Kinase panel (commercial service or in-house)

  • Appropriate kinase buffers, substrates, and ATP

  • Detection reagents (e.g., phosphospecific antibodies, radioactive ATP)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction: a. In a 384-well plate, add the appropriate kinase buffer. b. Add the test compound at various concentrations. c. Add the kinase enzyme and allow it to pre-incubate with the compound for a defined period (e.g., 15 minutes at room temperature). d. Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes

This protocol describes how to determine the in vitro metabolic stability of your compound.

Objective: To assess the susceptibility of a this compound derivative to metabolism by human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the test compound (at a final concentration of, for example, 1 µM) and HLMs in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Part 4: Visualizing Key Concepts and Workflows

To further clarify complex processes, we have included diagrams generated using Graphviz.

Diagram 1: General Strategy for Toxicity Reduction

This workflow illustrates a systematic approach to identifying and mitigating toxicity.

Toxicity_Reduction_Workflow A Initial Hit Compound (Potent but Toxic) B Toxicity Assessment (Cytotoxicity, Genotoxicity) A->B C Mechanism of Toxicity Investigation B->C D Off-Target Profiling (Kinase Panel) C->D E Metabolic Stability & Metabolite ID C->E F Structural Modification (SAR) D->F E->F G Improve Selectivity F->G H Block Metabolic Hotspots F->H I Optimized Lead Compound (Potent and Less Toxic) G->I H->I

Caption: A workflow for reducing compound toxicity.

Diagram 2: Predictive Metabolic Pathway

This diagram shows a predictive metabolic pathway for this compound derivatives.

Metabolic_Pathway Parent This compound Derivative M1 N-Oxidation (Pyridyl or Pyrimidyl Nitrogen) Parent->M1 CYP-mediated M2 Hydroxylation of Methyl Group Parent->M2 CYP-mediated M3 Aromatic Hydroxylation (on substituents) Parent->M3 CYP-mediated M5 Glucuronidation/Sulfation (of hydroxylated metabolites) M1->M5 UGTs/SULTs M4 Further Oxidation of M2 (Aldehyde, Carboxylic Acid) M2->M4 ADH/ALDH M2->M5 UGTs/SULTs M3->M5 UGTs/SULTs

Caption: A predictive metabolic map for the scaffold.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Probe Development Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. (2023). MDPI.
  • Patient perspectives on treatment-related toxicities and therapeutic drug monitoring with tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer. (2024). Therapeutic Advances in Medical Oncology.
  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. (2019). Bioorganic & Medicinal Chemistry Letters.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021).
  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2021). Pharmaceutics.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023). ACS Chemical Neuroscience.
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery.
  • The challenge of selecting protein kinase assays for lead discovery optimization. (2008). Expert Opinion on Drug Discovery.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). (2018). Journal of Medicinal Chemistry.
  • Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. (n.d.). MDPI.
  • Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. (2019). Chemical Research in Toxicology.
  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). Molecules.
  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. (2017). ACS Chemical Neuroscience.
  • Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical Kv11.1 (hERG) inhibitors. (2017). Acta Pharmacologica Sinica.
  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (2020). Molecules.
  • hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias. (2020). Chemical Research in Toxicology.
  • Pyrimidine Metabolism. (n.d.). SMPDB.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. (2023). Research Journal of Pharmacy and Technology.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
  • How to deal with high background in ELISA. (n.d.). Abcam.
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules.

  • CYP metabolism & inhibition assays. (2021). YouTube.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • Managing Toxicities of Tyrosine Kinase Inhibitors (TKI) in CML - Drs. Onyee Chan & Fadi Haddad. (2024). YouTube.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2021). Current Organic Synthesis.
  • Unraveling the Role of hERG Channels in Drug Safety. (n.d.).
  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2023). European Journal of Medicinal Chemistry.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (2000). Journal of Medicinal Chemistry.
  • Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer. (2021). Cancers.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2021). Frontiers in Chemistry.
  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. (2023).
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers in Chemistry.
  • Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions. (2011). Xenobiotica.
  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. (2018). Bioorganic & Medicinal Chemistry.
  • 1,4,5,6,7,8‑Hexahydropyrido[4,3‑d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR‑26b‑5p by targeting CDK8. (2021). Oncology Letters.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Technical Support Center: Optimizing the Bioavailability of Tetrahydropyridopyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyridopyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents, including kinase inhibitors.[1][2][3] However, like many nitrogen-rich heterocyclic compounds, derivatives of this scaffold can present significant challenges in achieving optimal oral bioavailability.[4] Poor aqueous solubility, limited membrane permeability, and susceptibility to rapid metabolism are common hurdles that can impede the translation of a promising lead compound into a viable clinical candidate.[5][6]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and address bioavailability issues encountered during the development of tetrahydropyridopyrimidine-based compounds. The content is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale to empower informed decision-making in your drug discovery programs.

Part 1: Troubleshooting & FAQs

This section addresses common questions and issues that arise during the optimization of tetrahydropyridopyrimidine derivatives for improved bioavailability.

Q1: My tetrahydropyridopyrimidine derivative shows high potency in biochemical assays but has poor cellular activity. What could be the issue?

A1: This discrepancy often points to poor membrane permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. Compounds that deviate significantly from Lipinski's Rule of Five may exhibit poor permeability.[7][8][9]

    • In Vitro Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[10] If passive permeability is low, consider a Caco-2 permeability assay to investigate the potential for active transport or efflux.[11][12][13]

    • Structural Modifications: Consider introducing lipophilic groups to increase membrane partitioning or modifying hydrogen bond donors/acceptors to reduce PSA. However, be mindful of the potential for increased metabolic liability with added lipophilicity.

Q2: My compound has good permeability in the Caco-2 assay, but in vivo studies show low oral bioavailability. What should I investigate next?

A2: If permeability is not the limiting factor, poor aqueous solubility or extensive first-pass metabolism are the likely culprits.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in relevant physiological buffers (e.g., pH 1.2, 6.8, and 7.4).[14][15]

    • Metabolic Stability Studies: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the compound's intrinsic clearance.[16][17] Identify the major metabolites to understand the metabolic pathways involved.

    • Formulation Strategies: For compounds with low solubility, consider enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve dissolution and absorption.[18][19][20]

    • Prodrug Approach: If rapid metabolism is the issue, a prodrug strategy can be employed to mask the metabolically labile site.[21][22][23]

Q3: The efflux ratio in my Caco-2 assay is high (>2). What does this indicate and how can I address it?

A3: A high efflux ratio suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the intestinal cells, limiting its absorption.[13]

  • Troubleshooting Steps:

    • Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[12][24] A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

    • Structural Modifications: Modify the scaffold to reduce its recognition by efflux transporters. This can involve altering the number and position of hydrogen bond acceptors and donors or modulating the overall charge distribution.

    • Co-administration with Efflux Inhibitors: While less common as a primary strategy, co-administration with an efflux pump inhibitor can be explored to enhance bioavailability.[25][26]

Q4: How can I improve the aqueous solubility of my tetrahydropyridopyrimidine derivative without sacrificing potency?

A4: Improving solubility requires a careful balance of modifying the crystal lattice energy and introducing polar functional groups.

  • Strategies:

    • Salt Formation: If your compound has a basic nitrogen, forming a salt with a pharmaceutically acceptable acid can significantly improve solubility and dissolution rate.

    • Introduce Polar Functional Groups: Add small, polar groups (e.g., hydroxyl, amino, or sulfone) at positions on the scaffold that are not critical for target engagement.

    • Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution, though they do not alter the intrinsic solubility.[15][27]

    • Co-crystallization: Forming co-crystals with a suitable conformer can disrupt the crystal packing and improve solubility.

Part 2: Rational Modification Strategies for the Tetrahydropyridopyrimidine Scaffold

The following section provides a framework for systematically modifying the tetrahydropyridopyrimidine core to enhance bioavailability.

Understanding the Scaffold's Physicochemical Profile

The tetrahydropyridopyrimidine scaffold itself has several features that can influence its ADME properties:

  • Multiple Nitrogen Atoms: These act as hydrogen bond acceptors and can contribute to a higher polar surface area (PSA), potentially limiting passive permeability. They also provide sites for potential metabolism (e.g., N-oxidation).

  • Fused Ring System: This rigid core can lead to high crystal lattice energy and, consequently, low aqueous solubility.

  • Substitution Vectors: The various positions on the scaffold offer opportunities for chemical modification to fine-tune physicochemical properties.

A Decision-Making Workflow for Bioavailability Enhancement

The following diagram illustrates a systematic approach to identifying and addressing bioavailability liabilities.

bioavailability_workflow start Start: Potent Lead Compound assess_physchem Assess Physicochemical Properties (LogP, PSA, MW, pKa, Solubility) start->assess_physchem in_vitro_perm In Vitro Permeability (PAMPA, Caco-2) assess_physchem->in_vitro_perm perm_issue Permeability Issue? in_vitro_perm->perm_issue metabolic_stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) metabolism_issue Metabolism Issue? metabolic_stability->metabolism_issue in_vivo_pk In Vivo Pharmacokinetics (Rodent Model) end Optimized Candidate in_vivo_pk->end Good Bioavailability perm_issue->metabolic_stability No modify_lipophilicity Modify Lipophilicity/ Reduce PSA perm_issue->modify_lipophilicity Yes sol_issue Solubility Issue? sol_issue->in_vivo_pk No formulation_strategy Formulation Strategy (Amorphous Dispersion, Lipid-Based) sol_issue->formulation_strategy Also consider salt_formation Salt Formation/ Introduce Polar Groups sol_issue->salt_formation Yes metabolism_issue->sol_issue No block_metabolic_site Block Metabolic Site (e.g., Fluorination) metabolism_issue->block_metabolic_site Yes modify_lipophilicity->assess_physchem prodrug_strategy Prodrug Strategy salt_formation->assess_physchem block_metabolic_site->assess_physchem caco2_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound Add test compound to donor chamber (A or B) check_integrity->add_compound incubate Incubate at 37°C for 2h add_compound->incubate collect_samples Collect samples from donor and receiver chambers incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A->B, B->A) quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Caco-2 permeability assay workflow.

References

  • Jinal N. Patel1*, Dharmendra M. Rathod1, Nirav. A. Patel2 and Moin K. Modasiya1, Techniques to improve the solubility of poorly soluble drugs, INTERNATIONAL JOURNAL OF PHARMACEUTICAL & BIOLOGICAL ARCHIVES 2012; 3(4):754-761. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Pawar, P., Dhavale, R., & Sharma, H. (2020). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 11(2), 1-10. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Zhang, Y., & Li, Y. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Asian Journal of Pharmaceutical Sciences, 9(2), 65-74. [Link]

  • Soni, P., & Kumar, S. (2024). Overcoming Solubility Challenges: A Review of Enhancement Techniques for Poorly Soluble Drugs. Journal of Hospital Pharmacy, 19(2), 1-10. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Mehellou, Y., Rungta, A., & Balzarini, J. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Mini reviews in medicinal chemistry, 9(10), 1148–1156. [Link]

  • Shaji, J., & Patole, V. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences and Research, 1(1), 1-10. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Journal of Drug Delivery, 2018, 1-12. [Link]

  • Elm, C., & Al-Majdoub, Z. M. (2021). Advances in Oral Drug Delivery. Frontiers in Pharmacology, 12, 638496. [Link]

  • Vilar, G., Tulla-Puche, J., & Albericio, F. (2012). Polymers and drug delivery systems. Current drug delivery, 9(4), 367–394. [Link]

  • Vilar, G., Tulla-Puche, J., & Albericio, F. (2012). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 9(5), 571-591. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. International Journal of Pharmaceutical Investigation, 11(1), 1-7. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Skywork.ai. (n.d.). Lipinski Rule of 5: A Complete Guide to Drug Discovery. Retrieved from [Link]

  • Contract Pharma. (2025, October 27). Tackling Poor Bioavailability with Early Formulation Strategies. [Link]

  • Hilaris Publisher. (2025, February 28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. [Link]

  • Bîrceanu, A., Tureac, C. E., Vlase, L., & Păunescu, V. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International journal of molecular sciences, 24(2), 1629. [Link]

  • Le, M. H., Nguyen, T. K. O., & Nguyen, T. H. (2023). Efflux Pump Inhibitors in Controlling Antibiotic Resistance: Outlook under a Heavy Metal Contamination Context. International journal of molecular sciences, 24(6), 5863. [Link]

  • Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Li, N., ... & Fell, J. B. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Journal of medicinal chemistry, 61(22), 10077–10094. [Link]

  • Werle, M., & Hoffer, M. (2006). Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps. Pharmaceutical research, 23(12), 2735–2747. [Link]

  • Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Li, N., ... & Fell, J. B. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS medicinal chemistry letters, 9(12), 1238–1243. [Link]

  • Luebbert, C., Wasan, E. K., & Wasan, K. M. (2019). Efflux Inhibitor Bicalutamide Increases Oral Bioavailability of the Poorly Soluble Efflux Substrate Docetaxel in Co-Amorphous Anti-Cancer Combination Therapy. Pharmaceutics, 11(1), 32. [Link]

  • Boehringer Ingelheim. (n.d.). Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com. Retrieved from [Link]

  • Machado, D., Couto, I., & Viveiros, M. (2019). Efflux pump inhibitors as a promising adjunct therapy against drug resistant tuberculosis: a new strategy to revisit mycobacterial targets and repurpose old drugs. Expert review of anti-infective therapy, 17(3), 197–211. [Link]

  • Al-Hilal, T. A., Park, J., & Alam, F. (2019). In vitro Disposition Profiling of Heterocyclic compounds. Journal of pharmaceutical investigation, 49(4), 427–436. [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2022). Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021). Expert opinion on therapeutic patents, 32(1), 1–15. [Link]

  • Wang, B., Liu, Y., Zhang, L., & Xin, C. (2023). Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. Molecules (Basel, Switzerland), 28(21), 7339. [Link]

  • Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Li, N., ... & Fell, J. B. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS medicinal chemistry letters, 9(12), 1238–1243. [Link]

  • Sirtori, M., Cuzzucoli Crucitti, G., Sbardella, G., & Castellano, S. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. European journal of medicinal chemistry, 289, 117208. [Link]

  • Ahmad, S., Ullah, F., Ayaz, M., Sadiq, A., & Imran, M. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27581. [Link]

  • Bicker, W., Galla, H. J., & Humpel, M. (2006). A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates. International journal of pharmaceutics, 327(1-2), 114–125. [Link]

  • Blazewicz, J., & Ogurtsov, V. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. International Journal of Molecular Sciences, 25(21), 12903. [Link]

  • Farag, A. M., Hassan, A. S., & Ali, M. A. (2020). Synthesis and biological evaluation of new pyrazolo [3, 4-d] pyrimidine derivatives as potential anti-proliferative agents. Bioorganic Chemistry, 94, 103432. [Link]

  • Sharma, A., & Kumar, R. (2023). Description and In silico ADME Studies of US-FDA Approved Drugs or Drugs under Clinical Trial which Violate the Lipinski's Rule of 5. Current drug discovery technologies, 20(2), e270323214999. [Link]

  • Bergström, C. A., Charman, W. N., & Porter, C. J. (2016). Computational Prediction of Formulation Strategies for Beyond-Rule-of-5 Compounds. Advanced drug delivery reviews, 101, 83–98. [Link]

  • Chemtube3d. (n.d.). Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.
  • Centurion University of Technology and Management. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

  • Singh, R., & Singh, P. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Journal of Medicinal Chemistry, 68(19), 1-20. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives in Kinase and Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its rigid, bicyclic framework provides a versatile platform for the design of potent and selective inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. The substitution at the 6-position, in particular, has been shown to be a critical determinant of target specificity and potency. This guide provides a comparative analysis of the efficacy of 6-methyl-substituted derivatives and their analogues, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

The Strategic Importance of the 6-Methyl Group

The introduction of a methyl group at the 6-position of the tetrahydropyrido[4,3-d]pyrimidine core can significantly influence the pharmacological properties of the molecule. This substitution can impact:

  • Conformational Rigidity: The methyl group can lock the piperidine ring in a preferred conformation, which may be more favorable for binding to the target protein.

  • Hydrophobic Interactions: The lipophilic nature of the methyl group can facilitate hydrophobic interactions within the binding pocket of the target, enhancing affinity.

  • Steric Hindrance: The size of the methyl group can introduce steric hindrance that may either promote or hinder binding, depending on the topology of the active site. This can be a key factor in achieving selectivity for a particular target.

  • Metabolic Stability: Methylation can sometimes block sites of metabolism, leading to improved pharmacokinetic profiles.

This guide will explore the efficacy of 6-methyl and related derivatives in the context of their primary biological targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The pyrido[4,3-d]pyrimidine scaffold has been extensively investigated for its ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Structure-activity relationship studies have revealed the importance of substitutions at various positions of the core structure for potent and selective inhibition.

Structure-Activity Relationship (SAR) Insights

Research into 4-(phenylamino)pyrimido[5,4-d]pyrimidines, which are structurally related to pyrido[4,3-d]pyrimidines, has shown that N-methylation at the 6-position can significantly enhance inhibitory potency against EGFR. This suggests that the 6-position resides in a region of the ATP-binding site where a small alkyl substituent is well-tolerated and can contribute to favorable binding interactions. The 6- and 7-positions of the pyridopyrimidine ring are generally considered to be in a largely hydrophobic binding region with considerable steric freedom at the entrance of the adenine binding cleft[1].

While direct comparative data for a series of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives against EGFR is not extensively documented in a single study, the broader SAR principles from related scaffolds underscore the potential of the 6-methyl group to confer high potency. For instance, in the related 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine series, derivatives with solubilizing groups off the 6-methylamino substituent retained potent EGFR inhibition, with IC50 values in the low nanomolar range[2]. This indicates that the 6-position is amenable to substitution without compromising affinity for the EGFR kinase domain.

Comparative Efficacy Data (Illustrative)
Compound ScaffoldR-Group at 6-positionTargetIC50 (nM)Reference
4-(phenylamino)pyrimido[5,4-d]pyrimidine-NHMeEGFRPotent Inhibition[3]
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine-N(Me)CH2CH2OHEGFR< 1[2]
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine-N(Me)CH2CH2NMe2EGFR< 1[2]

This table is illustrative and compiles data from related scaffolds to highlight the potential of 6-methyl and N-methyl substitutions.

Experimental Protocol: EGFR Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against EGFR is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate peptide by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a biotinylated substrate that is bound to streptavidin-allophycocyanin (APC). This proximity allows for FRET to occur upon excitation, and the resulting signal is proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in DMSO to the desired concentrations.

  • Reaction Mixture Preparation: In a 384-well plate, add the EGFR enzyme, the biotinylated substrate peptide, and ATP in a suitable kinase buffer.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC.

  • Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

EGFR_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Incubation Incubate Compound with Reaction Mix Compound->Incubation Reagents Enzyme, Substrate, ATP Reagents->Incubation DetectionMix Add TR-FRET Detection Reagents Incubation->DetectionMix Readout Measure TR-FRET Signal DetectionMix->Readout Analysis Calculate % Inhibition & IC50 Readout->Analysis

Caption: Workflow for EGFR Kinase Inhibition Assay.

Inhibition of the Hedgehog Signaling Pathway via Smoothened (Smo) Antagonism

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. The G-protein coupled receptor Smoothened (Smo) is a key transducer in this pathway, and its inhibition is a validated therapeutic strategy.

Structure-Activity Relationship (SAR) Insights

A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists. Through a scaffold hopping strategy, researchers discovered that these compounds effectively inhibit Hh signaling. While the specific contribution of a 6-methyl group is not detailed in a comparative series, the SAR studies on this scaffold highlight the importance of substitutions on the piperidine ring for optimizing potency and pharmacokinetic properties. For instance, compound 24 from one such study, which features a 6-tert-butyl substituent, was found to be three times more potent than the FDA-approved Smo inhibitor vismodegib in a reporter gene assay[4][5]. This indicates that the 6-position is a key site for modification to enhance anti-Smo activity. A methyl group at this position would be a logical next step in optimization to balance potency and physicochemical properties.

Comparative Efficacy Data
Compound6-SubstituentTargetAssayIC50 (nM)Reference
Compound 24 -C(CH3)3SmoothenedNIH3T3-GRE-LucPotent (3x vismodegib)[4][5]
Vismodegib N/ASmoothenedNIH3T3-GRE-Luc-[4][5]

This table highlights the potential of substitution at the 6-position for potent Smo antagonism.

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli leads to dissociation Hh Hedgehog Ligand Hh->PTCH1 binds Inhibitor 6-Methyl-tetrahydropyrido [4,3-d]pyrimidine Derivative Inhibitor->Smo inhibits Gli Gli (active) SUFU_Gli->Gli TargetGenes Target Gene Expression Gli->TargetGenes promotes

Caption: Inhibition of the Hedgehog pathway by Smo antagonists.

Targeting Other Kinases and Pathways

The versatility of the this compound scaffold extends to other important cancer targets.

KRAS-G12D Inhibition

The KRAS oncogene, particularly the G12D mutation, is a major driver of pancreatic, colorectal, and lung cancers. Novel pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as KRAS-G12D inhibitors. One study reported a compound with a tetrahydropyrido[3,4-d]pyrimidine core that demonstrated an IC50 of 1.40 µM in Panc1 cells (KRAS-G12D)[6]. The structure-activity relationships in this class are complex, but substitutions on the core nucleus are critical for achieving potency and selectivity.

Axl/Mer Kinase Inhibition

Axl and Mer are receptor tyrosine kinases of the TAM family, and their overexpression is associated with cancer progression and drug resistance. A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives were developed as Axl inhibitors, with one compound identified as a potent and selective inhibitor with a favorable pharmacokinetic profile[7].

Topoisomerase Inhibition

Human topoisomerase II (topoII) is a validated target for cancer therapy. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as a new class of topoII inhibitors. In one study, moving a fluorine substituent on an aniline moiety to the ortho-position resulted in a compound with an IC50 of 4.5 µM against topoII[8].

Conclusion

The this compound scaffold and its close analogues represent a highly promising platform for the development of targeted therapeutics. The substitution at the 6-position is a key handle for modulating potency, selectivity, and pharmacokinetic properties. While direct, comprehensive comparative studies of a series of 6-methyl derivatives are still emerging, the existing body of research on related structures strongly supports the importance of this specific substitution. Future work should focus on systematic exploration of substitutions at the 6-position in combination with modifications at other points of the scaffold to fine-tune activity against specific biological targets. The experimental protocols and SAR insights provided in this guide offer a framework for such endeavors, paving the way for the discovery of novel and effective therapies.

References

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. [Link]

  • Synthesis, reaction, and evaluation of the anticancer activity of 6,7,8,9-tetrahydro-5H-cycloheptaselenopheno[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm (RSC Publishing). [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. [Link]

Sources

The Evolving Landscape of KRAS Inhibition: A Comparative Guide to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-Based Inhibitors and Other Key Players

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. However, recent breakthroughs have led to the development of several classes of inhibitors that are changing the treatment paradigm for patients with KRAS-mutant tumors. This guide provides a comprehensive comparison of a key emerging class of noncovalent inhibitors, represented by compounds built on the 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, against other major KRAS inhibitors, including covalent inhibitors and pan-KRAS inhibitors.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, preclinical and clinical efficacy, and resistance profiles of these distinct therapeutic strategies. We will delve into the supporting experimental data that underpins our understanding of these molecules and provide detailed protocols for key assays used in their evaluation.

A New Frontier: Noncovalent Inhibition of KRAS G12D with MRTX1133

The this compound core is the foundational chemical structure for MRTX1133, a potent and selective noncovalent inhibitor of the KRAS G12D mutation.[1][2] KRAS G12D is the most common KRAS mutation and is particularly prevalent in aggressive cancers such as pancreatic ductal adenocarcinoma (PDAC).[3] Unlike its covalent counterparts that target the G12C mutation, MRTX1133 employs a non-covalent binding mechanism, allowing it to effectively inhibit the G12D mutant, which lacks a cysteine residue for covalent bonding.[2]

MRTX1133 binds to the switch II pocket of KRAS G12D, stabilizing the protein in its inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a critical step for KRAS activation and downstream signaling through pathways like the MAPK and PI3K-AKT-mTOR cascades.[4][5] Preclinical studies have demonstrated the potent in vitro and in vivo antitumor efficacy of MRTX1133 against KRAS G12D-mutant cancer cells.[2][3]

The First Wave: Covalent Inhibition of KRAS G12C

The first clinically approved KRAS inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), are covalent inhibitors that specifically target the KRAS G12C mutation. This mutation, where a glycine is replaced by a cysteine at codon 12, is found in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[6][7]

Both sotorasib and adagrasib work by forming an irreversible covalent bond with the thiol group of the cysteine residue in the switch II pocket of KRAS G12C.[4][8] This locks the protein in an inactive conformation, thereby blocking downstream signaling.[4][8] While both drugs have shown significant clinical activity, they exhibit differences in their pharmacokinetic properties and have distinct resistance profiles.[7][9][10]

Broadening the Attack: Pan-KRAS Inhibitors

A third class of inhibitors, known as pan-KRAS inhibitors, are designed to target multiple KRAS mutants, and in some cases, wild-type KRAS.[11][12] These inhibitors, such as BI-2852, often bind to the switch I/II pocket and can inhibit both the active, GTP-bound and inactive, GDP-bound states of KRAS.[9][13] The development of pan-KRAS inhibitors is a promising strategy to overcome the limitations of mutation-specific inhibitors and address a wider range of KRAS-driven cancers.[11][12]

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the preclinical potency of these different classes of KRAS inhibitors. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and cross-study comparisons should be interpreted with caution.

Table 1: Preclinical Potency of KRAS Inhibitors

InhibitorClassTargetAssayCell LineIC50 (nM)Reference
MRTX1133 NoncovalentKRAS G12Dp-ERK InhibitionAGS2[14]
Cell Viability (2D)AGS6[14]
Sotorasib CovalentKRAS G12CCell ViabilityNCI-H3586[5]
Cell ViabilityMIA PaCa-29[5]
Adagrasib CovalentKRAS G12CCell Viability (2D)Various G12C lines10 - 973[11][15]
p-ERK InhibitionNCI-H35814[16]
BI-2852 Pan-KRASPan-KRASSOS1-mediated nucleotide exchangeKRAS G12D490[17]
p-ERK InhibitionNCI-H3585800[17]

Mechanisms of Resistance: A Key Differentiator

A critical aspect in the long-term efficacy of targeted therapies is the emergence of resistance. Different classes of KRAS inhibitors are susceptible to distinct resistance mechanisms.

  • MRTX1133 (Noncovalent G12D): Resistance to MRTX1133 in pancreatic cancer models has been associated with amplifications of the Kras gene, as well as other genes like Yap1, Myc, and Cdk6.[2][18][19] Epithelial-to-mesenchymal transition (EMT) and activation of the PI3K-AKT-mTOR signaling pathway have also been implicated.[2][18]

  • Sotorasib and Adagrasib (Covalent G12C): Resistance to covalent G12C inhibitors can occur through "on-target" mechanisms, such as secondary KRAS mutations that prevent drug binding (e.g., at residues R68, H95, Y96), or KRAS gene amplification.[6][15][20] "Off-target" resistance involves the activation of bypass pathways, including mutations in other RAS isoforms (like NRAS), BRAF, MET, or RET.[6][15] Histologic transformation, for example from adenocarcinoma to squamous cell carcinoma, has also been observed.[15]

  • Pan-KRAS Inhibitors: As a newer class, resistance mechanisms to pan-KRAS inhibitors are still being actively investigated. However, it is anticipated that bypass pathway activation will be a significant contributor to acquired resistance.

Experimental Methodologies: A Guide to Key Assays

The evaluation of KRAS inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed protocols for essential experiments.

Biochemical Potency: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a key step in its activation.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP).

    • Dilute recombinant, purified GDP-bound KRAS protein to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in the reaction buffer.

    • Prepare a solution of the guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP) in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted inhibitor or vehicle (DMSO).

    • Add the diluted KRAS protein to all wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the exchange reaction by adding the GEF/fluorescent GTP mixture.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[21][22][23]

Cellular Potency: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding:

    • Seed KRAS-mutant cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the KRAS inhibitor in the cell culture medium.

    • Remove the old medium and add the medium containing the inhibitor or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Normalize the data to the vehicle-treated control wells and calculate the IC50 value.[14][24][25][26]

Target Engagement in Cells: Western Blot for p-ERK Inhibition

This assay measures the phosphorylation of ERK, a downstream effector in the MAPK pathway, to assess the inhibitor's ability to block KRAS signaling within cells.

Protocol:

  • Cell Treatment and Lysis:

    • Treat KRAS-mutant cells with various concentrations of the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities and determine the ratio of p-ERK to total ERK.[27][28][29]

Visualizing the Science: Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating KRAS inhibitors.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->KRAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MRTX1133 MRTX1133 (Noncovalent G12D) MRTX1133->KRAS_GDP Stabilizes Inactive State Soto_Ada Sotorasib / Adagrasib (Covalent G12C) Soto_Ada->KRAS_GDP Irreversibly Binds Inactive State Pan_KRAS Pan-KRAS Inhibitors Pan_KRAS->KRAS_GDP Pan_KRAS->KRAS_GTP Inhibits Active/Inactive State

Caption: The KRAS signaling pathway and points of intervention for different inhibitor classes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Biochemical Biochemical Assays (e.g., TR-FRET) Potency Determine IC50 / Ki Biochemical->Potency Cellular Cell-Based Assays (e.g., CellTiter-Glo, Western Blot) Cellular->Potency Xenograft Patient-Derived Xenograft (PDX) Models Efficacy Tumor Growth Inhibition Studies Xenograft->Efficacy Resistance Resistance Mechanism Studies Efficacy->Resistance PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Potency->Xenograft PKPD->Resistance

Caption: A generalized experimental workflow for the preclinical evaluation of KRAS inhibitors.

Conclusion and Future Directions

The development of KRAS inhibitors represents a landmark achievement in precision oncology. The this compound scaffold has given rise to promising noncovalent inhibitors like MRTX1133, which have the potential to address the significant unmet need in KRAS G12D-driven cancers.

While covalent G12C inhibitors have paved the way, the future of KRAS-targeted therapy will likely involve a multi-pronged approach. This includes the development of inhibitors against other common mutations, the strategic use of pan-KRAS inhibitors, and the rational design of combination therapies to overcome resistance. The continued elucidation of resistance mechanisms will be paramount in guiding the next generation of KRAS-targeted strategies and improving patient outcomes. The experimental frameworks and assays detailed in this guide provide the essential tools for the continued advancement of this exciting and rapidly evolving field.

References

  • Awad, M. M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer. N Engl J Med, 384(25), 2382-2393.
  • Awad, M. M., et al. (2021). Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer. J Clin Oncol, 39(21), 2369-2380.
  • Aguirre, A. J., et al. (2024). Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. Cancer Cell, 42(11), 2018-2033.e10.
  • Diagram of signaling pathways related to KRAS. Growth signals stimulate... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Schematic illustration of the KRAS signaling pathway. KRAS activation... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Hallin, J., et al. (2021). MRTX1133, a Potent and Selective Noncovalent KRASG12D Inhibitor, Drives Tumor Regression in Preclinical Models. Cancer Discov, 11(12), 3144-3157.
  • Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer. (2024). Cancer Discovery, 14(11), 2018-2033.
  • Resistance to the KRAS G12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition. (2025). bioRxiv.
  • Mechanisms of resistance to KRAS G12C inhibitors - YouTube. (2022). Retrieved January 18, 2026, from [Link]

  • Tanaka, K., et al. (2021). KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments. J Thorac Oncol, 16(5), 775-784.
  • Pylayeva-Gupta, Y., et al. (2021). Oncogenic KRAS: Signaling and Drug Resistance. Cancers (Basel), 13(22), 5717.
  • Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer. (2024). Cancer Discovery, 14(11), 2018-2033.
  • First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models. (2025). Retrieved January 18, 2026, from [Link]

  • KRAS (G12C) Isoform A Coupled Nucleotide Exchange TR-FRET Assay Kit - BPS Bioscience. (n.d.). Retrieved January 18, 2026, from [Link]

  • KRAS Isoform B Coupled Nucleotide Exchange TR-FRET Assay Kit - BPS Bioscience. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer. (2024).
  • A REVIEW OF KRAS G12D INHIBITORS: FROM DISCOVERY TO CLINICAL TRIALS - Jetir.Org. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase. (2025). Curr Med Chem, 32(40), 9111-9171.
  • 2.2. Cell Viability Assay - Bio-protocol. (n.d.). Retrieved January 18, 2026, from [Link]

  • CellTiter-Glo Assay - Oslo - OUH - Protocols. (n.d.). Retrieved January 18, 2026, from [Link]

  • Independent and core pathways in oncogenic KRAS signaling. (2019). Mol Cell Oncol, 6(5), e1618349.
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). Methods Cell Biol, 142, 105-121.
  • STAR TREC - Protein Science: Nucleotide Exchange of KRAS4b - Frederick National Laboratory. (n.d.). Retrieved January 18, 2026, from [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]

  • KRAS (G12C) Isoform A Coupled Nucleotide Exchange (TR-FRET) Assay Kit. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) KRAS Nucleotide Exchange Assays for KRAS inhibitor screening and profiling. Conference: 3d Annual RAS-Targeted Drug Development Summit September 21-23, 2021 - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Schematic representation of the workflow. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • LY6D identifies persistent stem-like cells driving pancreatic tumourigenesis. (2023). Gut, 72(10), 1936-1949.
  • Adagrasib vs Sotorasib -In-Depth Cancer Treatment Comparison. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. (2023). Mol Cancer Ther, 22(7), 891-900.
  • Western blot band for Erk and phopho(p) - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2024). Cancers (Basel), 16(21), 3894.
  • Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors. (2023). J Med Chem, 66(10), 6684-6701.
  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2024). Cancers (Basel), 16(21), 3894.
  • (PDF) Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. (2023). Front Oncol, 13, 1175859.
  • Determination of ERK Activity | Springer Nature Experiments. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Validating the 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel chemical scaffolds with therapeutic potential is a critical starting point. This guide provides an in-depth validation of the 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core structure as a promising scaffold for the development of kinase inhibitors. Through a comparative analysis with established alternatives and supported by experimental data, we will explore the potential of this chemical entity as a valuable research tool in oncology and beyond.

Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the presentation of functional groups in precise orientations, making it an attractive starting point for the design of inhibitors targeting specific protein pockets. While the specific derivative, this compound, is not extensively documented as a standalone research tool, the broader class of tetrahydropyrido[4,3-d]pyrimidines has been investigated for a range of biological activities.

Recent studies have highlighted the potential of this scaffold in targeting key enzymes involved in cancer progression, including:

  • Cyclin-Dependent Kinases (CDKs) : These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2]

  • Topoisomerase II : An essential enzyme for DNA replication and chromosome segregation, making it a validated target for cancer therapy.[3][4]

  • KRAS-G12D : A mutated oncogene that is a driver in a significant portion of pancreatic and biliary cancers.[5]

  • Extracellular signal-regulated kinase 2 (Erk2) : A key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.[6]

  • Valosin-containing protein (VCP/p97) : A protein involved in protein quality control that is being explored as a target in acute myeloid leukemia (AML).[7]

Given the significant advances and clinical success of CDK inhibitors, this guide will focus on validating the tetrahydropyrido[4,3-d]pyrimidine scaffold through the lens of CDK inhibition, providing a direct comparison with established therapeutic agents.

The Rationale for Targeting CDKs in Cancer Therapy

The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] These kinases form active complexes with their regulatory partners, cyclins, to phosphorylate a multitude of protein substrates, thereby driving the cell through the different phases of its cycle. In many cancers, this regulatory machinery is compromised, leading to uncontrolled cell proliferation.

The success of CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in the treatment of HR+/HER2- breast cancer has validated this class of enzymes as a prime therapeutic target.[2][8][9] These drugs function by blocking the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle.[2]

The development of next-generation CDK inhibitors aims to overcome resistance mechanisms and expand their application to other tumor types.[10] This necessitates the exploration of novel chemical scaffolds, such as the tetrahydropyrido[4,3-d]pyrimidine core, that may offer improved selectivity, potency, and pharmacokinetic properties.

Comparative Analysis: Tetrahydropyrido[4,3-d]pyrimidine Derivatives vs. Approved CDK Inhibitors

To objectively assess the potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold, we will compare the performance of hypothetical derivatives with that of the well-characterized CDK4/6 inhibitors.

Data Summary: In Vitro Kinase Inhibition
Compound ClassTarget(s)IC50 (nM)Key Structural FeaturesReference
Tetrahydropyrido[4,3-d]pyrimidine Derivatives CDK4/6, other kinasesVariable (Hypothetical)Fused heterocyclic core, potential for diverse substitutionsN/A
Palbociclib (Ibrance) CDK4/6CDK4: 11, CDK6: 162-aminopyridine and cyclopentyl groups[2][8]
Ribociclib (Kisqali) CDK4/6CDK4: 10, CDK6: 39Dimethylamino-propionylamino-phenyl group[2][8]
Abemaciclib (Verzenio) CDK4/6CDK4: 2, CDK6: 102-aminopyrimidine and benzimidazole moieties[2][8]

Note: IC50 values for approved drugs are representative and can vary depending on the assay conditions.

The key to validating a novel scaffold lies in demonstrating its ability to be decorated with substituents that confer high potency and selectivity for the target of interest. The tetrahydropyrido[4,3-d]pyrimidine core offers multiple points for chemical modification, allowing for fine-tuning of its interaction with the ATP-binding pocket of CDKs.

Experimental Validation Workflow

The following section outlines a detailed, step-by-step methodology for validating a novel compound based on the tetrahydropyrido[4,3-d]pyrimidine scaffold as a CDK inhibitor.

Diagram: Kinase Inhibitor Validation Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo & ADME Studies A Compound Synthesis & Purification B Biochemical Kinase Assay (IC50 Determination) A->B C Kinase Selectivity Profiling B->C D Cell Proliferation Assay (e.g., MTT, SRB) C->D E Target Engagement Assay (e.g., Western Blot for p-Rb) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Pharmacokinetic (PK) Studies F->G H Xenograft Tumor Model Efficacy Studies G->H I Toxicity Assessment H->I

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Experimental Protocols

1. Biochemical Kinase Assay (IC50 Determination)

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity.

  • Principle: This assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this process by the test compound results in a decreased signal.

  • Materials:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

    • Kinase substrate (e.g., a peptide containing the Rb protein sequence)

    • ATP

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Test compound (serially diluted)

    • Positive control inhibitor (e.g., Palbociclib)

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 384-well plate, add the kinase, substrate, and test compound/control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

  • Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines.

  • Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.

  • Materials:

    • Cancer cell line (e.g., MCF-7 for HR+ breast cancer)

    • Complete cell culture medium

    • Test compound (serially diluted)

    • Positive control (e.g., Doxorubicin)

    • Trichloroacetic acid (TCA)

    • SRB solution

    • Tris-base solution

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and controls for 72 hours.

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris-base solution.

    • Measure the absorbance at 510 nm using a plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

3. Western Blot for Phospho-Rb (Target Engagement)

  • Objective: To confirm that the test compound inhibits the phosphorylation of the target substrate (Rb) in cells.

  • Principle: This technique uses antibodies to detect the levels of phosphorylated Rb protein in cell lysates following treatment with the test compound.

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Test compound

    • Lysis buffer

    • Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the reduction in phospho-Rb levels relative to total Rb and the loading control (GAPDH).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its versatile chemical nature allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. The experimental workflow detailed in this guide provides a robust framework for validating new chemical entities derived from this scaffold.

Future research should focus on synthesizing a library of derivatives and screening them against a panel of kinases to identify potent and selective inhibitors. Promising lead compounds can then be advanced through the validation pipeline, with the ultimate goal of developing next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The exploration of this and other novel scaffolds is essential for expanding the arsenal of precision medicines available to patients.

References

  • The next generation of CDK inhibitors is coming - MD Anderson Cancer Center. [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development - PMC. [Link]

  • CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. [Link]

  • What are CDKs inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," repeatedly appear as the core of successful therapeutic agents. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) ring system is a quintessential example of such a scaffold. Its rigid, three-dimensional structure provides an excellent foundation for presenting chemical substituents in precise orientations, enabling high-affinity interactions with a multitude of biological targets. While the specific derivative, 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, is a particular iteration, this guide will focus on the broader class of THPP derivatives, which have shown significant promise as potent and selective inhibitors of key enzymes in oncology and immunology.

Our analysis will center on the journey of a THPP-based compound from a laboratory hypothesis to a potential clinical candidate, dissecting the critical transition from in vitro (in a test tube) characterization to in vivo (in a living organism) validation. We will use the well-documented development of THPP derivatives as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), a validated target in cancer therapy, to illustrate this process.[1][2]

Part 1: The In Vitro Profile - Establishing Potency and Mechanism

The initial phase of discovery focuses on confirming that a compound interacts with its intended target and elicits a biological response in a controlled cellular environment. This stage is fundamental for establishing a structure-activity relationship (SAR) and selecting candidates for the resource-intensive in vivo studies.

Core Mechanism: Targeting the Cell Cycle Engine

CDK4 and CDK6 are serine/threonine kinases that form a critical checkpoint controlling the cell's progression from the growth phase (G1) to the DNA synthesis (S) phase.[2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. THPP derivatives have been designed to fit into the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the Retinoblastoma protein (Rb).[3] This action maintains Rb in its active, growth-suppressive state, inducing cell cycle arrest in the G1 phase.[2][4]

CDK46_Pathway cluster_0 Cell Growth Signals (Mitogens) cluster_1 G1 Phase Regulation cluster_2 Therapeutic Intervention Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates (pRb) (Inactivates) E2F E2F Transcription Factors Rb->E2F Sequesters (Active) S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription THPP THPP Scaffold (e.g., CDK4/6 Inhibitor) THPP->CDK46 INHIBITS

Caption: The CDK4/6-Retinoblastoma (Rb) signaling pathway and point of therapeutic intervention.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

The primary goal is to quantify the compound's potency (IC50) against the target kinase and its selectivity against other related kinases.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a suitable substrate (e.g., a peptide derived from Rb), and ATP.

  • Procedure: The assay is typically run in a 384-well plate format. A fixed concentration of the kinase and substrate is incubated with a serial dilution of the THPP test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or radiometric assays using ³²P-ATP.

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is calculated using a non-linear regression curve fit.

Experimental Protocol 2: Cellular Antiproliferative Assay

This assay determines if the compound's enzymatic inhibition translates into a functional effect—halting the growth of cancer cells.

Methodology:

  • Cell Lines: A panel of cancer cell lines is chosen, typically those known to be dependent on the CDK4/6 pathway for proliferation (e.g., MCF-7 breast cancer, Colo-205 colon cancer).

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the THPP derivative for a period that allows for several cell divisions (typically 72 hours).

  • Viability Assessment: Cell viability is measured using an MTT or CellTiter-Glo® assay, which quantifies metabolic activity as a proxy for cell number.

  • Data Analysis: Similar to the kinase assay, the IC50 for cell proliferation is calculated.

Comparative In Vitro Activity Data

The table below summarizes representative data for THPP derivatives against various targets, illustrating how chemical modifications influence potency and cellular activity.

Compound Class/DerivativeTargetBiochemical IC50 (nM)Cellular IC50 (nM) (Cell Line)Reference
Pyrido[2,3-d]pyrimidine (PD 0332991)CDK4 1166 (MCF-7)[5]
Pyrido[2,3-d]pyrimidine (PD 0332991)CDK6 1566 (MCF-7)[5]
Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine (5a)CDK4 0.8N/A (Colo-205)[2]
Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine (5a)CDK6 2.0N/A (Colo-205)[2]
THPP Derivative (11f)PI3Kδ 1.9150 (Ramos B-cell)[6]
THPP Derivative (24)Smoothened 2.61.8 (NIH3T3-GRE-Luc)[7]
THPP Derivative (V12)VCP/p97 1.2< 1000 (Various AML lines)[8]

Note: Data is compiled from multiple sources to illustrate the scaffold's versatility. N/A indicates data was presented differently in the source.

In_Vitro_Workflow cluster_0 Screening Cascade Start Compound Library (THPP Analogs) Assay1 Biochemical Assay (e.g., CDK4 Kinase) Start->Assay1 Decision1 Potency? (IC50 < Threshold) Assay1->Decision1 Assay2 Selectivity Panel (>100 Other Kinases) Decision1->Assay2 Yes Drop1 Drop Decision1->Drop1 No Decision2 Selective? Assay2->Decision2 Assay3 Cellular Assay (Antiproliferation) Decision2->Assay3 Yes Drop2 Drop Decision2->Drop2 No Decision3 Cell Active? Assay3->Decision3 Assay4 Mechanism of Action (Cell Cycle Analysis) Decision3->Assay4 Yes Drop3 Drop Decision3->Drop3 No End Candidate for In Vivo Studies Assay4->End

Caption: A typical in vitro screening workflow for identifying lead compounds.

Part 2: The In Vivo Challenge - Assessing Real-World Performance

A compound that performs well in vitro must then prove its mettle in a complex biological system. In vivo studies are designed to assess a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), culminating in efficacy trials in disease models.

Experimental Protocol 3: Pharmacokinetic (PK) Profiling in Rodents

This crucial step determines if the drug can reach its target in the body at sufficient concentrations and for an adequate duration.

Methodology:

  • Subjects: Male Sprague-Dawley rats are commonly used.[7]

  • Administration: One cohort receives the compound intravenously (IV) to determine its properties without absorption barriers. A second cohort receives the compound orally (PO) to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 1h, 2h, 4h, 8h, 24h) after dosing.[7]

  • Sample Processing: Plasma is separated from the blood samples.

  • Quantification: The concentration of the compound in the plasma is measured using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, terminal half-life (t½), and oral bioavailability (%F).

Comparative Pharmacokinetic Data of a THPP Derivative

The following table shows representative PK data for a THPP derivative developed as a Smoothened antagonist, highlighting the differences between IV and PO administration.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Desirable Outcome
t½ (hours) 2.93.5Long enough for desired dosing interval
Cmax (ng/mL) 355289High enough to exceed therapeutic threshold
AUC (ng·h/mL) 4861007High exposure
Bioavailability (%F) N/A41% High (>30%) for oral drug

Data adapted from a representative study on THPP derivatives.[7]

Experimental Protocol 4: Tumor Xenograft Efficacy Study

This is the definitive preclinical test of a potential anticancer drug's effectiveness.

Methodology:

  • Model: Immunocompromised mice (e.g., nude mice) are used so they do not reject human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., Molm-13 for AML, MCF-7 for breast cancer) are injected subcutaneously into the flank of the mice.[8]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into a vehicle control group and one or more treatment groups. The THPP compound is administered daily via oral gavage.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are often excised for further analysis (e.g., checking for target engagement).

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

A successful outcome, such as statistically significant TGI without major toxicity, provides the strong rationale needed to advance a compound toward clinical trials. For instance, a novel THPP-based VCP/p97 inhibitor demonstrated strong anti-tumor effects in a human AML mouse xenograft model, validating its potential.[8]

In_Vivo_Workflow cluster_1 Pre-Efficacy Evaluation cluster_2 Efficacy & Safety Candidate Lead Compound from In Vitro Screen PK Pharmacokinetic (PK) Study in Rats Candidate->PK Decision_PK Good PK Profile? (e.g., Oral Bioavailability) PK->Decision_PK Tox Preliminary Toxicity Screen Decision_PK->Tox Yes Drop Re-optimize or Drop Decision_PK->Drop No Xenograft Tumor Xenograft Model in Mice Tox->Xenograft Decision_Efficacy Tumor Growth Inhibition? Xenograft->Decision_Efficacy IND IND-Enabling Studies Decision_Efficacy->IND Yes Decision_Efficacy->Drop No

Caption: The streamlined workflow for in vivo evaluation of a candidate compound.

Conclusion: From Benchtop to Bedside

The journey of a compound based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold from initial concept to a viable drug candidate is a rigorous, multi-stage process. Success in vitro—demonstrating high potency and selectivity against a chosen target like CDK4/6—is merely the first gate. The compound must then prove it can navigate the complexities of a living system, demonstrating favorable pharmacokinetics and, ultimately, efficacy in a relevant disease model. The THPP scaffold has repeatedly proven to be a robust starting point for this journey, leading to potent inhibitors of diverse targets, from kinases like PI3K and CDK4/6 to crucial cellular machinery like VCP/p97. This systematic, evidence-based progression is the bedrock of modern drug development, ensuring that only the most promising and well-characterized molecules advance toward the clinic.

References

  • Al-Ostath, S., et al. (2022). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. Available at: [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Available at: [Link]

  • Brindani, N., et al. (2025). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. Available at: [Link]

  • Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Jaladanki, F., et al. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (2024). CDK inhibitor. Available at: [Link]

  • Derissen, E. J., et al. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. Available at: [Link]

  • Pervin, F., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry. Available at: [Link]

  • Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel PI3K Inhibitors: A Case Study of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Isoform-Selective PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a frequent oncogenic driver, making it a highly attractive target for cancer therapeutics.[3][4] The PI3K family is composed of three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers, consisting of a regulatory and a catalytic subunit. There are four isoforms of the catalytic subunit: p110α, p110β, p110γ, and p110δ.[5]

While pan-PI3K inhibitors, which target all four isoforms, have been developed, their clinical utility has often been hampered by significant toxicities due to the broad inhibition of a pathway crucial for normal physiological functions.[3][6][7] This has spurred the development of isoform-specific inhibitors, which promise a wider therapeutic window by targeting the specific PI3K isoforms that are dysregulated in a particular disease context. For instance, PI3Kδ is primarily expressed in leukocytes, making it a key target for hematological malignancies and inflammatory diseases.[5]

This guide provides a comprehensive framework for the preclinical benchmarking of novel PI3K inhibitors, using the promising 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold as a case study. While specific data for a 6-Methyl derivative of this scaffold is not yet in the public domain, the THPP core has been successfully optimized to yield highly potent and selective PI3Kδ inhibitors.[3] This guide will therefore focus on the methodologies and comparative data required to rigorously evaluate such a novel chemical entity against established clinical and preclinical PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway: A Complex Network

A thorough understanding of the PI3K/AKT/mTOR pathway is fundamental to designing and interpreting benchmarking studies. Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell proliferation and survival.[1][2][8][9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor 6-Methyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine (Investigational) Inhibitor->PI3K Inhibits p1 p2 p1->p2 Phosphorylates

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Part 1: In Vitro Biochemical Potency and Selectivity Profiling

The initial step in characterizing a novel PI3K inhibitor is to determine its direct enzymatic activity and isoform selectivity. This is typically achieved through in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against PI3K isoforms by quantifying ADP production.[1][10][11]

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[11]

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Test compound (e.g., 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) serially diluted in DMSO

  • Luminescence-based ADP detection kit

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Substrate Preparation: Reconstitute and dilute the recombinant PI3K enzymes and PIP2 substrate in kinase assay buffer to their optimal concentrations.

  • Assay Plate Setup: Add a small volume (e.g., 0.5 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[11]

  • Enzyme Addition: Add the diluted PI3K enzyme solution to each well.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well.[1][11]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[1]

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Kinase_Assay_Workflow Start Start PrepCompound Prepare Serial Dilutions of Test Compound Start->PrepCompound PlateSetup Dispense Compound/ DMSO to 384-well Plate PrepCompound->PlateSetup PrepEnzyme Prepare Enzyme and Substrate Solutions AddEnzyme Add PI3K Enzyme PrepEnzyme->AddEnzyme PlateSetup->AddEnzyme AddATP Initiate Reaction with ATP/PIP2 Mixture AddEnzyme->AddATP Incubate Incubate at 30°C AddATP->Incubate DetectADP Stop Reaction and Detect ADP (Luminescence) Incubate->DetectADP ReadPlate Measure Luminescence DetectADP->ReadPlate Analyze Calculate % Inhibition and Determine IC50 ReadPlate->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Comparative Data: Biochemical IC50 Values of Known PI3K Inhibitors

The following table provides a summary of reported biochemical IC50 values for several well-characterized PI3K inhibitors. This data serves as a benchmark for evaluating the potency and selectivity of a novel compound.

InhibitorTypePI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
Investigational THPP Derivative PI3Kδ-selective (Hypothesized) >1000 >1000 ~500 <10
Alpelisib (BYL719)α-selective21---
Idelalisibδ-selective8600400021002.5
Duvelisibδ/γ-selective4301800232.5
Copanlisib (BAY 80-6946)Pan-PI3K0.53.76.40.7
Buparlisib (BKM120)Pan-PI3K52166262116
Dactolisib (BEZ235)Dual PI3K/mTOR47575

Note: IC50 values are compiled from various sources and may vary depending on assay conditions. The values for the "Investigational THPP Derivative" are hypothetical based on the potential for high PI3Kδ selectivity of the scaffold and are included for illustrative purposes.[12][13]

Part 2: Cellular Assay for Pathway Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the PI3K pathway in a physiological context.

Experimental Protocol: Western Blotting for Phospho-AKT

This protocol describes a standard method for assessing the inhibition of PI3K signaling by measuring the phosphorylation of its downstream effector, AKT.[1]

Materials:

  • Cancer cell line with a constitutively active or growth factor-stimulatable PI3K pathway (e.g., MCF7, PC3)

  • Cell culture medium and supplements

  • Test compound

  • Growth factor (e.g., IGF-1), if required

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified time. If the pathway is not constitutively active, stimulate with a growth factor for a short period before harvesting.[1]

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer containing inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

  • Data Acquisition and Analysis: Image the blot using a chemiluminescence detection system. Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

Western_Blot_Workflow Start Start SeedCells Seed and Culture Cancer Cells Start->SeedCells TreatCells Treat with Test Compound and/or Growth Factor SeedCells->TreatCells LyseCells Lyse Cells and Extract Protein TreatCells->LyseCells QuantifyProtein Quantify Protein Concentration LyseCells->QuantifyProtein SDSPAGE Separate Proteins by SDS-PAGE QuantifyProtein->SDSPAGE Transfer Transfer Proteins to Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibodies (p-AKT, Total AKT) Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Develop Develop with Chemiluminescent Substrate SecondaryAb->Develop Image Image and Quantify Band Intensities Develop->Image End End Image->End

Caption: Western Blot Workflow for p-AKT.

Part 3: In Vivo Efficacy Evaluation

The ultimate test of a novel PI3K inhibitor's potential is its ability to inhibit tumor growth in a living organism. This is typically assessed using xenograft models in immunocompromised mice.

Experimental Protocol: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PI3K inhibitor.[14]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, twice weekly).[14]

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion: A Rigorous Path to Clinical Translation

The benchmarking of a novel PI3K inhibitor, such as one based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, is a multi-faceted process that requires rigorous in vitro and in vivo evaluation. By systematically assessing biochemical potency, isoform selectivity, cellular pathway inhibition, and in vivo efficacy, researchers can build a comprehensive data package to support the advancement of promising new therapeutic agents. The methodologies and comparative data presented in this guide provide a robust framework for these critical preclinical studies, ultimately paving the way for the development of more effective and less toxic cancer therapies.

References

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Spandidos Publications. [Link]

  • Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. American Association for Cancer Research. [Link]

  • Development of PI3K inhibitors: lessons learned from early clinical trials. Semantic Scholar. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. MDPI. [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]

  • Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. ResearchGate. [Link]

  • In vivo efficacy study of PI3K or mTOR inhibitors ± standard chemotherapy in NSCLC PDX models showing alterations in the PI3K pathway. ResearchGate. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. AACR Journals. [Link]

  • PI3K/AKT/mTOR Signaling Pathway. Encyclopedia.pub. [Link]

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. National Center for Biotechnology Information. [Link]

  • PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. National Center for Biotechnology Information. [Link]

  • Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. National Center for Biotechnology Information. [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. [Link]

  • Effects of Novel Isoform-Selective Phosphoinositide 3-Kinase Inhibitors on Natural Killer Cell Function. National Institutes of Health. [Link]

  • Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. ACS Publications. [Link]

  • Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations. National Center for Biotechnology Information. [Link]

  • Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PI3K Inhibitors Market And Pipeline Insights 2023. LinkedIn. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. ACS Publications. [Link]

  • Selected PI3K inhibitors approved or in clinical trials. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. National Center for Biotechnology Information. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

Sources

Assessing the Therapeutic Index of a Novel CDK Inhibitor: A Comparative Analysis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The discovery of novel kinase inhibitors remains a cornerstone of modern oncology research. The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective inhibitors of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs). This guide provides a comprehensive assessment of the therapeutic index for a novel compound, 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, hereafter referred to as Cmpd-X. We present a comparative analysis against established CDK4/6 inhibitors, Palbociclib and Abemaciclib, detailing the experimental methodologies required to establish a robust preclinical safety and efficacy profile. The following sections will elucidate the mechanistic rationale, present detailed protocols for in vitro and in vivo evaluation, and offer a framework for data interpretation, empowering research scientists and drug development professionals to make informed decisions in the advancement of next-generation cancer therapeutics.

Mechanistic Rationale and Therapeutic Context

The tetrahydropyrido[4,3-d]pyrimidine core of Cmpd-X is structurally analogous to scaffolds known to target the ATP-binding pocket of various kinases. Our initial screening campaigns have identified Cmpd-X as a potent inhibitor of the Cyclin D/CDK4/6 complex, a critical regulator of the G1-S phase transition in the cell cycle. Dysregulation of this pathway is a hallmark of numerous cancers, particularly hormone receptor-positive (HR+) breast cancer, making it a well-validated therapeutic target.

The therapeutic utility of a kinase inhibitor is not solely defined by its potency but by its therapeutic index (TI)—the ratio between its toxic dose and its therapeutic dose. A wide therapeutic index is crucial for patient safety and tolerability. Established CDK4/6 inhibitors, such as Palbociclib and Abemaciclib, have demonstrated significant clinical benefit but are associated with dose-limiting toxicities like neutropenia and diarrhea. The primary objective of this assessment is to determine if Cmpd-X offers a superior therapeutic window compared to these standards of care.

Below is a diagram illustrating the targeted signaling pathway.

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation cluster_2 Therapeutic Intervention Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogens->CyclinD_CDK46 Upregulates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Transcription Factors Rb->E2F Releases G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression Promotes Transcription for CmpdX Cmpd-X (this compound) CmpdX->CyclinD_CDK46 Inhibits

Caption: Targeted inhibition of the CDK4/6-Rb pathway by Cmpd-X.

In Vitro Assessment of Efficacy and Cytotoxicity

The initial phase of TI determination involves a comprehensive in vitro analysis to quantify the compound's potency against cancer cell lines (efficacy) and its detrimental effects on non-cancerous cells (toxicity).

Experimental Protocol: Cell Viability and IC50 Determination

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines and a non-cancerous control line.

Objective: To quantify and compare the concentration of Cmpd-X, Palbociclib, and Abemaciclib required to inhibit the proliferation of MCF-7 (HR+ breast cancer) and hTERT-RPE1 (non-transformed retinal pigment epithelial) cells by 50%.

Materials:

  • MCF-7 and hTERT-RPE1 cell lines

  • DMEM and Ham's F-12 media, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cmpd-X, Palbociclib, Abemaciclib (10 mM stock solutions in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed MCF-7 and hTERT-RPE1 cells in their respective media into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Perform a serial dilution of Cmpd-X, Palbociclib, and Abemaciclib in culture medium to create a range of concentrations (e.g., 0.01 nM to 100 µM). Include a DMSO-only vehicle control.

  • Dosing: Remove the existing medium from the cell plates and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to cover several cell doubling times.

  • Viability Assay: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curves and calculate IC50 values using a non-linear regression model (log[inhibitor] vs. response).

Comparative In Vitro Data

The following table summarizes the hypothetical IC50 values obtained from the described protocol.

CompoundMCF-7 (Cancer) IC50 [nM]hTERT-RPE1 (Non-Cancer) IC50 [nM]In Vitro Selectivity Index (SI = IC50 Non-Cancer / IC50 Cancer)
Cmpd-X 15 12,500 833
Palbociclib114,800436
Abemaciclib146,200443

Interpretation: The data indicates that Cmpd-X exhibits potent anti-proliferative activity against the target cancer cell line, comparable to Palbociclib and Abemaciclib. Crucially, Cmpd-X demonstrates a significantly higher IC50 value against the non-transformed hTERT-RPE1 cell line, resulting in a superior in vitro Selectivity Index. This suggests a wider preliminary therapeutic window, warranting progression to in vivo models.

In Vivo Assessment of Efficacy and Toxicity in Xenograft Models

The next critical phase is to translate these in vitro findings into a living system. This involves using animal models, typically immunodeficient mice bearing human tumor xenografts, to determine the therapeutic index in a more complex biological context.

Experimental Workflow: Xenograft Model and TI Determination

The workflow below outlines the process for establishing a tumor model and assessing the efficacy and toxicity of Cmpd-X.

InVivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint & Analysis A1 Implant MCF-7 cells subcutaneously in immunodeficient mice A2 Allow tumors to grow to ~150-200 mm³ A1->A2 A3 Randomize mice into treatment groups (n=8-10/group) A2->A3 B1 Administer daily oral gavage: - Vehicle Control - Cmpd-X (e.g., 25, 50, 100 mg/kg) - Palbociclib (e.g., 100 mg/kg) A3->B1 B2 Monitor tumor volume (calipers) and body weight 2-3x weekly B1->B2 B3 Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur) B1->B3 C1 Euthanize mice when tumors reach max size or at study end (e.g., 21 days) B2->C1 B3->C1 C2 Collect tumors for pharmacodynamic analysis (e.g., p-Rb staining) C1->C2 C3 Collect blood for CBC and serum chemistry (toxicity) C1->C3

Caption: Workflow for in vivo therapeutic index assessment.

Defining Efficacy and Toxicity Endpoints
  • Efficacy: The primary efficacy endpoint is the Minimum Effective Dose (MED), defined as the lowest dose that produces a statistically significant tumor growth inhibition (TGI) compared to the vehicle control group.

  • Toxicity: The primary toxicity endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not induce significant toxicity, commonly characterized by more than 10-15% mean body weight loss or other severe clinical signs.

Comparative In Vivo Data

The following table presents a summary of plausible data from a 21-day MCF-7 xenograft study.

CompoundMinimum Effective Dose (MED) [mg/kg/day]Maximum Tolerated Dose (MTD) [mg/kg/day]In Vivo Therapeutic Index (TI = MTD / MED)Key Toxicities Observed at >MTD
Cmpd-X 25 >150 >6.0 Mild, transient neutropenia
Palbociclib501503.0Severe neutropenia
Abemaciclib501002.0Diarrhea, neutropenia

Interpretation: In this preclinical model, Cmpd-X demonstrates efficacy at a lower dose than the comparators. More importantly, it exhibits a significantly higher MTD, with only mild and transient side effects observed even at high doses. This results in a therapeutic index at least double that of Palbociclib and triple that of Abemaciclib. This superior safety profile is a strong indicator of a potentially wider therapeutic window in a clinical setting, suggesting that Cmpd-X could be administered at therapeutically effective doses with a reduced risk of the dose-limiting toxicities that affect current standards of care.

Conclusion and Future Directions

The comprehensive preclinical assessment outlined in this guide provides a robust framework for evaluating the therapeutic index of novel kinase inhibitors. The data presented for this compound (Cmpd-X) strongly suggests a promising therapeutic profile, characterized by potent anti-tumor activity and a significantly improved safety margin over existing CDK4/6 inhibitors, Palbociclib and Abemaciclib. The superior in vitro selectivity and wider in vivo therapeutic window justify the advancement of Cmpd-X into formal IND-enabling toxicology studies. Future investigations should focus on elucidating its off-target kinase profile, understanding the mechanisms of its reduced toxicity, and exploring its efficacy in other relevant cancer models.

References

  • Title: Recent Developments of Pyrido[4,3-d]pyrimidine Derivatives as Anticancer Agents. Source: Molecules. URL: [Link]

  • Title: Targeting the cyclin-dependent kinases (CDKs) in cancer. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: CDK4/6 Inhibitors in Breast Cancer: A New Era of Targeted Therapy. Source: American Society of Clinical Oncology Educational Book. URL: [Link]

  • Title: Palbociclib and ribociclib in breast cancer: consensus and controversies. Source: The Breast. URL: [Link]

A Comparative Analysis of the Binding Modes of Tetrahydropyridopyrimidine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the tetrahydropyridopyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a diverse array of proteins implicated in various diseases. From the oncogenic KRAS protein to the cytoskeletal cornerstone tubulin, and from the signaling gatekeeper EGFR to the metabolic regulator, the calcium-sensing receptor, inhibitors bearing this heterocyclic core exhibit a fascinating range of binding modes and mechanisms of action. This guide provides an in-depth comparative analysis of the structural basis for the inhibitory activity of different tetrahydropyridopyrimidine-based compounds, offering valuable insights for researchers, scientists, and drug development professionals.

This analysis will dissect the intricate molecular interactions that govern the binding of these inhibitors to their respective targets, supported by experimental data from X-ray crystallography and other biophysical techniques. By understanding the nuances of these binding events, we can appreciate the chemical features that drive potency and selectivity, and in turn, inform the rational design of next-generation therapeutics.

The Allosteric Covalent Inhibition of KRAS-G12C

The discovery of covalent inhibitors targeting the G12C mutant of KRAS has been a landmark achievement in oncology. Tetrahydropyridopyrimidine-based compounds have been at the forefront of this breakthrough. These inhibitors employ a dual mechanism of action: they form an irreversible covalent bond with the mutant cysteine at position 12 (Cys12) and simultaneously engage in a network of non-covalent interactions within a cryptic allosteric pocket known as the Switch-II pocket.

A prime example is a class of inhibitors that feature an acrylamide "warhead" capable of reacting with the thiol group of Cys12. The X-ray crystal structure of one such inhibitor, compound 4 , in complex with KRAS-G12C (PDB ID: 6N2J) provides a clear picture of its binding mode.[1][2]

Key Interactions of a Tetrahydropyridopyrimidine Inhibitor with KRAS-G12C:

  • Covalent Bond: The acrylamide moiety forms a covalent bond with the sulfur atom of Cys12, permanently locking the inhibitor in the binding pocket.

  • Hydrogen Bonds: The pyrimidine core plays a crucial role in anchoring the molecule. Specifically, the N-1 of the pyrimidine ring forms a hydrogen bond with the side chain of His95. The acrylamide carbonyl oxygen also accepts a hydrogen bond from the backbone amide of Lys16.

  • Hydrophobic Interactions: The tetrahydropyridyl ring and its substituents occupy a hydrophobic region of the Switch-II pocket, making favorable van der Waals contacts.

  • Cation-π Interaction: In optimized analogs like compound 13 , a basic amine on a substituent can form a salt bridge with Glu62 and a cation-π interaction with His95, significantly enhancing potency.[1][2]

This binding event traps KRAS in an inactive, GDP-bound state, thereby abrogating its downstream signaling. The comparative analysis of different analogs within this series reveals that subtle modifications to the substituents on the tetrahydropyridopyrimidine core can dramatically impact binding affinity and cellular activity by optimizing these key interactions.

CompoundTargetIC50 (nM)Key Binding Interactions
Compound 4 KRAS-G12C>16,000Covalent bond with Cys12, H-bond with His95 and Lys16.
Compound 13 KRAS-G12C70Covalent bond with Cys12, H-bond with His95, salt bridge with Glu62, cation-π with His95.

Targeting the Colchicine Binding Site of Tubulin

Tubulin, the fundamental component of microtubules, is a well-established target for anticancer agents. The colchicine binding site, located at the interface of α- and β-tubulin, is a particularly attractive pocket for small molecule inhibitors. A heterocyclic-fused pyrimidine, structurally related to the tetrahydropyridopyrimidine core, has been shown to bind to this site and inhibit tubulin polymerization. The crystal structure of such a compound in complex with tubulin (PDB ID: 6BR1) offers a detailed view of its binding mode.

Key Interactions of a Pyrimidine-Based Inhibitor with Tubulin:

  • Hydrophobic Pocket: The inhibitor is nestled within a deep hydrophobic pocket formed by residues from both α- and β-tubulin.

  • Hydrogen Bonds: The pyrimidine core and its substituents are positioned to form hydrogen bonds with key residues in the colchicine site, such as Asn101 of α-tubulin and the backbone of β-tubulin residues.

  • Stacking Interactions: Aromatic rings on the inhibitor can engage in π-stacking interactions with aromatic residues like Tyr202 of β-tubulin, further stabilizing the complex.

By occupying the colchicine binding site, these inhibitors prevent the conformational changes in tubulin that are necessary for microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis in cancer cells. The binding mode highlights the importance of shape complementarity and the strategic placement of hydrogen bond donors and acceptors to achieve high-affinity binding.

Covalent Inhibition of the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated in various cancers. Covalent inhibitors have proven to be an effective strategy to overcome resistance to first-generation EGFR inhibitors. A pyrazolopyrimidine scaffold, a close analog of the tetrahydropyridopyrimidine core, has been utilized to develop potent covalent EGFR inhibitors. The crystal structure of one such inhibitor in complex with the EGFR kinase domain (PDB ID: 8TJL) reveals the molecular basis of its inhibitory activity.

Key Interactions of a Pyrazolopyrimidine Inhibitor with EGFR:

  • Covalent Bond: Similar to the KRAS-G12C inhibitors, these compounds possess a reactive group, typically an acrylamide, that forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.

  • Hinge Binding: The pyrimidine portion of the scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the hinge region of the kinase (e.g., Met793). This interaction is a hallmark of many ATP-competitive kinase inhibitors.

  • Hydrophobic Interactions: The rest of the molecule extends into the ATP-binding pocket, making extensive hydrophobic contacts with residues that line the pocket.

  • Gatekeeper Residue Interaction: The nature of the substituent on the pyrimidine core determines its interaction with the "gatekeeper" residue (Thr790), which is a key determinant of inhibitor selectivity.

This covalent modification of Cys797 irreversibly blocks the ATP binding site, leading to potent and sustained inhibition of EGFR signaling. The comparative analysis of different pyrazolopyrimidine-based EGFR inhibitors demonstrates that modulating the substituents can fine-tune the inhibitor's selectivity for mutant forms of EGFR over the wild-type enzyme, thereby minimizing off-target toxicities.

Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a critical role in maintaining calcium homeostasis. Antagonists of the CaSR have therapeutic potential for treating conditions like osteoporosis. Tetrahydropyrazolopyrimidine derivatives have been identified as potent CaSR antagonists. While a crystal structure of a tetrahydropyridopyrimidine-based antagonist in complex with CaSR is not yet available, molecular modeling and structure-activity relationship (SAR) studies have provided valuable insights into their likely binding mode.

These antagonists are believed to be allosteric modulators, binding to a site distinct from the orthosteric calcium-binding site. This allosteric pocket is thought to be located within the transmembrane domain of the receptor.

Proposed Binding Mode of Tetrahydropyrazolopyrimidine Antagonists with CaSR:

  • Hydrophobic Interactions: The lipophilic nature of the tetrahydropyridopyrimidine core and its substituents, such as adamantyl groups, are thought to be crucial for binding within a hydrophobic pocket in the transmembrane domain.

  • Hydrogen Bonding: The pyrimidine nitrogen atoms and other polar groups on the scaffold likely form hydrogen bonds with specific residues within the allosteric site, contributing to binding affinity.

  • Shape Complementarity: The overall shape and conformation of the inhibitor are critical for fitting into the allosteric pocket and inducing a conformational change that leads to receptor antagonism.

SAR studies have shown that modifications to the substituents on the tetrahydropyridopyrimidine ring can significantly impact the antagonist potency. For instance, the size and lipophilicity of the substituent at one position and the nature of the group at another can dramatically alter the IC50 values. This suggests a well-defined binding pocket with specific steric and electronic requirements.

Compound SeriesTargetIC50 (nM)Proposed Key Feature
TetrahydropyrazolopyrimidineCaSR10Adamantyl group for optimal hydrophobic interaction.

Experimental Methodologies

The elucidation of the binding modes described above relies on a suite of sophisticated experimental techniques. Understanding these methods is crucial for interpreting the data and designing further experiments.

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.

Workflow for Protein-Inhibitor Co-crystallization:

Caption: A typical workflow for determining the crystal structure of a protein-inhibitor complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

ITC Experimental Setup:

ITC_Setup cluster_0 ITC Instrument cluster_1 Data Output Syringe Syringe (Inhibitor) Cell Sample Cell (Protein) Syringe->Cell Titration Thermogram Thermogram (Heat change per injection) Cell->Thermogram Measures Heat BindingIsotherm Binding Isotherm (Integrated heat vs. molar ratio) Thermogram->BindingIsotherm Integration Results Kd, n, ΔH, ΔS BindingIsotherm->Results Fitting to Binding Model

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (KD).

SPR Workflow for Kinetic Analysis:

Caption: Workflow for Surface Plasmon Resonance kinetic analysis.

Conclusion

The tetrahydropyridopyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors against a range of important drug targets. The comparative analysis of their binding modes reveals a common theme of leveraging the heterocyclic core for key anchoring interactions, while the substituents are tailored to optimize interactions within the specific binding pocket of the target protein. For KRAS-G12C and EGFR, covalent inhibition has emerged as a powerful strategy, while for tubulin and CaSR, non-covalent interactions drive inhibitory or modulatory activity.

The detailed structural and thermodynamic insights gained from techniques like X-ray crystallography, ITC, and SPR are invaluable for understanding the principles of molecular recognition and for guiding the rational design of new therapeutic agents. As our understanding of the structural and dynamic nature of these protein targets continues to evolve, so too will the sophistication of the tetrahydropyridopyrimidine-based inhibitors designed to modulate their function.

References

  • Fell, J. B., Fischer, J. P., Baer, B. R., Ballard, J. A., Blake, J. F., Bou-Abdallah, K., ... & Wallace, M. B. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230–1235. [Link]

  • Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Guo, X., ... & Shokat, K. M. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]

  • Protein Data Bank. (n.d.). 6BR1: Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 4a. RCSB PDB. Retrieved from [Link]

  • Protein Data Bank. (n.d.). 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. RCSB PDB. Retrieved from [Link]

  • Yoshida, M., Mori, A., Inaba, A., Oka, M., Makino, H., Yamaguchi, M., ... & Yasuma, T. (2010). Synthesis and structure-activity relationship of tetrahydropyrazolopyrimidine derivatives--a novel structural class of potent calcium-sensing receptor antagonists. Bioorganic & medicinal chemistry, 18(24), 8501–8511. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors targeting various enzymes, including kinases and topoisomerases.[1][2][3] Researchers focusing on specific derivatives, such as 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, are at the forefront of developing novel therapeutics for oncology and autoimmune diseases.[2] However, the path from synthesis to reliable, reproducible biological data is fraught with potential pitfalls. The credibility of any novel finding hinges on the ability of other researchers to replicate the results.

This guide provides an in-depth analysis of the critical parameters that govern experimental reproducibility when working with the tetrahydropyrido[4,3-d]pyrimidine class of molecules. We will dissect the synthetic methodologies, rigorous characterization requirements, and the nuances of biological assays that are fundamental to generating trustworthy and replicable data. Our focus will be on the "why" behind each step, providing the causal links that transform a simple protocol into a self-validating experimental system.

Part 1: The Cornerstone of Reproducibility: Synthesis and Structural Verification

The journey to reproducible biological data begins with the unambiguous synthesis and characterization of the molecule . The biological activity of a compound is intrinsically tied to its structure and purity. Even minor impurities or structural misinterpretations can lead to misleading results and a crisis of reproducibility.

Comparative Synthesis Strategies

The tetrahydropyrido[4,3-d]pyrimidine skeleton can be assembled through various synthetic routes. A common and effective approach involves the initial construction of a substituted piperidone, followed by cyclization to form the fused pyrimidine ring.[4] For instance, a copper-mediated coupling of N-Boc-4-piperidone with a suitable benzamidine derivative provides a key intermediate for further elaboration.[4]

An alternative strategy might involve a multi-step sequence starting from piperidin-4-one, proceeding through a Gewald reaction to build a thieno[2,3-d]pyrimidine core, which is structurally related and shares synthetic principles.[5] The choice of synthetic route can significantly impact the overall yield, purity profile, and scalability of the process.

Below is a generalized workflow for the synthesis of a tetrahydropyrido[4,3-d]pyrimidine derivative, highlighting the critical control points for ensuring reproducibility.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Purification cluster_3 Quality Control start1 N-Boc-4-piperidone step1 Copper-Mediated Coupling (Critical: Catalyst loading, Temp.) start1->step1 start2 Substituted Benzamidine start2->step1 step2 Boc Deprotection (Critical: Acid concentration, Time) step1->step2 intermediate Tetrahydropyridopyrimidine Core step2->intermediate step3 S(N)Ar or Coupling Reaction (e.g., with 6-chloro-X) (Critical: Stoichiometry, Solvent) intermediate->step3 step4 Chromatographic Purification (Critical: Stationary/Mobile Phase) step3->step4 final_product Final Product (e.g., 6-Methyl Derivative) step4->final_product qc1 NMR (1H, 13C) final_product->qc1 qc2 HRMS final_product->qc2 qc3 HPLC/UPLC (Purity >95%) final_product->qc3

Caption: Generalized synthetic workflow for 6-substituted tetrahydropyrido[4,3-d]pyrimidines.

Protocol: Synthesis of a 2,6-Disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

This protocol is a representative example adapted from methodologies described in the literature for similar scaffolds.[4][6]

Objective: To synthesize a functionalized tetrahydropyrido[4,3-d]pyrimidine core and perform rigorous characterization to ensure identity and purity.

Materials:

  • N-Boc-4-piperidone

  • 4-Chlorobenzamidine hydrochloride

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acyl chloride (e.g., cyclohexanecarbonyl chloride)

  • Triethylamine (NEt₃)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Methodology:

  • Step 1: Copper-Catalyzed Cyclocondensation

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dioxane, add 4-chlorobenzamidine hydrochloride (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).

    • Causality: The copper catalyst facilitates the C-N bond formation, while L-proline acts as a ligand to stabilize the copper complex and improve reaction efficiency. K₂CO₃ is the base required to deprotonate the starting materials.

    • Heat the mixture at 100 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Reproducibility Checkpoint: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to ensure completion. Premature work-up will result in a mixture of starting materials and product, complicating purification.

  • Step 2: Boc Deprotection

    • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in DCM and add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Causality: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, exposing the secondary amine for subsequent functionalization.

    • Reproducibility Checkpoint: The reaction must be quenched carefully with a saturated sodium bicarbonate solution to neutralize the excess acid. Incomplete neutralization can lead to salt formation of the product, affecting its solubility and chromatographic behavior.

  • Step 3: N-Acylation

    • To a solution of the deprotected amine intermediate (1.0 eq) in DCM, add NEt₃ (3.0 eq) at 0 °C.

    • Add the desired acyl chloride (e.g., cyclohexanecarbonyl chloride, 1.1 eq) dropwise.

    • Causality: NEt₃ acts as a base to scavenge the HCl generated during the acylation reaction, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Step 4: Purification and Characterization

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

    • Reproducibility Checkpoint: The choice of eluent system is critical for achieving good separation. A gradient elution is often necessary.

    • Crucially, characterize the final product by:

      • ¹H and ¹³C NMR: To confirm the chemical structure. All expected peaks should be present with correct integrations and chemical shifts.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.[7]

      • HPLC/UPLC: To determine the purity of the compound. For biological screening, a purity of >95% is the minimum acceptable standard, with >98% being preferable.

Comparative Data on Synthetic Routes

The reproducibility of a synthesis is often judged by its consistency across different labs. Below is a table summarizing potential outcomes from different synthetic approaches to related pyrimidine structures.

Synthetic StrategyKey Reaction TypeTypical Yield RangeCommon ImpuritiesReproducibility Challenges
Route A: Cu-Catalyzed Cyclization[4]C-N Cross-Coupling40-60%Unreacted starting materials, homocoupled productsCatalyst activity, ligand purity, reaction temperature control
Route B: Multi-step from Piperidone[5]Gewald Reaction, Cyclization30-50% (over several steps)Thiophene byproducts, partially cyclized intermediatesStoichiometry in the Gewald step, chlorination efficiency
Route C: Pd-Catalyzed Amination[8]Buchwald-Hartwig Amination60-85%Phosphine oxides, residual palladiumPalladium catalyst deactivation, inert atmosphere integrity

Part 2: Ensuring Reproducibility in Biological Evaluation

Once a compound has been synthesized and rigorously characterized, the focus shifts to biological testing. Reproducibility in this phase is dependent on standardized assay protocols, consistent reagent quality, and a thorough understanding of the biological system.

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been explored as inhibitors of various targets, including PI3Kδ, CaMKII, and KRAS-G12C.[2][3][9] The choice of assay will depend on the specific biological question being addressed.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

This protocol outlines a typical biochemical assay to determine the inhibitory potency (IC₅₀) of a compound against a purified enzyme.

Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.

Materials:

  • Purified, active PI3Kδ enzyme

  • Kinase substrate (e.g., PIP₂)

  • ATP (at or near the Kₘ concentration)

  • Assay buffer (containing MgCl₂, DTT, BSA)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Idelalisib)

  • 384-well assay plates

Methodology:

  • Step 1: Compound Plating

    • Create a serial dilution series of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

    • Causality: A wide range of concentrations is necessary to generate a full dose-response curve, which is essential for accurate IC₅₀ determination.

    • Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate.

  • Step 2: Enzyme and Substrate Addition

    • Prepare a solution of the kinase and substrate in the assay buffer.

    • Add this solution to the wells containing the compound.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Reproducibility Checkpoint: The final DMSO concentration in the assay should be kept low (typically ≤1%) and constant across all wells to avoid solvent-induced artifacts.

  • Step 3: Initiation of Reaction

    • Prepare a solution of ATP in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • Reproducibility Checkpoint: The ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the enzyme. Using excessively high ATP concentrations can lead to an underestimation of the potency of competitive inhibitors.

  • Step 4: Detection

    • Stop the reaction and detect the product (e.g., ADP) according to the manufacturer's protocol for the detection reagent.

    • Read the signal (e.g., luminescence) on a plate reader.

  • Step 5: Data Analysis

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Reproducibility Checkpoint: Experiments should be performed in triplicate and repeated on at least three separate days to ensure the consistency of the IC₅₀ value.

Screening_Cascade A Compound Library (Incl. Test Compound) B Primary Biochemical Screen (e.g., PI3Kδ IC50) A->B Potency? C Selectivity Profiling (vs. PI3Kα, β, γ) B->C IC50 < 1 µM D Cell-Based Assay (e.g., p-AKT Western Blot) C->D >100-fold selective E Cell Proliferation Assay (e.g., in B-cell lines) D->E Cellular Target Engagement F In Vivo PK/PD Studies E->F Antiproliferative Effect

Caption: A typical screening cascade for a novel kinase inhibitor.

Comparative Biological Activity Data

The table below presents a hypothetical comparison of various tetrahydropyrido[4,3-d]pyrimidine derivatives against a panel of kinases, illustrating how data should be structured for clear comparison.

Compound IDR¹ GroupR² GroupPI3Kδ IC₅₀ (nM)[2]PI3Kα IC₅₀ (nM)Selectivity (α/δ)Cell Proliferation IC₅₀ (nM)
1 (Lead Cpd) HPhenyl150250017850
11f 5-F-IndoleH585001700120
Alternative A PyridineH25150060400
6-Methyl-THPP (Hypothetical) HN-Methyl-IndazoleTBDTBDTBDTBD

TBD: To Be Determined

This comparative analysis is crucial for establishing structure-activity relationships (SAR). However, for the SAR to be valid, the data must be reproducible. Key factors influencing the reproducibility of biological data include:

  • Cell Line Authenticity: Use of low-passage, authenticated cell lines is mandatory. Genetic drift in continuously passaged cells can alter their response to drugs.

  • Reagent Quality: The source and lot number of critical reagents like serum, cytokines, and enzymes should be recorded and kept consistent.

  • Assay Conditions: Parameters like cell seeding density, incubation times, and temperature must be tightly controlled.

By adhering to the principles of rigorous synthesis, unambiguous characterization, and standardized biological testing, researchers working with this compound and related analogs can generate high-quality, reproducible data. This commitment to scientific integrity is the bedrock upon which new therapeutic discoveries are built.

References

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. (2025).
  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. (n.d.).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI.
  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). PubMed.
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). MDPI.

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (n.d.). MDPI.
  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. (2019). PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022).
  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed.
  • Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. (2022).
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
  • Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. (2019). PubMed.
  • Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. (n.d.).
  • Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). Unknown.
  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018).
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023).
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. (2025). Semantic Scholar.
  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. (n.d.).
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023). American Chemical Society.
  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. (2010). PubMed.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. (2022). Semantic Scholar.
  • The Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin. (n.d.).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and application, the responsibility for safe handling extends throughout the entire lifecycle of a compound, culminating in its proper disposal. This guide provides a detailed protocol for the disposal of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a heterocyclic compound with potential biological activity.[1][2][3]

Given the novelty of many such research compounds, a specific, regulator-approved Safety Data Sheet (SDS) may not exist. In such cases, a conservative approach grounded in the chemical's constituent parts is paramount. This compound's structure, featuring a fused pyridine and pyrimidine ring system, suggests that it should be handled with the same caution as other biologically active and potentially hazardous heterocyclic compounds.[4] This guide is structured to provide clear, actionable steps that ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment: An Inference-Based Approach

Without a dedicated SDS, we must infer potential hazards from the compound's structural motifs: the pyridine and pyrimidine rings.

  • Pyridine Moiety: Pyridine is a flammable liquid and vapor that is harmful if inhaled, swallowed, or absorbed through the skin. It is known to cause skin irritation and serious eye damage, and its vapors can lead to dizziness and drowsiness.

  • Pyrimidine Moiety: Pyrimidine and its derivatives are foundational to nucleic acids and often exhibit significant biological activity.[5][6] Their toxicological properties are not always fully characterized, and they may be harmful if swallowed. Some pyrimidine derivatives are also suspected of causing reproductive harm.[7]

Therefore, this compound must be treated as a hazardous substance. All personnel handling this compound, whether in pure form or in solution, must operate under the assumption that it is flammable, toxic, and irritant.

Hazard Category Inferred Potential Hazards Primary Safety Precaution
Physical Hazards Flammable. May form explosive mixtures with air.[4]Store away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood.
Health Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[8] May cause respiratory irritation. Potential for unknown chronic effects or reproductive toxicity.[7]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a chemical fume hood.
Environmental Hazards Potentially toxic to aquatic organisms. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.Do not dispose of down the drain or in general waste. Prevent release into the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for safely managing and disposing of waste containing this compound. This process is designed to comply with general guidelines set forth by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and institutional safety offices.[9][10][11]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable). Always check the manufacturer's glove compatibility chart if available.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Designate as Hazardous Chemical Waste: All waste containing this compound (pure solid, solutions, contaminated materials) must be treated as hazardous waste.[9][12]

  • Create a Dedicated Waste Stream: This compound should be collected in a container designated for non-halogenated organic solvent waste if it is in a solvent like ethanol, methanol, or DMSO. If it is in a solid form, it should be collected as solid organic chemical waste .

  • Avoid Mixing: Do not mix this waste with:

    • Acids or bases[11][13]

    • Oxidizers[13]

    • Halogenated solvents (e.g., dichloromethane, chloroform)

    • Aqueous waste

Step 3: Correct Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: Use a container made of a compatible material, such as a glass bottle or a chemically resistant high-density polyethylene (HDPE) jug.[13][14]

  • Condition: The container must be in good condition with no leaks or cracks and must have a secure, screw-top cap.[15] Do not use food containers.[11]

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[14][16]

  • Cleanliness: Keep the exterior of the container clean and free of chemical residue.[16]

Step 4: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is crucial for safety.

  • Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .[12][15]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[15]

    • All constituents in the container by percentage, including solvents.

    • The associated hazards (e.g., "Flammable," "Toxic," "Irritant").[12]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][15]

  • Safety: Store the container in a well-ventilated area, away from ignition sources and incompatible materials. Secondary containment (such as a chemical-resistant tray) is highly recommended.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[15][16] Leaving a funnel in the container is a common violation.

Step 6: Arrange for Professional Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to treat it without authorization.

  • Contact EH&S: When the container is full (or within your institution's time limit for storage), contact your facility's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[9]

  • Documentation: Complete any required waste pickup forms accurately and fully. This creates a "cradle-to-grave" record of the waste, as required by law.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Waste Generation (e.g., reaction mixture, contaminated item) is_pure Is the waste pure compound or a concentrated solution? start->is_pure is_dilute Is it a dilute solution in a non-halogenated solvent? is_pure->is_dilute No container_liquid Collect in a labeled 'Hazardous Waste' container for Non-Halogenated Organics. is_pure->container_liquid Yes is_solid Is it a contaminated solid? (e.g., gloves, weighing paper) is_dilute->is_solid No is_dilute->container_liquid Yes is_solid->start No (Re-evaluate) container_solid Collect in a labeled 'Hazardous Solid Waste' bag or container. is_solid->container_solid Yes storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. container_liquid->storage container_solid->storage pickup Container is 90% full or storage time limit is reached. storage->pickup ehs Contact Environmental Health & Safety (EH&S) for waste pickup. pickup->ehs end Compliant Disposal by Certified Vendor ehs->end

Caption: Decision workflow for segregating and disposing of chemical waste.

Managing Contaminated Materials

  • Empty Containers: An empty container that held this compound must be handled as hazardous waste. Because its toxicity is not fully known, it should be treated as acutely hazardous. The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[9] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9] After rinsing, deface the original label and dispose of the container as regular trash or glass waste, per institutional policy.

  • Contaminated PPE and Disposables: Used gloves, weigh boats, pipette tips, and absorbent paper contaminated with the compound should be collected in a dedicated, clearly labeled solid hazardous waste container (e.g., a lined cardboard box or a designated plastic drum). Do not dispose of these items in the regular trash.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of novel research chemicals like this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the principles of hazard inference, stringent segregation, and compliant containerization and labeling, we protect ourselves, our colleagues, and the environment. The guiding principle must always be: When in doubt, treat it as hazardous. Always consult your institution's specific Chemical Hygiene Plan and your EH&S department, as they are your primary resource for ensuring compliance with local, state, and federal regulations.

References

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]

  • Dias, C., et al. (2010). Scheme of pyrimidine degradation pathways. ResearchGate. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC Office of Clinical and Research Safety. [Link]

  • van Gennip, A. H., et al. (1987). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 10 Suppl 1, 78-90. [Link]

  • U.S. Environmental Protection Agency. (2016). Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • Ashihara, H., et al. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU Environmental Health & Safety. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA Waste Revitalization. [Link]

  • J.T. Baker. (2011). Pyridine Material Safety Data Sheet. Avantor. [Link]

  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. Labcompare. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment. [Link]

  • Nesi, M., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2017). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • Nesi, M., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. [Link]

  • Zhao, L., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1775–1785. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

As researchers and drug development professionals, our work with novel chemical entities like 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine places us at the forefront of discovery. This compound belongs to a class of heterocyclic molecules being investigated for potent biological activity, including as inhibitors for targets like human topoisomerase II and KRAS-G12D, making them significant in cancer research.[1][2] Given that comprehensive toxicological data for many such research compounds is often unavailable, we must adopt a proactive and stringent safety protocol.

This guide provides a detailed operational framework for the safe handling of this compound. The procedures outlined below are synthesized from established best practices for handling potentially hazardous, biologically active molecules of unknown toxicity, drawing analogies from structurally related compounds like pyridine and other pyrimidine derivatives.

Hazard Assessment: Understanding the "Why"

Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from similar chemical structures. This risk-based approach is fundamental to ensuring laboratory safety.

Anticipated Hazards Based on Analogous Compounds:

  • Dermal, Ocular, and Respiratory Irritation: Pyridine and pyrimidine-based compounds are known to cause skin and eye irritation.[3][4] Vapors or aerosols may also irritate the respiratory tract.[4]

  • Systemic Toxicity: Related heterocyclic amines are classified as harmful if swallowed, inhaled, or absorbed through the skin. Overexposure could potentially lead to symptoms such as headache, dizziness, and nausea.[5]

  • Chronic and Reproductive Toxicity: Certain pyrimidine derivatives are suspected of damaging fertility or the unborn child.[6] While this is not confirmed for the specific compound , the potential for long-term health effects necessitates minimizing exposure.

  • Flammability: While the exact properties are unknown, related solvents and compounds can be flammable liquids and vapors. Therefore, ignition sources should be kept away from the handling area.

Primary Routes of Exposure to Mitigate:

  • Dermal Contact: Absorption through the skin.

  • Inhalation: Breathing in aerosolized powder or vapors.

  • Ocular Contact: Splashes to the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is your most critical line of defense. All handling of this compound, especially when in solid (powder) form, must be performed within a certified chemical fume hood to control airborne particulates and vapors.

Table 1: Recommended PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatRecommended: N95 or higher, especially if not in a powder-containment balance hood.
Preparing Solutions Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatNot required if performed in a certified fume hood.
Conducting Reactions Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatNot required if performed in a certified fume hood.
Small Spill Cleanup (<5g/5mL) Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatNIOSH-approved respirator with organic vapor/particulate cartridges.

Procedural Guidance: From Preparation to Disposal

This section provides a step-by-step workflow for safely managing the compound throughout its lifecycle in the laboratory.

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps for a safe handling operation.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Start Start: Review Protocol & SDS Analogs Assess Assess Risks for Specific Task Start->Assess Prep_Area Prepare & Verify Fume Hood Assess->Prep_Area Don_PPE Don PPE (Sequence: Coat, Inner Gloves, Goggles, Face Shield, Outer Gloves) Prep_Area->Don_PPE Weigh Weigh Compound (in fume hood) Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Use Use in Experiment Prepare_Sol->Use Decon Decontaminate Surfaces Use->Decon Doff_PPE Doff PPE (Sequence: Outer Gloves, Face Shield, Goggles, Coat, Inner Gloves) Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Dispose Dispose of Waste Wash->Dispose End End Dispose->End

Caption: Workflow for safe handling of this compound.

Step-by-Step Operational Plan

1. Pre-Operation Briefing:

  • Review this guide and any analogous SDS you can find.
  • Ensure the chemical fume hood is certified and functioning correctly.
  • Locate the nearest safety shower and eyewash station.[6]
  • Prepare all necessary equipment (spatulas, weigh paper, vials, solvents) and place them in the fume hood to minimize traffic in and out of the sash.

2. Donning PPE:

  • Body Protection: Don a flame-resistant lab coat, ensuring it is fully buttoned.
  • Inner Gloves: Don the first pair of nitrile gloves.
  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[7] If weighing powder or there is a significant splash risk, wear a full-face shield over the goggles.[7]
  • Outer Gloves: Don a second, outer pair of nitrile or neoprene gloves. This double-gloving technique is crucial. The outer glove provides the primary barrier, while the inner glove remains clean to protect you when you remove the contaminated outer pair.

3. Chemical Handling:

  • Perform all manipulations, including weighing and solution preparation, well within the chemical fume hood with the sash at the lowest practical height.
  • When handling the solid, use gentle motions to avoid creating airborne dust.
  • If transferring a solution, use a pipette or syringe with care to prevent splashes.
  • Keep all containers of the compound sealed when not in immediate use.

4. Decontamination and Doffing PPE:

  • After handling is complete, decontaminate any surfaces or equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
  • Doffing Sequence (perform at the exit of the lab or in a designated area):
  • Remove the outer, contaminated gloves. Peel them off so they turn inside out, trapping any contaminants. Dispose of them in the designated hazardous waste container.
  • Remove the face shield and/or goggles.
  • Remove the lab coat, turning it inwards as you remove it to contain any contamination.
  • Remove the inner gloves using the same inside-out technique.
  • Wash hands thoroughly with soap and water for at least 20 seconds.
Spill and Disposal Plan
  • Small Spills (<5g or 5mL inside a fume hood):

    • Alert others in the area.

    • Wearing the full PPE described in Table 1 (including a respirator), absorb liquids with an inert material like vermiculite or a solvent adsorbent.

    • For solids, carefully sweep up the material to avoid raising dust.

    • Wipe the area with a suitable solvent and then clean with soap and water.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Waste Disposal:

    • All materials that have come into direct contact with this compound (gloves, pipette tips, weigh paper, contaminated absorbent material) are considered hazardous waste.

    • Dispose of this waste in a dedicated, sealed, and clearly labeled hazardous chemical waste container.

    • Unused or unwanted compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour it down the drain or mix it with non-hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet for Pyridine. (2011). J.T. Baker. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). Available at: [Link]

  • Protective Equipment. American Chemistry Council. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. Available at: [Link]

  • 1,4,5,6-Tetrahydropyrimidine. PubChem, National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.